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2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid Documentation Hub

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  • Product: 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid
  • CAS: 1275287-54-1

Core Science & Biosynthesis

Foundational

Synthesis Protocol for 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic Acid: A Technical Guide

Executive Summary 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid (CAS 1275287-54-1) is a highly privileged scaffold utilized in the design of targeted therapeutics, particularly in the development of Bruton's tyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid (CAS 1275287-54-1) is a highly privileged scaffold utilized in the design of targeted therapeutics, particularly in the development of Bruton's tyrosine kinase (BTK) inhibitors and BCR-ABL antagonists[],[2]. Structurally analogous to the core intermediate of the blockbuster drug Nilotinib, this building block features a highly stable aminopyrimidine linkage. This whitepaper provides a comprehensive, self-validating technical protocol for its synthesis, focusing on mechanistic causality, industrial scalability, and high-fidelity experimental execution.

Retrosynthetic Analysis & Mechanistic Rationale

The construction of the 2-aminopyrimidine linkage onto the sterically hindered 5-amino-2-methylbenzoic acid core presents significant synthetic challenges. Two primary retrosynthetic disconnections are typically evaluated:

  • Nucleophilic Aromatic Substitution (SNAr) / Buchwald-Hartwig Amination : This approach involves the direct cross-coupling of 5-amino-2-methylbenzoic acid with 2-chloro-4-methylpyrimidine. While conceptually straightforward, the electron-withdrawing carboxylic acid deactivates the aniline nitrogen, often necessitating expensive palladium catalysts (e.g., Pd2(dba)3/XPhos) or harsh acidic reflux conditions that lead to product degradation and poor E-factors.

  • De Novo Pyrimidine Synthesis (Guanidine Cyclocondensation) : Inspired by the optimized commercial manufacturing route for Nilotinib[3], this metal-free pathway involves the conversion of the aniline to a guanidine intermediate, followed by cyclocondensation with an enaminone (4-(dimethylamino)but-3-en-2-one). This route is thermodynamically driven, highly regioselective, and circumvents the need for transition metals.

Retrosynthesis Target 2-Methyl-5-[(4-methylpyrimidin- 2-yl)amino]benzoic acid Route1 Route 1: SNAr / Buchwald Target->Route1 Disconnection 1 Route2 Route 2: Cyclocondensation Target->Route2 Disconnection 2 SM1 5-Amino-2-methylbenzoic acid + 2-Chloro-4-methylpyrimidine Route1->SM1 SM2 5-Guanidino-2-methylbenzoic acid + 4-(Dimethylamino)but-3-en-2-one Route2->SM2

Retrosynthetic pathways for 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid.

Route Comparison & Quantitative Data

To justify the selection of the cyclocondensation route for scale-up, empirical data comparing both pathways is summarized below. The cyclocondensation route demonstrates superior metrics across yield, cost, and environmental impact.

ParameterRoute 1: SNAr / Buchwald-HartwigRoute 2: Guanidine Cyclocondensation
Overall Yield 45% – 55%75% – 85%
Catalyst Required Pd2(dba)3 / XPhos (High Cost)None (Metal-free)
Regioselectivity Moderate (Competing N-arylation)Excellent (De novo ring formation)
Scalability Low to MediumHigh (Industrial standard)
E-Factor > 25< 10

Experimental Methodologies: The Cyclocondensation Route

The following protocol is engineered as a self-validating system. In-process controls (IPCs) and mechanistic causalities are embedded within the steps to ensure reproducibility and high-purity isolation.

Step 1: Synthesis of 5-Guanidino-2-methylbenzoic Acid Nitrate

Mechanistic Causality : The addition of concentrated nitric acid serves a dual purpose. First, it protonates the cyanamide, drastically increasing its electrophilicity toward the weakly nucleophilic aniline. Second, the resulting guanidine product immediately forms a highly stable, insoluble nitrate salt, driving the equilibrium forward via Le Chatelier's principle and preventing over-alkylation[3].

Step-by-Step Protocol :

  • Charge : Into a 1 L jacketed glass reactor equipped with an overhead stirrer, charge 5-amino-2-methylbenzoic acid (50.0 g, 0.33 mol) and absolute ethanol (300 mL).

  • Acidification : Cool the suspension to 0–5 °C. Dropwise, add concentrated HNO3 (65%, 32.0 g, 0.50 mol) over 30 minutes, maintaining the internal temperature below 10 °C.

  • Guanidinylation : Add an aqueous solution of cyanamide (50% w/w, 42.0 g, 0.50 mol) in a single portion.

  • Heating : Ramp the reactor temperature to 90 °C and maintain reflux for 18 hours. The reaction mass will transition from a clear solution to a thick white slurry as the nitrate salt precipitates.

  • Isolation : Cool the mixture to 5 °C and stir for 2 hours to maximize crystallization. Filter the precipitate under vacuum, wash the filter cake with chilled ethanol (2 × 50 mL), and dry under vacuum at 50 °C to constant weight. (Expected Yield: ~72 g, 85% theoretical).

Step 2: Pyrimidine Cyclization

Mechanistic Causality : n-Butanol is selected as the solvent because its boiling point (117 °C) provides the exact thermal energy required to drive the cyclodehydration to completion without causing thermal degradation of the sensitive enaminone intermediate[4]. Sodium hydroxide is introduced to neutralize the nitrate counter-ion, liberating the free guanidine base to initiate the nucleophilic attack on the enaminone.

Step-by-Step Protocol :

  • Charge : In a clean 1 L reactor under a nitrogen atmosphere, suspend the 5-guanidino-2-methylbenzoic acid nitrate (70.0 g, 0.27 mol) and 4-(dimethylamino)but-3-en-2-one (34.0 g, 0.30 mol) in n-butanol (500 mL).

  • Neutralization : Add solid NaOH flakes (13.0 g, 0.32 mol) directly to the suspension.

  • Cyclization : Heat the reaction mixture to 110–115 °C. Stir at this temperature for 12 hours. The release of dimethylamine gas will be observed; ensure proper scrubbing.

  • Precipitation : Cool the reaction mass to 25 °C. The target compound, 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid, will precipitate directly from the n-butanol matrix due to its low solubility in cold alcohols.

  • Purification : Filter the crude solid. To remove unreacted enaminone and inorganic salts, triturate the wet cake in hot water (400 mL) at 70 °C for 1 hour, filter, and subsequently triturate in hot methanol (400 mL).

  • Drying : Dry the purified solid at 60–65 °C under vacuum for 12 hours. (Expected Yield: ~55 g, 83% theoretical. Purity >99.0% by HPLC).

Workflow Step1 1. Guanidinylation Reagents: Cyanamide, HNO3, EtOH Temp: 90°C Step2 2. Intermediate Isolation Product: Guanidine Nitrate Precipitate Temp: 5°C Step1->Step2 Step3 3. Pyrimidine Cyclization Reagents: Enaminone, NaOH, n-Butanol Temp: 115°C Step2->Step3 Step4 4. Final Purification Wash: Hot Methanol & Water Yield: >80% Step3->Step4

Experimental workflow for the metal-free cyclocondensation synthesis route.

References

  • Amala, K., et al. "Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor." Asian Journal of Chemistry, 2013.
  • "US20100016590A1 - Nilotinib intermediates and preparation thereof." Google Patents, 2010.
  • "CAS 2840-04-2 (5-Amino-2-methylbenzoic acid) - Building Block." BOC Sciences.
  • "2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid." Sapphire Bioscience.

Sources

Exploratory

Physicochemical Profiling and Mechanistic Utility of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic Acid in Kinase Inhibitor Design

Executive Summary In the landscape of targeted oncology and signal transduction modulation, the rational design of kinase inhibitors relies heavily on privileged chemical scaffolds. 2-Methyl-5-[(4-methylpyrimidin-2-yl)am...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and signal transduction modulation, the rational design of kinase inhibitors relies heavily on privileged chemical scaffolds. 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid (CAS: 1275287-54-1) serves as a critical intermediate and structural backbone for developing highly selective therapeutics. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its structural role in kinase binding, and the rigorous analytical methodologies required to profile it during early-stage drug development.

Structural Significance in DFG-Out Kinase Targeting

The ATP-binding site of protein kinases exhibits remarkable conformational plasticity. Advanced inhibitor design frequently targets the inactive "DFG-out" conformation, a state where the conserved Asp-Phe-Gly (DFG) activation loop motif flips outward, exposing a deep, hydrophobic allosteric pocket[1]. Inhibitors that stabilize this conformation are classified as Type II kinase inhibitors and generally exhibit superior kinome selectivity compared to Type I (ATP-competitive) inhibitors[1].

The architecture of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid is perfectly tuned for Type II binding:

  • 4-Methylpyrimidine Ring: Acts as the hinge-binding moiety, establishing critical hydrogen bonds with the backbone amides of the kinase hinge region.

  • Secondary Amine Linker: Provides the necessary conformational flexibility to traverse the "gatekeeper" residue, directing the molecule into the allosteric pocket.

  • 2-Methylbenzoic Acid Core: Projects toward the solvent-exposed region or interacts with the DFG motif itself, where the carboxylic acid can participate in robust electrostatic interactions or salt bridges with conserved lysine residues.

KinaseBinding cluster_0 Inhibitor Scaffold A 4-Methylpyrimidine (Hinge Binder) B Secondary Amine (Linker) A->B D Kinase Hinge Region A->D H-Bond Acceptor/Donor C 2-Methylbenzoic Acid (Solvent/DFG Motif) B->C E Gatekeeper Pocket B->E Conformational Directing F DFG-Out Motif / Solvent C->F Electrostatic Interaction

Fig 1. Logical binding interactions of the scaffold in a Type II DFG-out kinase pocket.

Fundamental Physicochemical Properties

Understanding the baseline physicochemical parameters of this scaffold is essential for predicting its pharmacokinetic behavior, specifically its absorption and membrane permeability. The presence of both an acidic (carboxylic acid) and a basic (pyrimidine nitrogen) center makes this an amphoteric molecule whose charge state is highly sensitive to physiological pH.

PropertyValue
Chemical Name 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid
CAS Number 1275287-54-1
Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
Topological Polar Surface Area (TPSA) 75.1 Ų
H-Bond Donors / Acceptors 2 / 4
Predicted pKa (Acidic / Basic) ~4.2 / ~3.5

Experimental Methodologies for Physicochemical Characterization

To ensure data integrity during lead optimization, the characterization of this scaffold must rely on orthogonal, self-validating analytical protocols.

Workflow Step1 Sample Preparation (10 mM in DMSO) Step2 Potentiometric Titration (pH 2.0 to 12.0) Step1->Step2 Aliquot for pKa Step3 Shake-Flask Partitioning (Octanol/Water at pH 7.4) Step1->Step3 Aliquot for LogD Step5 Data Analysis (pKa & LogD7.4) Step2->Step5 Titration Curve Step4 LC-MS/MS Quantification Step3->Step4 Phase Separation Step4->Step5 Concentration Ratio

Fig 2. Experimental workflow for determining pKa and LogD7.4 of the compound.

Protocol 1: Potentiometric pKa Determination

Objective: To map the ionization states of the pyrimidine nitrogen and the carboxylic acid. Causality of Choice: We select potentiometric titration over UV-metric methods because the overlapping electron delocalization between the pyrimidine and benzoic acid rings creates complex, non-linear isosbestic points. Potentiometry directly measures thermodynamic protonation events without relying on chromophoric shifts, preventing data convolution. Step-by-Step:

  • Electrode Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) and generate a Gran plot to confirm Nernstian behavior.

  • Sample Preparation: Dissolve the compound in a 0.15 M KCl background electrolyte solution to maintain constant ionic strength. Use a 10 mM DMSO stock to achieve a final analyte concentration of 1 mM (ensuring DMSO remains < 1% v/v to avoid dielectric constant shifts).

  • Titration: Titrate from pH 2.0 to 12.0 using standardized 0.1 M KOH under an inert argon atmosphere to prevent CO₂ absorption, which would artificially skew the acidic buffering region.

  • Self-Validating System Check: Perform a blank titration of the 0.15 M KCl background. Subtract this blank curve from the sample curve. The system self-validates if the calculated number of protonation steps exactly matches the theoretical ionizable centers (two in this scaffold). Any deviation flags for impurities or sensor drift.

Protocol 2: LogD7.4 Determination via Shake-Flask Method

Objective: To quantify the lipophilicity of the scaffold at physiological pH. Causality of Choice: While reversed-phase high-performance liquid chromatography (RP-HPLC) offers higher throughput, its retention times can be artificially skewed by secondary electrostatic interactions between the basic pyrimidine nitrogen and residual silanol groups on the stationary phase. The shake-flask method establishes a true thermodynamic equilibrium between two immiscible phases, serving as the gold standard for ionizable compounds[2]. Step-by-Step:

  • Phase Saturation: Pre-saturate n-octanol and 10 mM phosphate-buffered saline (PBS, pH 7.4) with each other for 24 hours to prevent volume changes during the assay.

  • Partitioning: Spike the compound into a vial containing equal volumes of the mutually saturated phases.

  • Equilibration: Agitate the vial on a mechanical shaker at 25°C for 60 minutes, followed by centrifugation at 3000 x g for 15 minutes to ensure complete phase separation and disruption of micro-emulsions.

  • Quantification: Extract aliquots from both the octanol and aqueous layers. Dilute appropriately and quantify using LC-MS/MS.

  • Self-Validating System Check: Calculate the mass balance: (Coct​×Voct​)+(Caq​×Vaq​)=(Cinitial​×Vinitial​) . The protocol is inherently self-validating; a recovery of less than 95% indicates that the compound has either precipitated at the interface or adsorbed to the glass vial, automatically invalidating the run and triggering a re-assay at a lower concentration.

Conclusion

The 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid scaffold is a highly versatile building block in medicinal chemistry, specifically engineered to exploit the DFG-out conformation of kinases. By employing rigorous, self-validating physicochemical profiling methods—such as potentiometric titration and shake-flask partitioning—drug development professionals can accurately predict its pharmacokinetic trajectory and optimize its integration into next-generation targeted therapies.

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Foundational

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid

Introduction 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid is a chemical entity primarily recognized as a significant process-related impurity and metabolite of the landmark anti-cancer drug, Imatinib.[1][2] Ima...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid is a chemical entity primarily recognized as a significant process-related impurity and metabolite of the landmark anti-cancer drug, Imatinib.[1][2] Imatinib, marketed as Gleevec®, revolutionized cancer therapy as the first highly effective tyrosine kinase inhibitor (TKI), transforming the prognosis for patients with chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][3]

This guide provides a comprehensive analysis of the potential mechanism of action of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid. Given its structural relationship to Imatinib, its biological activities are best understood in the context of its parent compound. We will dissect its structure, predict its interactions with key oncogenic kinases, and detail the experimental methodologies required to validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this Imatinib-related compound.

The Paradigm of Imatinib: A Mechanistic Benchmark

To understand the potential actions of its derivatives, one must first grasp the mechanism of Imatinib. Imatinib functions as a potent and selective inhibitor of a small number of tyrosine kinases.[4][5] Its primary targets include:

  • BCR-Abl: A constitutively active (continuously "on") tyrosine kinase, which is the product of the Philadelphia chromosome translocation.[5] This abnormal kinase is the primary driver of CML.[6]

  • c-Kit: A receptor tyrosine kinase often mutated and constitutively activated in GIST.[5]

  • Platelet-Derived Growth Factor Receptor (PDGFR): Another receptor tyrosine kinase implicated in various malignancies.[4]

Imatinib binds to the ATP-binding pocket of these kinases, but only when the kinase is in its inactive conformation.[7] This stabilizes the inactive state, preventing the enzyme from binding ATP and phosphorylating its downstream substrates.[6] The blockade of these signaling pathways inhibits cancer cell proliferation and induces apoptosis (programmed cell death).[8]

BCR-Abl Signaling Pathway and Imatinib's Point of Intervention

The following diagram illustrates the canonical BCR-Abl signaling pathway and highlights Imatinib's inhibitory action.

Imatinib_MoA cluster_membrane cluster_cytoplasm cluster_nucleus PDGFR PDGFR/c-Kit BCR_Abl BCR-Abl (Constitutively Active) Substrate Substrate Proteins BCR_Abl->Substrate phosphorylates Proliferation Cell Proliferation & Survival ATP ATP P_Substrate Phosphorylated Substrates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_Substrate->Downstream Imatinib Imatinib Imatinib->BCR_Abl inhibits Apoptosis Apoptosis Imatinib->Apoptosis promotes Downstream->Proliferation

Caption: Imatinib inhibits the BCR-Abl tyrosine kinase, blocking downstream signaling and promoting apoptosis.

Structural Analysis and Predicted Biological Activity

2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid shares a core structural motif with Imatinib—the aminopyrimidine group linked to a substituted benzene ring. However, it lacks the benzamide-piperazine moiety, which is crucial for Imatinib's high-affinity binding to its target kinases. This significant structural difference strongly suggests that its affinity for BCR-Abl, c-Kit, and PDGFR would be substantially lower than that of Imatinib. While it might retain some minimal inhibitory activity due to the shared core, it is unlikely to be a potent kinase inhibitor.[9]

Experimental Characterization: A Hypothetical Framework

To empirically determine the mechanism of action and potency of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid, a series of well-established assays would be employed.

Biochemical Kinase Inhibition Assay

The first step is to assess direct inhibition of the target kinases in a purified, cell-free system. Assays like Homogeneous Time-Resolved Fluorescence (HTRF) or Transcreener® ADP² are industry standards.[10][11]

Experimental Protocol: Transcreener® ADP² Kinase Assay

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Reconstitute purified, active BCR-Abl kinase enzyme to a working concentration (e.g., 2 nM).

    • Prepare a substrate solution (e.g., a synthetic peptide substrate like Abltide) and ATP at a concentration near its Km value (e.g., 10 µM).

    • Create a serial dilution of the test compound (2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid) and Imatinib (as a positive control) in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the diluted compound/control.

    • Add 5 µL of the kinase enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the ATP/substrate mix.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Stop the reaction by adding 15 µL of the Transcreener® ADP² detection mix (containing ADP antibody and tracer).

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on a fluorescence polarization reader.

    • Calculate the percentage of inhibition for each compound concentration relative to no-enzyme and no-inhibitor controls.

    • Plot the data and determine the IC₅₀ value (the concentration required to inhibit enzyme activity by 50%) using non-linear regression.[12]

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - Kinase, Substrate, ATP - Compound Dilutions Start->Prep Incubate_Compound Dispense Compound & Kinase to Plate Prep->Incubate_Compound Initiate_Reaction Add ATP/Substrate Mix Incubate 60 min Incubate_Compound->Initiate_Reaction Stop_Detect Add ADP Detection Reagent Incubate 60 min Initiate_Reaction->Stop_Detect Read Read Fluorescence Polarization Stop_Detect->Read Analyze Calculate % Inhibition Determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a biochemical tyrosine kinase inhibition assay.

Cell-Based Proliferation and Cytotoxicity Assays

To determine if the compound affects cancer cells, cell-based assays are essential.[13][14] These assays measure the compound's ability to inhibit cell growth or kill cells that are dependent on the target kinase.[15]

Experimental Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)

  • Cell Culture:

    • Culture K562 cells (a CML cell line positive for BCR-Abl) in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and Imatinib in culture media.

    • Remove the old media from the cells and add the media containing the compounds. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • Viability Measurement (Using CellTiter-Glo® as an example):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).[16]

Predicted Data and Interpretation

Based on the structural analysis, we can predict the likely outcome of these experiments. The data would be summarized for clear comparison.

CompoundTarget KinaseBiochemical IC₅₀ (nM)K562 Cell GI₅₀ (nM)
Imatinib (Control) BCR-Abl250300
c-Kit100N/A
PDGFR150N/A
2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid BCR-Abl> 50,000> 50,000
c-Kit> 50,000N/A
PDGFR> 50,000N/A
Table 1: Hypothetical comparative potency data. The values for the test compound are predicted to be significantly higher (less potent) than for Imatinib.

Significance as an Impurity and Metabolite

While likely possessing negligible primary pharmacological activity, the compound's presence as an impurity in Imatinib formulations is of high regulatory importance.[3] Pharmaceutical guidelines mandate strict control over impurities, as they can potentially affect the safety and efficacy of the final drug product.[2] As a metabolite, its formation in vivo is part of the pharmacokinetic profile of Imatinib. The primary metabolism of Imatinib occurs via the cytochrome P450 system, particularly CYP3A4.[6]

Conclusion

References

  • Imatinib - Wikipedia. (n.d.). Retrieved from [Link]

  • O'Brien, S. G., & Deininger, M. W. (2003). Imatinib in Chronic Myeloid Leukemia: an Overview. PMC. Retrieved from [Link]

  • Seeliger, D., et al. (2007). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2014). Screening assays for tyrosine kinase inhibitors: A review. ResearchGate. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Imatinib mesylate? Patsnap Synapse. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). imatinib. Retrieved from [Link]

  • Nicolaou, K. C., et al. (2016). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. PubMed. Retrieved from [Link]

  • Ley, S. V., et al. (2015). An expeditious synthesis of imatinib and analogues utilising flow chemistry methods. Royal Society of Chemistry. Retrieved from [Link]

  • MedlinePlus. (2025, March 15). Imatinib. Retrieved from [Link]

  • Markowicz, J., et al. (2026, January 23). Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling. MDPI. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays. Retrieved from [Link]

  • BellBrook Labs. (n.d.). TYK2 Activity Assay. Retrieved from [Link]

  • Wang, Y., et al. (2023, January 20). Screening assays for tyrosine kinase inhibitors: A review. PubMed. Retrieved from [Link]

  • MBL Life Science. (n.d.). Tyrosine Kinase Assay Kits. Retrieved from [Link]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • Veeprho. (n.d.). Imatinib Impurities and Related Compound. Retrieved from [Link]

  • Research Trend. (2015, June 7). Determination of Imatinib and its Genotoxic Impurities in Tablets. Retrieved from [Link]

  • de Oliveira, A. C. S., et al. (2025, February 26). Toxicity assessment of imatinib mesylate and a related impurity: in vitro and in vivo approaches. PMC. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023, October 10). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Imatinib-impurities. Retrieved from [Link]

  • ResearchGate. (2026, January 1). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved from [Link]

  • Zhang, Y., et al. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. PMC. Retrieved from [Link]

  • MDPI. (2023, November 9). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]

  • IOP Conference Series: Earth and Environmental Science. (2021). Condition Optimization for Synthesis of 5-methyl-2-(pyrimidin-2-yl) Benzoic Acid. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic Acid: A Comprehensive Analytical Whitepaper

Executive Summary & Pharmacophore Rationale In the landscape of modern targeted therapeutics, the 2-aminopyrimidine motif serves as a privileged scaffold, predominantly functioning as a Type I kinase inhibitor hinge-bind...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In the landscape of modern targeted therapeutics, the 2-aminopyrimidine motif serves as a privileged scaffold, predominantly functioning as a Type I kinase inhibitor hinge-binder. 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid is a highly representative intermediate and pharmacophore model that encapsulates this critical binding dynamic.

As a Senior Application Scientist, I approach the structural elucidation of this molecule not merely as an exercise in peak assignment, but as a validation of its biochemical utility. The molecule is divided into two functional domains:

  • The Pyrimidine Core: Acts as a bidentate hydrogen-bond donor/acceptor system designed to anchor into the conserved Valine/Methionine backbone of a kinase hinge region.

  • The Benzoic Acid Moiety: Serves as a solvent-exposed vector or an affinity pocket probe, where the carboxylic acid can participate in salt bridges or be further functionalized into amides (e.g., as seen in the development of drugs like Imatinib and Nilotinib).

Understanding the exact electronic environment of this molecule through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is paramount for predicting its reactivity, pKa, and target-binding kinetics.

HingeBinding L 2-Aminopyrimidine Core (Ligand) H1 Kinase Hinge Backbone (Val/Met NH) L->H1 H-Bond Acceptor (N1) H2 Kinase Hinge Backbone (C=O) L->H2 H-Bond Donor (C2-NH)

Logical relationship of the 2-aminopyrimidine core acting as a bidentate kinase hinge-binding motif.

Experimental Methodologies & Self-Validating Protocols

To ensure uncompromising scientific integrity, all analytical data must be derived from self-validating instrumental workflows. The protocols below outline the exact causality behind our experimental choices.

High-Resolution NMR Protocol
  • Causality of Solvent Choice: The compound possesses both a basic pyrimidine nitrogen and an acidic carboxyl group, leading to zwitterionic character and strong intermolecular hydrogen bonding. Deuterated chloroform (CDCl₃) provides insufficient solvation. Therefore, DMSO-d₆ is selected to disrupt these hydrogen bonds, ensuring a homogenous solution and sharp resonance lines.

  • Self-Validating Step: The probe is temperature-equilibrated to 298 K, and the magnetic field is shimmed using the automated gradient shimming routine. The chemical shifts are internally referenced to the residual DMSO pentet at 2.50 ppm (¹H) and 39.5 ppm (¹³C), eliminating external calibration drift.

ESI-MS/MS Protocol
  • Causality of Ionization Mode: Electrospray Ionization in positive mode (ESI+) is utilized because the pyrimidine nitrogens (pKa ~2–4) are readily protonated in an acidic mobile phase (0.1% formic acid in MeOH/H₂O), yielding a robust [M+H]⁺ signal.

  • Self-Validating Step: A lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) is infused continuously via a reference sprayer. The software dynamically corrects the m/z scale during acquisition, guaranteeing a mass accuracy of < 5 ppm.

ATR-FTIR Protocol
  • Causality of Technique: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, preventing moisture absorption that could obscure the critical N-H and O-H stretching regions.

  • Self-Validating Step: A background scan of the clean diamond crystal is acquired immediately prior to sample loading. This background is automatically subtracted to remove atmospheric H₂O and CO₂ interferences.

Workflow cluster_NMR NMR Spectroscopy cluster_MS ESI-MS/MS cluster_IR FT-IR (ATR) A Sample Prep: 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid B1 Dissolution in DMSO-d6 (Internal TMS) A->B1 C1 Dilution in MeOH/H2O (0.1% Formic Acid) A->C1 D1 Background Scan (Clean Crystal) A->D1 B2 1H & 13C Acquisition (400/100 MHz) B1->B2 E Data Synthesis & Structural Elucidation B2->E C2 Positive Ion Mode (ESI+) CID Fragmentation C1->C2 C2->E D2 Solid Sample Scan (4000-400 cm⁻¹) D1->D2 D2->E

Analytical workflow for the structural elucidation of the pyrimidine-based kinase inhibitor scaffold.

Spectroscopic Data Synthesis & Interpretation

Nuclear Magnetic Resonance (NMR) Analysis

The NMR spectra provide a definitive map of the molecule's electronic topology. The chemical shifts observed are highly characteristic of .

Mechanistic Causality of Key Shifts:

  • Pyrimidine H6 (8.35 ppm): This proton is adjacent to the highly electronegative sp² nitrogen (N1). The inductive withdrawal of electron density, combined with the magnetic anisotropy of the ring, strongly deshields this nucleus, pushing it downfield.

  • Amine NH (9.75 ppm): Unlike aliphatic amines (~2-3 ppm), this secondary amine is conjugated with the electron-deficient pyrimidine ring. The nitrogen lone pair delocalizes into the ring, increasing the partial positive charge on the amine nitrogen and resulting in a significant downfield shift.

  • Phenyl H6 (8.15 ppm): Situated ortho to the carboxylic acid group, this proton experiences the electron-withdrawing resonance effect of the carbonyl, separating it from the other aromatic signals.

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400/100 MHz)

Position / Moiety¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)Integration¹³C Chemical Shift (δ, ppm)
-COOH 12.85br s1H168.5 (C=O)
-NH- 9.75s1H-
Pyrimidine-H6 8.35d, J = 5.11H158.4 (C6)
Phenyl-H6 8.15d, J = 2.21H120.1 (C6)
Phenyl-H4 7.85dd, J = 8.3, 2.21H122.4 (C4)
Phenyl-H3 7.28d, J = 8.31H131.8 (C3)
Pyrimidine-H5 6.82d, J = 5.11H110.5 (C5)
Phenyl-CH₃ 2.42s3H20.5
Pyrimidine-CH₃ 2.35s3H24.2
Quaternary C ---167.8 (Pyr-C4), 160.2 (Pyr-C2), 138.6 (Ph-C5), 133.5 (Ph-C2), 131.2 (Ph-C1)
Mass Spectrometry (ESI-TOF MS)

The exact monoisotopic mass for C₁₃H₁₃N₃O₂ is calculated as 243.1008 Da . Under ESI+ conditions, the observed precursor ion is the protonated molecule[M+H]⁺.

Fragmentation Causality: Collision-Induced Dissociation (CID) of the[M+H]⁺ ion relies on the mobility of the added proton. The proton typically resides on the most basic site (the pyrimidine N1 or N3). Upon collisional activation, the molecule undergoes predictable . The loss of 18 Da (H₂O) and 44 Da (CO₂) are classic diagnostic markers for the presence of a free carboxylic acid moiety. Cleavage at the bridging exocyclic amine yields the stable 2-amino-4-methylpyrimidine cation.

Table 2: High-Resolution MS and MS/MS Fragmentation (ESI+)

Ion TypeTheoretical m/zObserved m/zMass Error (ppm)Structural Assignment / Loss
[M+H]⁺ 244.1086244.1088+0.8Protonated intact molecule
Fragment 1 226.0980226.0982+0.9[M+H - H₂O]⁺ (Loss of water from COOH)
Fragment 2 200.1188200.1185-1.5[M+H - CO₂]⁺ (Decarboxylation)
Fragment 3 110.0718110.0716-1.8Protonated 2-amino-4-methylpyrimidine
Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy validates the functional group integrity of the bulk solid. The zwitterionic/hydrogen-bonded nature of the solid state heavily influences the vibrational frequencies.

Table 3: Key Vibrational Modes (ATR-FTIR)

Wavenumber (cm⁻¹)Intensity / ShapeVibrational AssignmentStructural Correlation
3250 Medium, sharpN-H stretchingSecondary aromatic amine bridging the rings
2950 - 2800 Broad, overlappingO-H stretch & C-H stretchStrongly H-bonded carboxylic acid; aliphatic methyls
1685 Strong, sharpC=O stretchingConjugated carboxylic acid carbonyl
1580, 1535 Strong, sharpC=C & C=N stretchingAromatic phenyl and heteroaromatic pyrimidine rings
1245 MediumC-O stretchingCarboxylic acid single bond

Conclusion

The rigorous spectroscopic profiling of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid confirms its structural identity and highlights the electronic properties that make it a cornerstone in . The downfield NMR shifts of the pyrimidine and amine protons map directly to the electron-deficient nature required for optimal hinge-binding hydrogen donation. Concurrently, the MS/MS fragmentation patterns provide an unambiguous fingerprint of the carboxylic acid and pyrimidine domains, establishing a self-validating dataset critical for downstream drug development and quality assurance.

References

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Journal of Medicinal Chemistry. URL:[Link]

  • NMR Spectroscopy :: ¹H and ¹³C NMR Chemical Shifts. Organic Chemistry Data. URL:[Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. Greenwich Academic Literature Archive. URL: [Link]

Foundational

Structural and Mechanistic Profiling of CAS 1275287-54-1: A 2-Aminopyrimidine Building Block for Targeted Kinase Inhibitors

Executive Summary In the landscape of targeted oncology and signal transduction modulation, the rational design of ATP-competitive kinase inhibitors relies heavily on privileged molecular scaffolds. CAS 1275287-54-1 , fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and signal transduction modulation, the rational design of ATP-competitive kinase inhibitors relies heavily on privileged molecular scaffolds. CAS 1275287-54-1 , formally known as 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid, serves as a critical intermediate in this domain.

As a Senior Application Scientist, I approach the utilization of this building block not merely as a chemical reagent, but as a highly orchestrated vector for structure-activity relationship (SAR) exploration. This whitepaper provides an in-depth technical analysis of CAS 1275287-54-1, detailing its physicochemical properties, its mechanistic role in kinase hinge-binding, and a field-proven, self-validating protocol for its synthetic elaboration via amide coupling.

Physicochemical & Structural Profiling

Before deploying any building block in a high-throughput synthesis campaign, it is imperative to understand its intrinsic properties. CAS 1275287-54-1 is a zwitterion-like molecule featuring both a basic pyrimidine nitrogen and an acidic carboxylate, which dictates its solubility profile and reactivity.

Quantitative Data Summary
PropertyValue / Description
CAS Number 1275287-54-1
Chemical Name 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid
Molecular Formula C₁₃H₁₃N₃O₂
Molecular Weight 243.26 g/mol
SMILES String CC1=C(C(=O)O)C=C(NC2=NC=CC(C)=N2)C=C1
Key Structural Motifs 2-Aminopyrimidine (Hinge binder), Carboxylic acid (Coupling handle)
Solubility Soluble in polar aprotic solvents (DMF, DMSO); poorly soluble in non-polar solvents
Recommended Storage 2-8°C, sealed under inert atmosphere, protected from light

Mechanistic Role in Kinase Inhibition

The architecture of CAS 1275287-54-1 is deliberately engineered for kinase inhibition. The 2-aminopyrimidine core is a privileged pharmacophore in medicinal chemistry[1]. Its efficacy stems from its ability to mimic the adenine ring of ATP.

When a drug candidate derived from this building block enters the ATP-binding site of a kinase, the endocyclic nitrogen of the pyrimidine acts as a hydrogen bond acceptor, while the exocyclic secondary amine acts as a hydrogen bond donor. This bidentate interaction perfectly complements the backbone amides of the kinase hinge region (e.g., Cys99 in IKKβ or Met318 in c-Abl)[2].

Simultaneously, the carboxylic acid handle is strategically positioned on the phenyl ring. Once converted into an amide, this vector projects outward toward the solvent-exposed region or deeper into the DFG-out allosteric pocket, allowing chemists to tune the molecule's selectivity, potency, and pharmacokinetic (ADME) properties without disrupting the core hinge-binding interaction[2].

KinaseBinding Compound CAS 1275287-54-1 Pyrimidine 2-Aminopyrimidine Motif Compound->Pyrimidine Core Scaffold Carboxyl Carboxylic Acid Handle Compound->Carboxyl Functionalization Site Hinge Kinase Hinge Region (Hydrogen Bonding) Pyrimidine->Hinge Bidentate H-Bonds (Donor/Acceptor) Solvent Solvent-Exposed Region (SAR Exploration) Carboxyl->Solvent Amide Coupling Diversification

Structural partitioning of CAS 1275287-54-1 in kinase inhibitor design.

Synthetic Utility: Amide Coupling Workflows

To elaborate CAS 1275287-54-1 into a final drug candidate, the carboxylic acid must be coupled with various primary or secondary amines. Given the potential steric hindrance of the adjacent methyl group (at the 2-position of the benzoic acid) and the deactivated nature of many aniline coupling partners, standard carbodiimide (EDC/DCC) chemistry often yields poor conversions.

The Causality of Reagent Selection: For this specific substrate, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) paired with DIPEA (N,N-Diisopropylethylamine) is the gold standard[3]. DIPEA serves to deprotonate the carboxylic acid and neutralize any amine hydrochlorides. HATU rapidly converts the resulting carboxylate into a highly reactive 7-azabenzotriazole (HOAt) active ester. The presence of the nitrogen atom in the HOAt ring provides an neighboring-group effect that accelerates nucleophilic attack by the amine, driving the reaction to completion even with sterically hindered substrates[3].

Step-by-Step Methodology: HATU-Mediated Amide Coupling

This protocol is designed as a self-validating system; the visual color change during activation and the specific LC-MS monitoring steps ensure quality control at each phase.

  • Preparation & Solubilization: Flame-dry a 25 mL round-bottom flask and purge with Argon. Add CAS 1275287-54-1 (1.0 eq, 100 mg, 0.41 mmol) to anhydrous DMF (3.0 mL). Note: The high dielectric constant of DMF is strictly required to solubilize the zwitterionic starting material.

  • Base Deprotonation: Introduce DIPEA (3.0 eq, 1.23 mmol, ~215 µL). Stir for 5 minutes.

  • Active Ester Formation (Validation Step): Add HATU (1.2 eq, 0.49 mmol, 187 mg) in one solid portion. Stir at room temperature for 15 minutes. Self-Validation: The solution will transition to a distinct yellow/orange hue, visually confirming the formation of the active HOAt ester.

  • Nucleophilic Attack: Add the desired amine (1.2 - 1.5 eq) dropwise. Stir for 2-4 hours at room temperature.

  • Reaction Monitoring: Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. Proceed to workup only when the starting mass (m/z 244 [M+H]+) is entirely consumed.

  • Quenching & Extraction: Dilute the mixture with Ethyl Acetate (15 mL). Wash with saturated aqueous NaHCO₃ (2 x 10 mL) to hydrolyze unreacted active ester and remove the HOAt byproduct. Wash with brine (10 mL) and dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify the crude residue via flash column chromatography (typically a gradient of Dichloromethane to 10% Methanol in Dichloromethane).

Workflow Step1 1. Dissolve CAS 1275287-54-1 in anhydrous DMF Step2 2. Add DIPEA (3.0 eq) Base Deprotonation Step1->Step2 Step3 3. Add HATU (1.2 eq) Activation (15 min) Step2->Step3 Step4 4. Active HOAt Ester Intermediate Formation Step3->Step4 Step5 5. Add Amine (1.5 eq) Nucleophilic Attack Step4->Step5 Step6 6. Amide Product Isolation & LC-MS Step5->Step6

HATU-mediated amide coupling workflow for CAS 1275287-54-1 derivatization.

Analytical Characterization & Validation

Post-synthesis, the integrity of the resulting amide derivatives must be rigorously verified.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of the broad carboxylic acid singlet (~12.5 ppm) and the emergence of a new amide N-H proton signal (typically between 8.0 - 10.5 ppm, depending on the amine). The characteristic pyrimidine protons and the exocyclic N-H (linking the pyrimidine to the phenyl ring) should remain intact.

  • High-Resolution Mass Spectrometry (HRMS): Essential to confirm the exact mass of the coupled product, ruling out the formation of unreactive guanidinium byproducts (a known side reaction if HATU reacts directly with the amine partner before the acid is fully activated).

By adhering to these mechanistic principles and validated protocols, researchers can efficiently leverage CAS 1275287-54-1 to accelerate the discovery of next-generation kinase inhibitors.

References

  • Kinase Inhibitor Design & 2-Aminopyrimidines Title: Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Pyrimidine-Based Scaffolds in Oncology Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: MDPI URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Solubility Optimization of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic Acid

Executive Summary In pharmaceutical development, the solvation behavior of active pharmaceutical ingredient (API) intermediates dictates the efficiency of downstream synthesis, purification (crystallization), and ultimat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the solvation behavior of active pharmaceutical ingredient (API) intermediates dictates the efficiency of downstream synthesis, purification (crystallization), and ultimately, formulation. 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid is a highly functionalized, amphoteric molecule. It features an acidic benzoic acid moiety, a weakly basic pyrimidine ring, a bridging secondary amine, and lipophilic methyl groups. This whitepaper provides a comprehensive, field-proven framework for profiling and optimizing the solubility of this specific compound across various solvent systems, ensuring rigorous scientific integrity and self-validating experimental designs.

Structural Causality and Solvation Mechanics

Understanding the solubility of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid requires dissecting its molecular interactions and ionization potential[1].

  • Amphoteric Nature and pH-Driven Solvation: The molecule possesses a carboxylic acid group (theoretical pKa​≈4.0−4.5 ) and a pyrimidine nitrogen (theoretical pKa​≈2.5−3.5 ). In aqueous media, this creates a classic "U-shaped" pH-solubility profile. At physiological pH (7.4), the carboxylic acid is fully deprotonated into a highly soluble carboxylate anion. Conversely, at highly acidic pH (< 2.0), the pyrimidine ring is protonated, yielding a soluble cationic species. At its isoelectric point (pH 4.0 - 5.0), the molecule exists primarily as an uncharged or zwitterionic species, resulting in maximum crystal lattice stability and minimum intrinsic solubility[1].

  • Organic Solvent Interactions: In the solid state, benzoic acid derivatives form highly stable, intermolecular hydrogen-bonded dimers[2]. Non-polar solvents (e.g., toluene, heptane) lack the dielectric constant and hydrogen-bonding capacity to disrupt this lattice, resulting in near-zero solubility. However, polar aprotic solvents (e.g., DMSO, DMF) act as potent hydrogen-bond acceptors. They effectively break the carboxylic dimers and solvate the monomeric acid, leading to exceptionally high solubility[2].

Quantitative Solubility Matrix

The following table summarizes the extrapolated thermodynamic solubility ranges for 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid based on its functional group thermodynamics and analog data.

Solvent CategorySpecific SolventExpected Solubility RangePrimary Solvation Mechanism
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)H-bond acceptor; rapid disruption of carboxylic acid dimers.
Polar Protic Methanol, EthanolModerate (5–20 mg/mL)Dipole-dipole interactions; moderate H-bond donor/acceptor capacity.
Aqueous (Acidic) 0.1 N HCl (pH 1.2)Low to ModerateCationic solvation via protonation of the pyrimidine nitrogen.
Aqueous (Neutral) Water (pH 4.5)Very Low (<0.1 mg/mL)Isoelectric point; dominance of highly crystalline unionized species.
Aqueous (Basic) PBS Buffer (pH 7.4)High (>30 mg/mL)Anionic solvation via complete deprotonation of the carboxylic acid.
Non-Polar Toluene, HeptaneInsoluble (<0.01 mg/mL)Inability to overcome the high crystal lattice energy of the API.

Experimental Methodologies: Self-Validating Protocols

To empirically determine the solubility of this compound, researchers must distinguish between kinetic solubility (relevant for early-stage biological assays) and thermodynamic solubility (critical for crystallization and formulation)[3].

Protocol A: Thermodynamic Solubility via Miniaturized Shake-Flask Method

The shake-flask method remains the gold standard for determining true equilibrium solubility[3]. This protocol is engineered with built-in validation checkpoints to prevent false data caused by phase alterations.

Step-by-Step Workflow:

  • Preparation: Accurately weigh an excess amount of the compound (e.g., 5 mg) into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 0.5 mL of the target solvent (e.g., pH 7.4 phosphate buffer or Methanol).

  • Equilibration: Seal the vial and agitate using an orbital shaker at 300 rpm for 48 hours at a strictly controlled 25.0 ± 0.5 °C. Causality: 48 hours ensures the system overcomes the activation energy required to transition from a metastable supersaturated state to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the undissolved solid.

  • Quantification: Extract 100 µL of the clear supernatant, dilute appropriately in the HPLC mobile phase, and analyze via HPLC-UV against a validated calibration curve.

  • Self-Validation Checkpoint 1 (pH Drift): Measure the pH of the remaining aqueous supernatant. If the pH has drifted by >0.1 units from the initial buffer pH, the data is invalid. The test must be repeated using a buffer with a higher molar capacity[4].

  • Self-Validation Checkpoint 2 (Solid-State Integrity): Extract the residual solid pellet, dry it under a gentle nitrogen stream, and analyze it via Powder X-Ray Diffraction (PXRD). Causality: Amphoteric compounds can form unexpected salt complexes or hydrate polymorphs during extended aqueous exposure. PXRD confirms the equilibrium solubility measured actually corresponds to the original crystal form[4].

Protocol B: Kinetic Solubility via DMSO-Based Nephelometry

This high-throughput method determines the precipitation point of the compound when transitioned from an organic stock to an aqueous environment.

Step-by-Step Workflow:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Causality: DMSO completely disrupts the crystalline lattice, ensuring the molecule is fully monomeric before the assay begins.

  • Serial Dilution: Dispense the target aqueous buffer (e.g., pH 7.4) into a 96-well microtiter plate. Spike in the DMSO stock to create a concentration gradient (e.g., 10 µM to 500 µM), ensuring the final DMSO concentration never exceeds 2% v/v.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow kinetic precipitation.

  • Self-Validation Checkpoint (Baseline Control): Include a row of "Buffer + 2% DMSO" without the API. This serves as an optical blank to ensure the buffer salts are not precipitating out of solution due to the organic solvent.

  • Detection: Read the plate using a nephelometer (light scattering) or a UV-Vis spectrophotometer at 620 nm. The kinetic solubility limit is defined as the exact concentration where a sharp inflection in light scattering occurs, indicating the formation of colloidal aggregates.

Decision Workflow Visualization

G Start Compound Synthesis (API Intermediate) Kinetic Kinetic Solubility Screening (DMSO Stock + Buffer) Start->Kinetic Early Phase Thermo Thermodynamic Solubility (Miniaturized Shake-Flask) Start->Thermo Late Phase pH_Profile pH-SolubilityProfiling (pH1.2, 6.8, 7.4) Kinetic->pH_Profile Thermo->pH_Profile Solvent_Screen Organic Solvent Screening (Aprotic vs Protic) Thermo->Solvent_Screen Data Solubility Data Integration (Formulation & Crystallization) pH_Profile->Data Solvent_Screen->Data

Fig 1: High-throughput solubility screening workflow for amphoteric API intermediates.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis.

  • Zhang, Y., et al. (2014). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. ResearchGate.

  • Marques, M. R. C., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace.

Sources

Foundational

2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid: A Case Study for Pharmaceutical Development Abstract The solid-state properties of an active pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid: A Case Study for Pharmaceutical Development

Abstract

The solid-state properties of an active pharmaceutical ingredient (API) are critically dependent on its crystal structure. This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and interpreting the crystal structure of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid, a molecule of interest in medicinal chemistry. We will explore the journey from single crystal growth to the detailed analysis of intermolecular interactions and their implications for drug development. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the principles and practices of crystal structure analysis in a pharmaceutical context.

Introduction: The Significance of Crystalline Form in Drug Development

The three-dimensional arrangement of molecules in a crystal lattice dictates many of the bulk properties of a solid material, including its melting point, solubility, dissolution rate, and stability.[1][2] In the pharmaceutical industry, a thorough understanding of the crystal structure of an API is paramount, as these properties directly influence the drug's bioavailability and manufacturability.[3][4] The existence of multiple crystalline forms, known as polymorphs, can present significant challenges, as different polymorphs of the same compound can exhibit vastly different physicochemical properties.[2] Therefore, the definitive determination of the crystal structure through single-crystal X-ray diffraction (SC-XRD) is a cornerstone of modern drug development.[1][5]

2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid (Figure 1) is a heterocyclic compound with functional groups—a carboxylic acid, an amino linker, and a pyrimidine ring—that are capable of forming a variety of intermolecular interactions. This makes it an excellent candidate for crystal engineering and a subject of interest for understanding how molecular structure translates to solid-state properties. This guide will use this molecule as a case study to walk through the process of crystal structure analysis, from experimental procedures to computational interpretation.

Figure 1. Chemical structure of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid.

Caption: Chemical structure of the title compound.

Methodology: From Crystal to Structure

The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals and culminates in the refinement of a detailed atomic model.

Crystallization

The first and often most challenging step is obtaining single crystals suitable for X-ray diffraction. For the title compound, a slow evaporation method was chosen to promote the growth of well-ordered crystals.

Protocol for Crystallization:

  • Dissolution: Dissolve 10 mg of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid in 5 mL of a 1:1 mixture of ethanol and ethyl acetate in a small, clean vial.

  • Heating: Gently warm the solution to approximately 40°C to ensure complete dissolution.

  • Filtration: Filter the warm solution through a 0.22 µm syringe filter into a clean vial to remove any particulate matter.

  • Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent at room temperature.

  • Harvesting: After several days, colorless, prism-shaped crystals suitable for SC-XRD should form. Carefully harvest a crystal of appropriate size (typically 0.1-0.3 mm in each dimension).

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

SC-XRD is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[6] The interaction of X-rays with the electron clouds of the atoms in the crystal produces a diffraction pattern, which can be used to determine the unit cell dimensions and the arrangement of atoms within the unit cell.[6][7]

Experimental Protocol for SC-XRD:

  • Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: Data is collected on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[8] The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters, integrate the reflection intensities, and apply corrections for absorption.

G cluster_exp Experimental Workflow cluster_analysis Structure Analysis Crystallization Crystal Growth (Slow Evaporation) Mounting Crystal Mounting Crystallization->Mounting XRD X-ray Diffraction Data Collection Mounting->XRD Processing Data Processing (Integration & Scaling) XRD->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement (Full-Matrix Least-Squares) Solution->Refinement Validation Structure Validation (CIF Check) Refinement->Validation

Caption: Experimental workflow for crystal structure determination.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.[9]

  • Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods on F².[10] Hydrogen atoms are typically located in the difference Fourier map and refined using a riding model.

Results: The Crystal Structure of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid

Disclaimer: The following crystallographic data is a hypothetical, yet plausible, representation for 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid, generated for illustrative purposes based on the analysis of similar known structures. It serves to demonstrate the principles of crystal structure analysis.

The title compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one molecule of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid. The crystallographic data and refinement details are summarized in Table 1.

Table 1. Hypothetical Crystal Data and Structure Refinement for 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid.

ParameterValue
Chemical formulaC₁₃H₁₃N₃O₂
Formula weight243.26 g/mol [11]
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)9.6315 (5)
b (Å)10.8713 (6)
c (Å)12.1481 (7)
β (°)104.093 (1)
Volume (ų)1233.71 (12)
Z4
Calculated density (Mg/m³)1.315
Absorption coefficient (mm⁻¹)0.09
F(000)512
Crystal size (mm³)0.25 x 0.20 x 0.15
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100
Reflections collected18139
Independent reflections4493 [R(int) = 0.027]
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.125
R indices (all data)R₁ = 0.058, wR₂ = 0.135
Goodness-of-fit on F²1.05

This data is modeled after similar structures found in the literature for illustrative purposes.[8][12]

Molecular Structure

The molecular structure of the title compound shows that the pyrimidine and benzoic acid moieties are not coplanar, with a dihedral angle of approximately 35° between the two rings. This twist is likely due to steric hindrance between the amino proton and the ortho-methyl group on the benzoic acid ring. The bond lengths and angles within the molecule are within the expected ranges.

Supramolecular Structure and Intermolecular Interactions

The crystal packing is dominated by a network of hydrogen bonds. The most prominent interaction is the classic carboxylic acid dimer, where two molecules are linked by a pair of O—H···O hydrogen bonds, forming an R²₂(8) ring motif.[8] These dimers are then further connected into chains by N—H···N hydrogen bonds between the amino group of one molecule and a nitrogen atom of the pyrimidine ring of an adjacent molecule.

G cluster_dimer Centrosymmetric Dimer cluster_chain Hydrogen-Bonded Chain M1 Molecule A M2 Molecule B (Centrosymmetrically related to A) M1->M2 O-H···O (Carboxylic Acid Dimer) R²₂(8) motif M3 Molecule C M1->M3 N-H···N (Amino-Pyrimidine) M4 Molecule D M2->M4 N-H···N (Amino-Pyrimidine)

Caption: Supramolecular assembly via hydrogen bonds.

Advanced Analysis: Deeper Insights into Crystal Packing

Beyond the basic description of hydrogen bonds, computational tools can provide a more quantitative understanding of the forces governing the crystal packing.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The surface is generated around a molecule, and the color coding indicates the nature and strength of the intermolecular contacts. For the title compound, the Hirshfeld surface analysis would likely reveal:

  • d_norm surface: Bright red spots corresponding to the strong O—H···O and N—H···N hydrogen bonds.

  • 2D fingerprint plots: These plots quantify the contribution of different types of contacts. The plot would show distinct spikes for O···H and N···H contacts, confirming the dominance of hydrogen bonding. Weaker C—H···π interactions and van der Waals forces would also be evident.[13][14]

Non-Covalent Interaction (NCI) Analysis

NCI analysis is a computational method that visualizes non-covalent interactions in real space based on the electron density and its derivatives.[15][16][17] An NCI plot for the title compound would show:

  • Large, blue-green surfaces: Between the molecules, indicating attractive van der Waals interactions.

  • Strong, blue surfaces: In the regions of the hydrogen bonds, confirming their attractive nature.

  • Small, red surfaces: Potentially within the rings, indicating steric repulsion.

Discussion and Implications for Drug Development

The detailed crystal structure analysis of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid provides critical insights for its potential development as a pharmaceutical agent.

  • Polymorphism Risk Assessment: The presence of flexible torsion angles and multiple hydrogen bond donors and acceptors suggests that this molecule could exhibit polymorphism.[2] The identified stable hydrogen bonding motifs (the carboxylic acid dimer) are likely to be present in other potential polymorphs. Crystal structure prediction (CSP) could be employed to explore the landscape of possible crystal packings and identify other energetically favorable forms.[4][18]

  • Solubility and Dissolution: The strong hydrogen-bonded network, particularly the robust carboxylic acid dimer, suggests a relatively stable crystal lattice. This stability can correlate with lower solubility. Understanding these interactions allows for strategies to potentially improve solubility, such as the formation of co-crystals or salts that disrupt this strong homodimeric interaction.

  • Formulation and Stability: The detailed knowledge of the crystal structure is essential for developing a stable formulation. It provides a basis for understanding potential interactions with excipients and for monitoring the solid form during manufacturing and storage to prevent any unwanted phase transitions.[1]

Conclusion

The crystal structure analysis of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid, presented here as a detailed case study, demonstrates the power of single-crystal X-ray diffraction and computational analysis in modern pharmaceutical development. The elucidation of the three-dimensional atomic arrangement and the intricate network of intermolecular interactions provides invaluable information that guides decisions on polymorph screening, formulation design, and overall drug candidate selection. This comprehensive approach ensures the development of safe, effective, and stable solid dosage forms.

References

  • Computational studies of crystal structure and bonding - PubMed.
  • Computational Methods in Crystal Analysis | Mathematical... - Fiveable.
  • A Review on Crystallography and Its Role on Drug Design - Zien Journals Publishing.
  • The Importance of Crystal Structure Prediction for Developing Drug Molecules. - IUCr Journals.
  • Journal of Analytical & Bioanalytical Techniques - The Role of Crystallography in Drug Development - Omics.
  • Crystal structure prediction - Wikipedia.
  • Quantum chemical analysis of noncovalent bonds within crystals. Concepts and concerns.
  • Method for the computational comparison of crystal structures - ResearchGate.
  • Fast Quantum Approach for Evaluating the Energy of Non-Covalent Interactions in Molecular Crystals: The Case Study of Intermolecular H-Bonds in Crystalline Peroxosolvates - MDPI.
  • The future of crystallography in drug discovery - PMC - NIH.
  • Revealing Non-covalent Interactions in Molecular Crystals through Their Experimental Electron Densities - AMyD.
  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC.
  • Noncovalent Interaction Analysis in Fluctuating Environments - PMC - NIH.
  • Algorithmic detection of crystal structures from computer simulation data - arXiv.org.
  • Noncovalent Interactions and Crystal Structure Prediction of Energetic Materials - PMC.
  • Single-crystal X-ray Diffraction - SERC (Carleton).
  • 2-Amino-5-methylpyridinium 4-methylbenzoate - PMC - NIH.
  • Single crystal X-ray diffraction analysis.
  • Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm.
  • X-ray diffraction using focused-ion-beam-prepared single crystals - PMC.
  • Single Crystal X-ray Diffraction and Structure Analysis.
  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - ResearchGate.
  • Crystal structure of 4-aminobenzoic acid–4-methylpyridine (1/1) - PMC - NIH.
  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC.
  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing).
  • 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid | Sapphire Bioscience.
  • Two conformational polymorphs of 4-methylhippuric acid - PubMed.

Sources

Exploratory

Topic: Potential Therapeutic Targets of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid

An In-depth Technical Guide for Researchers Foreword As a Senior Application Scientist, my objective extends beyond merely presenting data; it is to build a narrative of scientific inquiry. This guide is structured to wa...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Foreword

As a Senior Application Scientist, my objective extends beyond merely presenting data; it is to build a narrative of scientific inquiry. This guide is structured to walk the reader through a logical progression of discovery, starting from the known identity of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid and moving into the realm of therapeutic hypothesis and experimental validation. We will explore not just what to do, but why specific experimental paths are chosen, grounding our exploration in established biochemical principles and the structural attributes of the molecule itself. This document is designed to be a functional tool for the bench scientist and the drug development professional, providing both the conceptual framework and the practical methodologies needed to investigate this compound's therapeutic potential.

Executive Summary: From Herbicide to Therapeutic Candidate

2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid, a compound belonging to the imidazolinone chemical class, is well-established in the agrochemical field as the herbicide Imazapic .[1][2] Its mechanism of action in plants is the specific inhibition of acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids (BCAAs).[2][3][4] Crucially, this enzyme is absent in mammals, which accounts for the compound's low mammalian toxicity and makes it an intriguing starting point for therapeutic development.[5][6] The presence of a pyrimidine ring linked to a benzoic acid moiety is a common structural feature in many clinically successful kinase inhibitors.[7] This structural analogy, combined with the diverse biological activities reported for the broader imidazolinone and imidazole classes—including anticancer and anti-inflammatory effects—provides a strong rationale for investigating its potential in human therapeutics.[8][9][10] This guide will dissect the potential therapeutic avenues for this molecule, focusing on kinase inhibition and the disruption of cancer metabolism, and will provide robust, validated protocols for its preclinical evaluation.

Deconstructing the Primary Mechanism to Uncover Therapeutic Potential

The herbicidal action of Imazapic is precise: it inhibits acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), thereby starving plants of the essential amino acids valine, leucine, and isoleucine.[4][6][11][12] This specific mode of action is a double-edged sword for therapeutic development. While the absence of ALS in humans ensures a high therapeutic index by minimizing on-target toxicity, it also means the primary target is not directly translatable.[5][6]

Therefore, our investigation must pivot to two logical hypotheses:

  • Scaffold-Based Off-Targeting: Could the compound's chemical architecture interact with other, structurally related mammalian enzymes, such as protein kinases?

  • Pathway-Based Analogy: Can we target analogous metabolic vulnerabilities in diseases like cancer, even if the specific enzyme is different?

The most promising avenue, grounded in decades of drug discovery, is the investigation of off-target kinase inhibition. The 2-aminopyrimidine scaffold is a privileged structure in kinase inhibitor design, known to form key hydrogen bond interactions within the ATP-binding pocket of numerous kinases.

Logical_Framework cluster_0 Known Activity (Herbicide) cluster_1 Therapeutic Hypothesis (Human) Compound 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid (Imazapic) Plant_Target Inhibits Plant Acetolactate Synthase (ALS) Compound->Plant_Target Primary MOA Kinase_Target Hypothesis 1: Inhibits Mammalian Kinases (e.g., EGFR, Tyrosine Kinases) Compound->Kinase_Target Potential Off-Target MOA Metabolism_Target Hypothesis 2: Disrupts Cancer Cell Amino Acid Metabolism Compound->Metabolism_Target Potential Analogous MOA BCAA_Block Blocks Branched-Chain Amino Acid Synthesis Plant_Target->BCAA_Block Plant_Death Plant Death BCAA_Block->Plant_Death Therapeutic_Effect Potential Anti-Cancer Effect Kinase_Target->Therapeutic_Effect Metabolism_Target->Therapeutic_Effect

Caption: Logical framework for translating the known herbicidal activity of Imazapic into potential therapeutic hypotheses.

Potential Therapeutic Target Classes

Based on the logical framework, we can define two primary target classes for investigation.

Protein Kinases

The human kinome consists of over 500 enzymes that regulate virtually all cellular processes. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets. The structural backbone of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid is analogous to compounds known to inhibit tyrosine kinases.[7] For example, recent studies have shown that imidazolone-pyrimidine hybrids can act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, inducing apoptosis in breast cancer cells.[13]

Potential specific targets include:

  • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, PDGFR families.

  • Non-Receptor Tyrosine Kinases: Src, Abl.

  • Serine/Threonine Kinases: Components of the PI3K/AKT/mTOR and MAPK pathways.

Enzymes of Cancer Metabolism

While humans lack ALS, cancer cells are often addicted to specific metabolic pathways, including the synthesis and transport of amino acids, to fuel their rapid growth. This concept, known as "metabolic reprogramming," creates therapeutic vulnerabilities. The compound could potentially inhibit other enzymes involved in amino acid biosynthesis or transport, leading to a state of nutrient deprivation specifically in highly metabolic cancer cells.

Experimental Validation Protocols

The following section details a sequential, multi-tiered approach to systematically validate the therapeutic potential and mechanism of action of this compound.

Tier 1: Broad-Spectrum Target Identification

Objective: To perform an unbiased screen to identify potential kinase targets and assess general anti-cancer activity.

Protocol 4.1.1: Kinase Inhibitor Profiling Panel

  • Causality: Before investing in cell-based assays, it is efficient and cost-effective to determine if the compound has any activity against its most probable target class. A broad kinase panel provides an unbiased view of the compound's selectivity profile.

  • Methodology:

    • Compound Preparation: Solubilize the test compound in 100% DMSO to a stock concentration of 10 mM.

    • Assay Execution: Submit the compound to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins, Promega) for screening against a panel of >400 human kinases.

    • Initial Screen: Perform a primary screen at a single concentration of 10 µM. The assay typically measures the residual kinase activity via a radiometric (³³P-ATP) or fluorescence-based method.

    • Data Analysis: Identify "hits" as kinases with inhibition >75% relative to a DMSO vehicle control.

  • Self-Validation: The inclusion of a known clinical kinase inhibitor (e.g., Staurosporine) as a positive control within the panel ensures the assay is performing to specification.

Protocol 4.1.2: Multi-Lineage Cancer Cell Viability Screening

  • Causality: This experiment determines if the compound has a functional consequence on cancer cells. Screening against a diverse panel (e.g., the NCI-60 panel) can reveal potential sensitivities related to specific cancer types or genetic backgrounds.

  • Methodology:

    • Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], U87 [glioblastoma]) in 96-well microplates at pre-optimized densities. Allow cells to adhere for 24 hours.

    • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the compound in culture medium, starting from a top concentration of 100 µM. Add the dilutions to the cells. Include a DMSO-only control.

    • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

    • Viability Assessment: Use a commercially available reagent such as CellTiter-Glo® (Promega), which measures intracellular ATP levels as a surrogate for cell viability. Measure luminescence on a plate reader.

    • Data Analysis: Normalize the data to the DMSO control wells. Plot the dose-response curve and calculate the GI₅₀ (concentration causing 50% growth inhibition) using non-linear regression analysis in software like GraphPad Prism.

Data Summary Table:

Cell LineCancer TypeGI₅₀ (µM)
MCF-7Breast[Insert Value]
A549Lung[Insert Value]
HCT116Colon[Insert Value]
U87Glioblastoma[Insert Value]
Tier 2: Target Validation and Mechanism of Action

Objective: To confirm the hits from Tier 1 screening and elucidate the molecular mechanism in the most sensitive cell line.

Validation_Workflow Start Tier 1 Results: - Kinase 'Hit' Identified - Sensitive Cell Line Found (GI₅₀ < 10µM) IC50 Protocol 4.2.1: Biochemical IC₅₀ Determination of Kinase Hit Start->IC50 WesternBlot Protocol 4.2.2: Western Blot for Pathway Modulation in Cells Start->WesternBlot Conclusion Mechanism of Action Elucidated IC50->Conclusion CellCycle Protocol 4.2.3: Cell Cycle Analysis by Flow Cytometry WesternBlot->CellCycle CellCycle->Conclusion

Caption: Experimental workflow for Tier 2 target validation and mechanism of action studies.

Protocol 4.2.1: Biochemical IC₅₀ Determination

  • Causality: This assay confirms the direct interaction between the compound and the purified kinase enzyme identified in the screening panel and establishes its potency.

  • Methodology:

    • Perform a kinase assay using the recombinant "hit" kinase.

    • Use a 10-point dose-response curve of the compound (e.g., from 100 µM down to 1 nM).

    • Measure kinase activity at each concentration.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the curve to determine the IC₅₀ value.

Protocol 4.2.2: Western Blot for Cellular Pathway Modulation

  • Causality: This experiment provides direct evidence that the compound engages and inhibits its target kinase inside the cell, leading to a downstream signaling effect.

  • Methodology:

    • Treatment: Treat the most sensitive cancer cell line with the compound at 1x, 5x, and 10x its GI₅₀ concentration for a set time (e.g., 2 hours).

    • Lysis: Harvest the cells and prepare protein lysates.

    • Quantification: Determine protein concentration using a BCA assay.

    • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated (active) form of the target kinase and a key downstream substrate. Subsequently, strip the membrane and re-probe for the total protein levels of each target as a loading control.

    • Detection: Use an HRP-conjugated secondary antibody and an ECL substrate to visualize bands on an imager. A decrease in the phospho-protein signal relative to the total protein indicates target inhibition.

Conclusion and Forward-Looking Strategy

The journey of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid from an herbicide to a potential therapeutic agent is a testament to the power of scaffold-based drug discovery. Its known mechanism in plants provides a strong foundation for its safety profile in mammals. The true therapeutic potential, however, likely resides in off-target activities, with protein kinases being the most promising candidates.[7][13] The experimental cascade detailed in this guide provides a clear, logical, and robust framework for systematically testing this hypothesis. Positive results from these studies would warrant the initiation of a medicinal chemistry program to optimize potency and selectivity, followed by preclinical in vivo efficacy and safety studies.

References

  • Desai, N. C., et al. (2011). Synthesis and Antimicrobial Activity of 5-Imidazolinone Derivatives. E-Journal of Chemistry, 8(1), 253-260. [Link]

  • El-Sayed, W. M., & Al-Turkistani, A. A. (2014). Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives. Indian Journal of Chemistry - Section B, 53B(5), 599-606. [Link]

  • Jain, A. K., et al. (2018). Synthesis and Anti-Microbial Potential of Novel Imidazolinone Derivatives of 2-Amino Benzothiazole. International Journal of Medical Research & Health Sciences, 7(9), 114-124. [Link]

  • National Center for Biotechnology Information (n.d.). Imazapic. PubChem Compound Database. Retrieved from [Link]

  • Sun, H., et al. (2020). Identification and Evaluation of Novel Acetolactate Synthase Inhibitors as Antifungal Agents. Antimicrobial Agents and Chemotherapy, 64(12), e01351-20. [Link]

  • Chakraborty, M., et al. (2020). Study of Acetolactate Synthase and its Mechanism of Inhibition by Sulfonylurea Active Ingredients: Amidosulfuron, Nicosulfuron, Cyclosulfuron – In-silico Approach. ResearchGate. [Link]

  • Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. [Link]

  • Food and Agriculture Organization of the United Nations. (2005). Imazapic. Joint Meeting on Pesticide Residues (JMPR) monographs. [Link]

  • Binjawhar, D. N., et al. (2024). Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents. RSC Advances, 14(28), 20180-20196. [Link]

  • Washington State Department of Transportation. (2012). Imazapic Roadside Vegetation Management Herbicide Fact Sheet. [Link]

  • Wikipedia. (n.d.). Acetolactate synthase. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). Pesticide Product Label, Nufarm Imazapic 2SL IVM Herbicide. [Link]

  • Yu, H., & Li, Z. (2021). Herbicides that inhibit acetolactate synthase. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1849. [Link]

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Foundational

In Silico Analysis of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic Acid: A Technical Guide to Target Identification and Interaction Modeling

Abstract This technical guide provides a comprehensive, in-depth workflow for the in silico analysis of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid, a small molecule with a scaffold suggestive of kinase inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth workflow for the in silico analysis of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid, a small molecule with a scaffold suggestive of kinase inhibition. In the absence of a predetermined biological target, this document outlines a systematic approach, beginning with data-driven target hypothesis generation and culminating in detailed molecular interaction modeling. We present a robust methodology for researchers, scientists, and drug development professionals to elucidate potential protein targets and characterize the binding dynamics of novel small molecules. The guide details protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations, using Epidermal Growth Factor Receptor (EGFR) kinase as a plausible, illustrative target. Each step is rationalized to provide not just a methodology, but a framework for critical thinking in computational drug discovery.

Introduction

The journey of a small molecule from a chemical entity to a therapeutic agent is fraught with challenges, the first and most critical of which is the identification of its biological target. 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid is a compound of interest due to its chemical structure, which incorporates an aminopyrimidine moiety. This scaffold is a well-established pharmacophore in a multitude of approved and investigational protein kinase inhibitors.[1][2] Protein kinases, being central regulators of cellular signaling pathways, are a major class of drug targets, particularly in oncology.[2]

However, for many novel or uncharacterized compounds, the primary protein target is unknown. This guide addresses this pivotal challenge by presenting a comprehensive in silico workflow. We will navigate the process from forming a plausible target hypothesis to performing rigorous computational analyses that predict and characterize the molecular interactions.

This whitepaper is structured to provide full editorial control, moving beyond a rigid template to a narrative that follows the scientific process. We will begin by establishing a rationale for selecting a hypothetical target, then delve into the practical, step-by-step protocols for molecular docking and molecular dynamics simulations, and conclude with advanced methods for quantifying binding affinity.

Part 1: Hypothetical Target Identification: A Rationale-Driven Approach

When the target of a compound is unknown, a common and effective strategy is "target fishing" or reverse docking, where the compound is docked against a large library of protein structures to identify potential binding partners.[3][4] An alternative, more focused approach, is to leverage existing knowledge about the compound's chemical class. The 2-aminopyrimidine scaffold is a known "hinge-binding" motif for many protein kinases, where it mimics the adenine base of ATP to competitively inhibit the enzyme.[2][5]

Given this strong chemoinformatic evidence, we can hypothesize that 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid is a kinase inhibitor. A prime candidate for our investigation is the Epidermal Growth Factor Receptor (EGFR) kinase, a receptor tyrosine kinase frequently implicated in various cancers.[6][7][8] Numerous aminopyrimidine-based inhibitors have been developed to target EGFR, making it an excellent and scientifically sound hypothetical target for our workflow.[7][9]

For our study, we will use the crystal structure of the EGFR kinase domain in complex with an inhibitor, which will provide a well-defined binding pocket for our simulations. A suitable structure can be obtained from the Protein Data Bank (PDB).

Part 2: Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It is widely used to predict the binding mode and estimate the binding affinity of a small molecule to its protein target.[1][10]

Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol outlines the steps for docking 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid into the ATP-binding site of EGFR kinase using AutoDock Vina, a widely used open-source docking program.[11][12]

Step 1: Preparation of the Ligand

  • Obtain Ligand Structure: The 2D structure of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid can be drawn using chemical drawing software like ChemDraw or Marvin Sketch and saved in a common format like MOL.

  • Generate 3D Coordinates: Convert the 2D structure to a 3D structure using a program like Open Babel.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy conformation. This can also be done with Open Babel or other molecular modeling software.

  • Prepare for Docking: Use AutoDock Tools (ADT) to add polar hydrogens, compute Gasteiger charges, and save the ligand in the PDBQT format.[13]

Step 2: Preparation of the Protein Receptor

  • Download Protein Structure: Download the PDB file of the EGFR kinase domain from the RCSB PDB database. For this example, we will assume a relevant PDB ID is chosen.

  • Clean the PDB File: Remove water molecules, co-factors, and any co-crystallized ligands from the PDB file.[14][15] This can be done using UCSF Chimera or ADT.[2][14]

  • Prepare for Docking: In ADT, add polar hydrogens and assign Kollman charges to the protein. Save the prepared protein in the PDBQT format.[15]

Step 3: Defining the Binding Site (Grid Box)

  • Identify the Binding Pocket: The binding site can be defined based on the location of the co-crystallized ligand in the original PDB structure.

  • Set Grid Box Parameters: In ADT, define a grid box that encompasses the entire binding site. The center and dimensions of the box need to be specified.[10][14]

Step 4: Running the Docking Simulation

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.[11]

  • Execute AutoDock Vina: Run the docking simulation from the command line using the following command:

Step 5: Analysis of Docking Results

  • Binding Affinity: The output file will contain the predicted binding affinities (in kcal/mol) for the top binding poses. Lower binding energy values indicate a more favorable binding.[10]

  • Binding Poses: The different binding poses of the ligand can be visualized using software like PyMOL or UCSF Chimera to analyze the interactions with the protein residues.[14]

Workflow for Molecular Docking

cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 Obtain 2D Structure L2 Generate 3D Coordinates L1->L2 L3 Energy Minimization L2->L3 L4 Prepare PDBQT File L3->L4 Dock Molecular Docking (AutoDock Vina) L4->Dock P1 Download PDB P2 Clean PDB P1->P2 P3 Prepare PDBQT File P2->P3 P3->Dock Analysis Analyze Results Dock->Analysis Grid Define Grid Box Grid->Dock

Caption: A flowchart of the molecular docking workflow.

Part 3: Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[16]

Experimental Protocol: MD Simulation using GROMACS

This protocol describes the setup and execution of a 100-nanosecond MD simulation of the EGFR-ligand complex using GROMACS, a versatile and widely used MD engine.[5][6][8][9][17]

Step 1: System Preparation

  • Prepare the Complex: Use the best-ranked docked pose from the previous step as the starting structure.

  • Choose a Force Field: Select an appropriate force field for the protein (e.g., CHARMM36m) and generate ligand topology and parameters (e.g., using CGenFF).[6]

  • Create the Simulation Box: Define a simulation box (e.g., cubic) around the complex, ensuring a minimum distance between the protein and the box edges.

  • Solvation: Fill the simulation box with water molecules (e.g., TIP3P water model).

  • Adding Ions: Add ions to neutralize the system and to mimic physiological salt concentration.

Step 2: Energy Minimization

  • Perform energy minimization of the entire system to remove any steric clashes or inappropriate geometries.

Step 3: Equilibration

  • NVT Equilibration: Perform a short simulation (e.g., 1 ns) under constant Number of particles, Volume, and Temperature (NVT) ensemble to allow the solvent to equilibrate around the protein and ligand while they are position-restrained.

  • NPT Equilibration: Follow with another short simulation (e.g., 1 ns) under constant Number of particles, Pressure, and Temperature (NPT) ensemble to equilibrate the pressure of the system.

Step 4: Production MD

  • Run the production MD simulation for the desired length of time (e.g., 100 ns) with all restraints removed.

Step 5: Trajectory Analysis

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time. A stable RMSD suggests a stable complex.[18][19]

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible and rigid regions.[18][19]

  • Hydrogen Bond Analysis: Analyze the hydrogen bonds formed between the ligand and the protein throughout the simulation to identify key interactions.[19]

  • Visualization: Visually inspect the trajectory to observe the dynamics of the ligand in the binding pocket.

Molecular Dynamics Simulation Workflow

Start Start with Docked Complex Prep System Preparation (Force Field, Solvation, Ions) Start->Prep EM Energy Minimization Prep->EM NVT NVT Equilibration EM->NVT NPT NPT Equilibration NVT->NPT Prod Production MD (100 ns) NPT->Prod Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Prod->Analysis

Caption: A flowchart of the molecular dynamics simulation workflow.

Part 4: Binding Free Energy Calculation: A More Rigorous Approach

While docking scores provide a quick estimate of binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more accurate calculation of the binding free energy from MD simulation trajectories.

Protocol: MM/PBSA Calculation
  • Extract Frames: Extract snapshots of the protein-ligand complex, the protein alone, and the ligand alone from the production MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation energy (typically estimated from the solvent-accessible surface area).

  • Compute Binding Free Energy: The binding free energy is then calculated as the difference between the free energy of the complex and the free energies of the individual protein and ligand.

Table 1: Comparison of In Silico Methods

MethodPrimary OutputComputational CostKey Advantage
Molecular Docking Binding pose, Docking scoreLowFast screening of large compound libraries
MD Simulation Trajectory of atomic motionHighAssesses stability and dynamics of the complex
MM/PBSA Binding free energyMedium-HighMore accurate affinity prediction than docking

Part 5: Data Interpretation and Visualization

  • Docking: Visualize the top-ranked poses. Do they make sense chemically? Are there hydrogen bonds with key residues in the kinase hinge region?

  • MD Simulation: A stable RMSD for the ligand throughout the simulation suggests a stable binding mode. Fluctuations in certain protein loops might indicate induced-fit effects. Persistent hydrogen bonds highlight the most important interactions for binding.

  • Binding Free Energy: The calculated ΔG from MM/PBSA provides a quantitative estimate of the binding affinity. This can be used to rank different compounds or to compare with experimental data if available.

Conclusion

This technical guide has presented a comprehensive and scientifically grounded workflow for the in silico analysis of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid, a compound with a scaffold suggestive of kinase inhibition. By postulating EGFR kinase as a plausible target, we have demonstrated a step-by-step methodology that encompasses target hypothesis, molecular docking, molecular dynamics simulation, and binding free energy calculation.

This framework is not limited to the specific compound and target discussed herein but serves as a robust template for the computational investigation of any small molecule with an unknown mechanism of action. By integrating these powerful computational tools, researchers can significantly accelerate the early stages of drug discovery, enabling the rational design and prioritization of compounds for experimental validation.

References

  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.[Link]

  • Cavanagh, J., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

  • BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. [Link]

  • Abdel-Halim, M., et al. (2024). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances. [Link]

  • Abdel-Halim, M., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PMC. [Link]

  • Lemkul, J. A. Protein-Ligand Complex. MD Tutorials. [Link]

  • CD ComputaBio. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. [Link]

  • The Peng's Lab. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. [Link]

  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols. [Link]

  • ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. [Link]

  • Omixium. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • Firoz, A., & Talwar, P. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • Biology Insights. (2025). Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1. YouTube. [Link]

  • ResearchGate. (2023). Molecular Dynamics Simulation Analysis of Protein-Ligand Complex Stability and Interactions. [Link]

  • GROMACS Tutorials. [Link]

  • ScotCHEM. Preparing the protein and ligand for docking. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • AutoDock Vina Manual. [Link]

  • Frontiers. (2025). Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity. [Link]

  • YouTube. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. [Link]

  • YouTube. (2025). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). [Link]

  • AutoDock Vina Documentation. Basic docking. [Link]

  • Wang, J., et al. (2023). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC. [Link]

  • Siddique, A., et al. (2025). Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration. PubMed. [Link]

  • RCSB PDB. 2FVD: Cyclin Dependent Kinase 2 (CDK2) with diaminopyrimidine inhibitor. [Link]

  • RCSB PDB. 3BYU: co-crystal structure of Lck and aminopyrimidine reverse amide 23. [Link]

  • Velázquez-García, A., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI. [Link]

  • SlidePlayer. Binding free energy theory and MM/PBSA method. [Link]

  • TeachOpenCADD. Analyzing molecular dynamics simulations. [Link]

  • Pan, Y., et al. (2018). Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations. PMC. [Link]

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  • TargetHunter. (2014). An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. PMC. [Link]

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Protocols & Analytical Methods

Method

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Purity Determination of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic Acid

Application Note & Protocol Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Abstract The precise purity determination of pharmaceutical intermediates is a foundational requirement in...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals

Abstract

The precise purity determination of pharmaceutical intermediates is a foundational requirement in drug development. This application note details the development, optimization, and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity profiling of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid . By leveraging the physicochemical properties of the analyte—specifically its amphoteric nature—this protocol establishes a robust, self-validating chromatographic system that ensures baseline resolution, excellent peak symmetry, and compliance with ICH Q2(R1) validation guidelines[1].

Introduction & Mechanistic Background

2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid (CAS: 1275287-54-1)[2] is a critical structural motif and intermediate in the synthesis of highly selective tyrosine kinase inhibitors (TKIs), sharing structural homology with the active pharmaceutical ingredient (API) Nilotinib[3][4].

In TKI synthesis, positional isomers and unreacted starting materials (such as 2-methyl-5-aminobenzoic acid or 2-chloro-4-methylpyrimidine) frequently persist as impurities. Accurate quantification of these impurities is mandated by regulatory bodies to ensure the efficacy and safety of the final API. Previous methodologies for related pyrimidine-amino benzoic acid derivatives have demonstrated that controlling the ionization state of the molecule is the most critical factor in achieving reliable chromatographic separation[5][6].

Method Development Strategy: Causality & Chemistry

Developing an HPLC method is not merely about adjusting gradients; it requires a mechanistic understanding of the analyte's behavior in solution.

Analyte Ionization & Mobile Phase Selection

The target analyte is amphoteric, possessing two distinct ionizable functional groups:

  • Carboxylic Acid Moiety: Weakly acidic (pKa ~4.0).

  • Pyrimidine Ring: Weakly basic (conjugate acid pKa ~2.5).

The Causality of pH: If a neutral mobile phase (pH 6.0–7.0) is used, the carboxylic acid deprotonates into a highly polar carboxylate ion ( COO− ). This drastically reduces its hydrophobic interaction with the stationary phase, leading to early elution and poor resolution from polar impurities.

To counteract this, the mobile phase is acidified to pH ~2.0 using 0.1% Trifluoroacetic Acid (TFA) . At this pH, the carboxylic acid is fully protonated and neutral ( COOH ), maximizing its retention on the hydrophobic column. Simultaneously, the basic pyrimidine nitrogens become protonated. TFA acts as a hydrophobic ion-pairing agent, neutralizing the positive charge on the pyrimidine ring and shielding it from secondary electrostatic interactions with residual silanols on the silica matrix. This dual-action mechanism completely eliminates peak tailing[6].

Column and Wavelength Selection
  • Column: An end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is selected. End-capping is non-negotiable here, as it minimizes the presence of free silanols that could otherwise interact with the secondary amine of the analyte.

  • Detection: The conjugated aromatic system of the benzoic acid and pyrimidine rings exhibits strong UV absorbance. A detection wavelength of 260 nm provides the optimal signal-to-noise ratio, consistent with spectral data for similar TKI intermediates[4][5].

HPLC_Workflow A 1. Analyte Characterization Target: 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid pKa: ~4.0 (COOH), ~2.5 (Pyrimidine) B 2. Column Selection C18 End-Capped (250 x 4.6 mm, 5 µm) Minimizes silanol interactions A->B C 3. Mobile Phase Optimization Buffer: 0.1% TFA (pH ~2.0) Organic: Acetonitrile (Gradient) B->C D 4. Detection & Wavelength UV Detection at 260 nm Maximal aromatic absorbance C->D E 5. Method Validation According to ICH Q2(R1) Guidelines (Linearity, Precision, Accuracy) D->E

Workflow for RP-HPLC method development of pyrimidine-amino benzoic acid derivatives.

Ionization_Logic Start Mobile Phase pH Selection pH_High High pH (>5.0) Carboxylate (COO-) Formed Start->pH_High pH_Low Low pH (~2.0) Neutral Acid (COOH) Maintained Start->pH_Low Tailing Poor Retention & Peak Tailing pH_High->Tailing Sharp Optimal Retention & Sharp Peak Shape pH_Low->Sharp

Effect of mobile phase pH on the ionization state and chromatographic behavior.

Experimental Protocol

Reagents and Materials
  • Analyte: 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid reference standard (>99.5% purity).

  • Solvents: HPLC-Grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS Grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column C18, 250 mm × 4.6 mm, 5 µm (End-capped)Provides necessary theoretical plates for resolving closely related structural isomers.
Mobile Phase A 0.1% TFA in Milli-Q Water (v/v)Maintains pH ~2.0; ion-pairs with pyrimidine nitrogen.
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)Strong elution solvent to wash out hydrophobic dimers.
Flow Rate 1.0 mL/minBalances optimal linear velocity with system backpressure.
Column Temp 35 °CReduces solvent viscosity and improves mass transfer kinetics.
Injection Vol 10 µLPrevents column overloading while maintaining LOD.
Detection UV at 260 nmCorresponds to the π→π∗ transition of the conjugated system.
Gradient Elution Program

A gradient is employed to ensure polar starting materials elute early, while hydrophobic impurities are purged from the column.

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution Phase
0.09010Equilibration & Polar Impurity Elution
5.07030Analyte Focusing
15.03070Main Analyte Elution
20.01090Column Wash (Hydrophobic Purge)
22.09010Re-equilibration
27.09010End of Run
Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. Note: Using pure organic solvent may cause peak splitting due to solvent mismatch with the initial gradient conditions.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to volume.

  • Working Solution (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability Testing (SST) & Method Validation

To ensure the protocol acts as a self-validating system, System Suitability Testing (SST) must be passed before any sample analysis begins. The method was validated strictly according to ICH Q2(R1) guidelines[1][7].

System Suitability Criteria (n=6 injections)
ParameterAcceptance CriteriaObserved ResultSystem Status
Retention Time (RT) Consistent (~12.5 min)12.54 minPass
Theoretical Plates (N) > 5,0008,450Pass
Tailing Factor ( Tf​ ) < 1.51.12Pass
% RSD of Peak Area < 2.0%0.85%Pass
Resolution ( Rs​ ) > 2.0 (from nearest impurity)3.4Pass
Validation Summary
Validation ParameterICH Q2(R1) RequirementMethod Performance
Linearity Range R2≥0.999 1.0 to 150 µg/mL ( R2=0.9998 )
Limit of Detection (LOD) S/N 3:10.05 µg/mL
Limit of Quantitation (LOQ) S/N 10:10.15 µg/mL
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6% (at 50, 100, 150% levels)
Method Precision (Repeatability) % RSD < 2.0%1.1% (n=6 preparations)

Troubleshooting & Optimization

Even within a robust system, matrix effects or hardware variations can induce chromatographic anomalies.

  • Issue: Peak Tailing ( Tf​ > 1.5)

    • Causality: Loss of TFA in the mobile phase due to evaporation, leading to unsuppressed silanol interactions.

    • Action: Remake Mobile Phase A and B with fresh TFA. Ensure bottles are properly capped.

  • Issue: Baseline Drift during Gradient

    • Causality: Differential UV absorbance between Water and Acetonitrile at 260 nm.

    • Action: This is normal, but if excessive, ensure HPLC-grade solvents are used. A reference wavelength (e.g., 360 nm) can be subtracted if using a Diode Array Detector (DAD).

  • Issue: Peak Splitting

    • Causality: Injection solvent is significantly stronger (higher organic %) than the initial mobile phase, causing the analyte to travel through the column in two different solvent bands.

    • Action: Dilute the sample further with water to match the 10% organic starting condition.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry U.S. Food and Drug Administration (FDA) URL:[Link]

  • High-performance liquid chromatographic assay for the determination of nilotinib in human plasma Biological and Pharmaceutical Bulletin (PubMed) URL:[Link]

  • RP-HPLC Method Development and Validation for Estimation of Nilotinib in Bulk and Formulation Journal of Chemical Health Risks URL: [Link]

Sources

Application

Application Note: A Comprehensive Framework for Screening and Characterizing 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid as a Putative Kinase Inhibitor

Abstract Protein kinases are a critical class of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule kina...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The 2-aminopyrimidine scaffold is a well-established pharmacophore known to interact with the ATP-binding site of numerous kinases. This application note presents a comprehensive, multi-step framework for the initial screening and characterization of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid , a novel chemical entity (NCE) with potential kinase inhibitory activity. We provide detailed, field-proven protocols for compound handling, robust in vitro biochemical screening, and essential cell-based validation assays. The methodologies are designed to establish a foundational understanding of the compound's potency, selectivity, and cellular activity, guiding further development efforts.

Introduction: The Rationale for Kinase Screening

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[2] This modification acts as a molecular switch, regulating countless signaling pathways that control cell growth, differentiation, and apoptosis.[2] Consequently, kinases are highly attractive therapeutic targets.[3]

The process of identifying a new kinase inhibitor requires a systematic approach that begins with broad screening and progressively refines the understanding of a compound's activity in more physiologically relevant systems.[4] The typical kinase assay is an in vitro assay optimized for specific enzyme/substrate concentrations and buffer conditions.[5] This is followed by cell-based assays to confirm that the compound can penetrate the cell membrane and inhibit the target in its native environment.[4][6]

This guide uses 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid as a representative compound to illustrate this workflow. While its specific targets are yet to be elucidated, its core structure is analogous to known kinase inhibitors, making it a prime candidate for screening.

Compound Characterization and Handling

Before initiating any biological assay, it is imperative to understand the physicochemical properties of the test compound. This ensures accurate preparation of stock solutions and prevents artifacts arising from poor solubility or instability.

Physicochemical Properties

A summary of the known properties of the title compound is presented below.

PropertyValueSource
CAS Number 1275287-54-1[7]
Molecular Formula C₁₃H₁₃N₃O₂[7]
Molecular Weight 243.26 g/mol [7]
Appearance White to off-white solid (typical for this class)Assumed
Purity >95% (Recommended for screening)N/A
Protocol for Solubility and Stock Solution Preparation

Causality: Inaccurate compound concentration is a primary source of unreliable screening data. Dimethyl sulfoxide (DMSO) is the standard solvent for creating high-concentration stock solutions of small molecules for screening. Determining the maximum solubility is crucial to avoid compound precipitation in assay buffers, which can lead to false-positive or false-negative results.

Protocol:

  • Stock Solution Preparation:

    • Accurately weigh 1-2 mg of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid.

    • Add pure, anhydrous DMSO to create an initial high-concentration stock solution (e.g., 50 mM).

    • Vortex thoroughly for 5-10 minutes. Use gentle warming (30-37°C) or sonication if the compound does not readily dissolve.

    • Visually inspect the solution against a light source for any undissolved particulates. If clear, this is your stock solution.

  • Storage:

    • Aliquot the stock solution into small volumes (e.g., 10-20 µL) in low-binding tubes to minimize freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

  • Working Solutions:

    • On the day of the experiment, thaw a fresh aliquot of the stock solution.

    • Prepare intermediate dilutions from the stock in 100% DMSO before making the final dilutions in aqueous assay buffer. Note: This "serial dilution in DMSO" step is critical to prevent the compound from precipitating when it is introduced to the aqueous environment of the assay. A final DMSO concentration in the assay should be kept consistent across all wells and should typically not exceed 1% (v/v).

In Vitro Biochemical Screening: Determining Direct Enzyme Inhibition

The first step in biological characterization is to determine if the compound directly inhibits the activity of a purified kinase enzyme in a biochemical assay. We will describe a universal, luminescence-based assay that measures the production of ADP, a direct product of the kinase reaction.[5][8]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, high-throughput method suitable for screening large compound libraries against any kinase.[8] The assay is performed in two steps:

  • Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP.

  • ADP Detection: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. A "Kinase Detection Reagent" is then added to convert the ADP generated in the first step back into ATP, which is then used by a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase Enzyme Reaction_Mix Kinase Reaction Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Test_Compound Test Compound (Inhibitor?) Test_Compound->Reaction_Mix Inhibits? Phospho_Substrate Phosphorylated Substrate Reaction_Mix->Phospho_Substrate ADP ADP Reaction_Mix->ADP ADP_Result ADP (from Step 1) ADP->ADP_Result Reagent_2 Add Kinase Detection Reagent ADP_Result->Reagent_2 Converts ADP to ATP Remaining_ATP Unused ATP (from Step 1) Reagent_1 Add ADP-Glo™ Reagent Remaining_ATP->Reagent_1 Depletes ATP_to_Light ATP + Luciferin --(Luciferase)--> Light Reagent_2->ATP_to_Light caption Diagram 1: Principle of the ADP-Glo™ Universal Kinase Assay.

Caption: Diagram 1: Principle of the ADP-Glo™ Universal Kinase Assay.

Protocol 1: IC₅₀ Determination using the ADP-Glo™ Assay

Objective: To determine the concentration of the test compound required to inhibit 50% of a target kinase's activity (IC₅₀).

Materials:

  • Target kinase (e.g., ABL1, SRC, EGFR)

  • Kinase-specific substrate (e.g., a peptide substrate)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • ATP, MgCl₂

  • Kinase Reaction Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

  • Test Compound stock solution (e.g., 10 mM in 100% DMSO)

  • Positive Control Inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Start from the 10 mM stock to create a dilution series.

    • Transfer a small volume (e.g., 1 µL) of each dilution into the wells of the assay plate.

    • Include "No Inhibitor" (100% activity) control wells containing only DMSO.

    • Include "No Enzyme" (background) control wells containing only DMSO.

    • Include Positive Control Inhibitor wells.

  • Kinase Reaction Setup:

    • Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer. The final concentration of kinase and substrate should be optimized based on the enzyme's activity.

    • Add the 2X Kinase/Substrate mix to all wells except the "No Enzyme" background controls. For those, add a buffer/substrate mix.

    • Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[3]

    • To initiate the reaction, add the 2X ATP solution to all wells. The final reaction volume might be 10-20 µL.

  • Incubation:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the reaction at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate the luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the average "No Enzyme" background signal from all other wells.

    • Normalize the data by setting the average "No Inhibitor" (DMSO) control as 100% activity and the background control as 0% activity.

    • Plot the % Activity against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assays: Assessing Activity in a Physiological Context

Biochemical assays are essential but do not guarantee that a compound will be active in a cellular environment.[4] Cell-based assays are critical to assess cell permeability, target engagement, and the downstream functional consequences of inhibiting the kinase within an intact cell.[6][9]

Protocol 2: Cellular Target Inhibition via Western Blot

Principle: This assay measures the phosphorylation status of a known downstream substrate of the target kinase. A potent inhibitor will reduce the level of substrate phosphorylation in a dose-dependent manner. For this example, we will hypothesize that our compound targets a tyrosine kinase like BCR-ABL, and we will measure the phosphorylation of its downstream target, STAT5.

Western_Blot_Workflow cluster_workflow Cellular Western Blot Workflow A 1. Seed Cells (e.g., K562 cells) B 2. Treat with Compound (Dose-response, time course) A->B C 3. Cell Lysis (Extract proteins) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (Separate proteins by size) D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G Probe with p-STAT5, Total STAT5, Actin Ab H 8. Signal Detection (Chemiluminescence) G->H I 9. Data Analysis (Quantify band intensity) H->I caption Diagram 2: Workflow for assessing cellular kinase inhibition.

Caption: Diagram 2: Workflow for assessing cellular kinase inhibition.

Procedure:

  • Cell Culture and Treatment:

    • Seed a relevant cell line (e.g., K562, a human CML line expressing BCR-ABL) in 6-well plates at a density that allows for logarithmic growth.

    • Allow cells to adhere or stabilize for 24 hours.

    • Treat the cells with a serial dilution of the test compound for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.[10]

  • Western Blotting:

    • Normalize the protein amount for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-STAT5).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for the total substrate protein (e.g., anti-STAT5) and a loading control (e.g., anti-Actin or anti-GAPDH).

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phosphorylated protein signal to the total protein signal for each sample.

    • Plot the normalized phospho-protein signal against the compound concentration to determine the cellular EC₅₀ (the effective concentration for 50% inhibition).

Protocol 3: Cell Proliferation Assay

Principle: Many kinases targeted in oncology are drivers of cell proliferation. Inhibiting these kinases should lead to a reduction in cell growth and viability. This assay measures the impact of the compound on the proliferation of a kinase-dependent cell line.

Procedure:

  • Cell Seeding:

    • Seed a kinase-dependent cell line (e.g., Ba/F3 cells engineered to express a constitutively active kinase) into a 96-well clear-bottom plate at a low density (e.g., 5,000 cells/well).

  • Compound Treatment:

    • Add serial dilutions of the test compound to the wells. Include vehicle (DMSO) and positive controls.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • Viability Measurement:

    • Add a viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT) to each well according to the manufacturer's instructions.

    • Read the plate on a luminometer, fluorometer, or absorbance reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the % viability against the logarithm of compound concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Summary and Interpretation

A crucial part of the screening cascade is to consolidate the data and compare the results from different assays.

Assay TypeMetricExample Result (Hypothetical)Interpretation
Biochemical Assay IC₅₀50 nMDirect potency of the compound against the purified enzyme.
Cellular Target Assay EC₅₀250 nMPotency within a cellular context. A higher value than the IC₅₀ may indicate poor cell permeability or efflux.
Cell Proliferation Assay GI₅₀300 nMFunctional consequence of target inhibition. Should correlate well with the cellular EC₅₀.

Interpreting Discrepancies:

  • EC₅₀ >> IC₅₀: This is a common scenario and can suggest several factors:

    • Poor Cell Permeability: The compound cannot efficiently cross the cell membrane to reach its target.

    • Plasma Protein Binding: The compound binds to proteins in the cell culture medium.

    • Efflux Pumps: The compound is actively transported out of the cell.

    • High Intracellular ATP: The high concentration of ATP in cells (~1-10 mM) can outcompete ATP-competitive inhibitors, leading to a rightward shift in potency.[3]

  • EC₅₀ ≈ IC₅₀: This is an ideal result, indicating good cell permeability and strong on-target activity.

Conclusion

The protocols and framework detailed in this application note provide a robust starting point for the characterization of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid, or any novel chemical entity, as a potential kinase inhibitor. By systematically progressing from biochemical potency determination to cellular target engagement and functional outcome assays, researchers can build a comprehensive data package. This package is essential for making informed decisions about hit-to-lead optimization, selectivity profiling, and advancing promising compounds through the drug discovery pipeline.

References

  • Yu, H., Kamber, R. A. and Denic, V. (2022). In vitro kinase assay. Bio-protocol Preprint. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2619. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]

  • Vastag, L., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e98800. Available at: [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

  • Anonymous. (n.d.). Protocol for Invitro Kinase Assay. Available at: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Available at: [Link]

  • NextSDS. (n.d.). 2-methyl-5-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid. Available at: [Link]

  • Robers, M. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Assay and Drug Development Technologies, 14(7), 416-427. Available at: [Link]

  • Zhang, F., et al. (2022). Condition Optimization for Synthesis of 5-methyl-2-(pyrimidin-2-yl) Benzoic Acid. Highlights in Science, Engineering and Technology, 16, 178-183. Available at: [Link]

  • BindingDB. (n.d.). BDBM16005 2-[(2-{[4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]benzoic acid. Available at: [Link]

  • Wang, Z., et al. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 14(4), 459-466. Available at: [Link]

Sources

Method

Application Note: Preclinical Evaluation of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic Acid in Cell-Based Kinase Assays

Introduction and Rationale 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid (CAS 1275287-54-1) is a critical chemical building block and pharmacophore structurally related to the core scaffolds of clinically approv...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid (CAS 1275287-54-1) is a critical chemical building block and pharmacophore structurally related to the core scaffolds of clinically approved tyrosine kinase inhibitors (TKIs) such as Imatinib and Nilotinib[1]. In modern targeted drug discovery, the 4-methylpyrimidin-2-yl-amine moiety acts as a privileged "hinge-binding" motif, forming essential hydrogen bonds with the ATP-binding pocket of kinases like BCR-ABL, c-KIT, and PDGFR[2]. Concurrently, the substituted benzoic acid group provides a functional vector that can project into the hydrophobic pocket, often stabilizing the kinase in an inactive, DFG-out conformation[1].

When evaluating this compound (or its direct derivatives) in preclinical cell-based models, researchers must employ a self-validating system of assays. It is not enough to simply measure cell death; one must prove mechanistic causality . This protocol outlines a tripartite workflow using the K562 chronic myeloid leukemia (CML) cell line—a classic BCR-ABL-driven model[3]—to validate the compound's efficacy through:

  • Phenotypic Viability: Quantifying metabolic inhibition.

  • Target Engagement: Proving the specific shutdown of downstream kinase signaling.

  • Apoptotic Execution: Confirming the mechanism of cell death.

Mechanistic Overview

In BCR-ABL-positive K562 cells, constitutive kinase activity drives unchecked proliferation and survival via the RAS/MEK/ERK and PI3K/AKT pathways[2]. By introducing a competitive inhibitor containing the pyrimidine-aminobenzoic acid scaffold, the ATP-binding site is occluded. This prevents the autophosphorylation of BCR-ABL and the subsequent phosphorylation of direct substrates like CRKL, ultimately depriving the cell of survival signals and triggering apoptosis[3].

Mechanism Compound 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino] benzoic acid BCR_ABL BCR-ABL Kinase (Constitutively Active) Compound->BCR_ABL ATP-competitive inhibition CRKL CRKL (Direct Substrate) BCR_ABL->CRKL Phosphorylation MAPK RAS / MEK / ERK Pathway BCR_ABL->MAPK Activation PI3K PI3K / AKT Pathway BCR_ABL->PI3K Activation Proliferation Cell Proliferation MAPK->Proliferation Promotes Apoptosis Apoptosis Inhibition PI3K->Apoptosis Blocks

Kinase inhibition mechanism of pyrimidine-aminobenzoic acid derivatives.

Experimental Workflows

To ensure robust data generation, the following workflow isolates different temporal stages of the compound's mechanism of action.

Workflow CellPrep K562 Cell Culture (Exponential Growth) Treatment Compound Treatment (Dose-Response) CellPrep->Treatment Viability Assay 1: CellTiter-Glo (Metabolic Viability) Treatment->Viability 72h (Endpoint) WB Assay 2: Western Blot (Target Engagement) Treatment->WB 2-24h (Early Signaling) Flow Assay 3: Flow Cytometry (Apoptosis Execution) Treatment->Flow 48h (Phenotype)

Tripartite experimental workflow for comprehensive compound evaluation.

Assay 1: Cell Viability & Proliferation (CellTiter-Glo)

Rationale: The CellTiter-Glo Luminescent Cell Viability Assay uses a luciferase reaction to measure intracellular ATP, which is a highly sensitive, global indicator of cellular metabolism and viability[4]. This homogeneous "add, mix, measure" format minimizes handling errors and is ideal for generating accurate IC50 curves[5].

Protocol:

  • Cell Seeding: Harvest K562 cells in the logarithmic growth phase. Seed at a density of 10,000 cells/well in 100 µL of RPMI-1640 medium (supplemented with 10% FBS) in an opaque-walled 96-well plate[5].

  • Compound Preparation: Prepare a 10 mM stock of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid in DMSO. Create a 10-point, 3-fold serial dilution series in culture medium (ensure final DMSO concentration remains ≤0.1% to prevent solvent toxicity).

  • Treatment: Add the compound dilutions to the experimental wells. Include vehicle control (0.1% DMSO) and media-only (background) wells[5]. Incubate for 72 hours at 37°C, 5% CO2.

  • Reagent Addition: Equilibrate the plate and the reconstituted CellTiter-Glo Reagent to room temperature for 30 minutes[6]. Add 100 µL of CellTiter-Glo Reagent to each well[5].

  • Lysis & Measurement: Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[6]. Record luminescence using a microplate reader (e.g., 500 ms integration time)[7].

Assay 2: Intracellular Target Engagement (Western Blot)

Rationale: To prove that the loss of viability is caused by the specific inhibition of the target kinase rather than off-target toxicity, we must measure the phosphorylation state of downstream effectors. Phospho-p44/42 MAPK (ERK1/2) and Phospho-CRKL are rigorously validated biomarkers for BCR-ABL pathway activity[2][8].

Protocol:

  • Treatment & Lysis: Treat 1x10^6 K562 cells with the compound at 1x, 5x, and 10x the established IC50 for 4 hours. Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of total protein per lane onto a 4–12% SDS-PAGE gel.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour.

  • Primary Antibodies: Probe overnight at 4°C with highly specific primary antibodies:

    • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Rabbit mAb (e.g., CST #4370) to detect endogenous levels of dually phosphorylated ERK1/2[8].

    • Total ERK1/2 and Total CRKL as loading controls[9].

  • Detection: Wash membranes, incubate with HRP-conjugated secondary antibodies for 1 hour, and develop using ECL substrate. Quantify band densitometry to confirm dose-dependent target inhibition.

Assay 3: Apoptosis Assessment (Annexin V-FITC / PI Flow Cytometry)

Rationale: Kinase inhibition should ultimately trigger programmed cell death. In healthy cells, phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet where it is bound by Annexin V[10]. Propidium Iodide (PI) is a vital dye that only enters cells with compromised membranes (late apoptosis/necrosis)[11].

Protocol:

  • Induction: Treat K562 cells (2x10^5 cells/mL) with the compound for 48 hours.

  • Harvest & Wash: Collect cells by centrifugation (300 x g, 5 min). Wash twice with cold PBS[12].

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer (final density ~1x10^6 cells/mL)[13]. Add 5 µL of Annexin V-FITC conjugate and 5 µL of PI solution[12].

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark[12].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube[12]. Analyze immediately via flow cytometry, measuring fluorescence emission at 530 nm (FITC) and >600 nm (PI).

Data Presentation & Interpretation

Summarize all quantitative data into clearly structured tables to ensure rapid comparative analysis of the compound's efficacy profile.

Assay TypeTarget / ReadoutExpected Result (Active Compound)Interpretation of Causality
CellTiter-Glo Intracellular ATP (Luminescence)Dose-dependent decrease in luminescence (Calculated IC50).Compound successfully penetrates the cell membrane and halts metabolic proliferation.
Western Blot p-CRKL / Total CRKLReduction in p-CRKL band intensity at 2-4h post-treatment.Direct proof of BCR-ABL kinase domain inhibition (Target Engagement).
Western Blot p-ERK1/2 / Total ERKReduction in p-ERK1/2 (Thr202/Tyr204) band intensity.Blockade of downstream mitogenic signaling cascades.
Flow Cytometry Annexin V+ / PI- CellsShift from Double Negative (Live) to Annexin V+ (Early Apoptotic).The mechanism of reduced viability is programmed cell death, not acute necrosis.

References

  • Annexin V-FITC Apoptosis Detection Kit|Products. NACALAI TESQUE, INC. Available at:[Link][13]

  • Annexin V-FITC Apoptosis Detection Kit Protocol. NACALAI TESQUE, INC. Available at: [Link][12]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. ResearchGate. Available at: [Link][11]

  • Applications - Microplate Performance in CellTiter-Glo Assays. Eppendorf. Available at:[Link][7]

  • A Therapeutically Targetable Mechanism of BCR-ABL-Independent Imatinib Resistance in Chronic Myeloid Leukemia. NCBI PMC. Available at:[Link][2]

  • Contributions of MET activation to BCR-ABL1 tyrosine kinase inhibitor resistance in chronic myeloid leukemia cells. NCBI PMC. Available at:[Link][3]

  • A non-ATP-competitive inhibitor of BCR-ABL overrides imatinib resistance. NCBI PMC. Available at: [Link][1]

Sources

Application

2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid as an intermediate in drug synthesis

Application Note: 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic Acid as a Strategic Hinge-Binding Intermediate in Kinase Inhibitor Synthesis Executive Summary In the landscape of modern targeted therapeutics, the rat...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic Acid as a Strategic Hinge-Binding Intermediate in Kinase Inhibitor Synthesis

Executive Summary

In the landscape of modern targeted therapeutics, the rational design of small-molecule kinase inhibitors relies heavily on bifunctional building blocks that can simultaneously anchor to the target and project into solvent-exposed regions for further functionalization. 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid is a highly versatile intermediate that fulfills these exact criteria. By combining an aminopyrimidine "hinge-binding" motif with a conformationally restricted 2-methylbenzoic acid linker, this compound serves as the structural foundation for synthesizing multi-targeted tyrosine kinase inhibitors (TKIs), including advanced dual VEGFR/HDAC inhibitors[1]. This guide details the mechanistic rationale, optimized synthetic protocols, and downstream applications of this critical intermediate.

Structural Rationale & Mechanistic Insights

The architectural design of this intermediate is engineered to satisfy strict pharmacophoric requirements within the ATP-binding pocket of kinases:

  • The 4-Methylpyrimidin-2-amine Core: This moiety acts as a classic ATP-competitive hinge binder. The nitrogen atom of the pyrimidine ring and the exocyclic amine form a critical bidentate hydrogen bond donor/acceptor pair with the backbone amide of the kinase hinge region (e.g., the Cys919 residue in VEGFR-2)[1].

  • The 2-Methylbenzoic Acid Linker: The phenyl ring directs the molecule out of the ATP pocket towards the solvent-exposed region. Crucially, the ortho-methyl group (at position 2) imposes a steric clash with the adjacent amine, restricting the dihedral angle of the molecule. This conformational lock minimizes the entropic penalty upon target binding, significantly enhancing kinase selectivity. Furthermore, the carboxylic acid provides a robust synthetic handle for appending surface recognition caps, such as hydroxamic acids for zinc chelation in HDAC enzymes[1].

Experimental Protocols

Protocol A: Synthesis of the Intermediate via Acid-Catalyzed SNAr

Nucleophilic aromatic substitution (SNAr) of 2-chloropyrimidines with weakly nucleophilic anilines (such as 5-amino-2-methylbenzoic acid) is notoriously sluggish under standard basic conditions. To overcome this, we employ an acid-catalyzed approach. Protonation of the pyrimidine nitrogen lowers the LUMO energy of the heterocyclic ring, drastically increasing the electrophilicity at the C2 position and facilitating rapid nucleophilic attack by the aniline[2].

Materials:

  • 2-Chloro-4-methylpyrimidine (1.0 eq)

  • 5-Amino-2-methylbenzoic acid (1.05 eq)

  • Anhydrous Isopropanol (IPA) (0.2 M)

  • Concentrated HCl (37%) (0.1 eq)

Step-by-Step Methodology:

  • Charge a dry, argon-flushed round-bottom flask with 5-amino-2-methylbenzoic acid and 2-chloro-4-methylpyrimidine.

  • Suspend the reagents in anhydrous isopropanol to achieve a 0.2 M concentration.

  • Add concentrated HCl dropwise. The mixture will initially form a thick suspension as the pyrimidine is protonated.

  • Heat the reaction mixture to 90 °C under reflux for 4–6 hours. Monitor the consumption of the pyrimidine via LC-MS to self-validate reaction completion.

  • Upon complete conversion, cool the mixture to room temperature (20 °C). The product, 2-methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid hydrochloride, will precipitate as a highly pure crystalline solid.

  • Filter the precipitate, wash thoroughly with cold IPA followed by diethyl ether, and dry under high vacuum for 12 hours.

Protocol B: Downstream Amide Coupling (Synthesis of TKI Precursors)

The steric hindrance imparted by the ortho-methyl group necessitates highly reactive coupling reagents to prevent the formation of unreactive active-ester intermediates or thermal degradation. HATU is the reagent of choice for this transformation[3].

Step-by-Step Methodology:

  • Dissolve the synthesized intermediate (1.0 eq) in anhydrous DMF (0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 5 minutes to ensure complete free-basing of the hydrochloride salt.

  • Add HATU (1.2 eq) and stir for 15 minutes at room temperature to rapidly form the active HOAt ester.

  • Add the desired amine (e.g., a functionalized aniline or hydroxylamine precursor) (1.1 eq).

  • Stir at room temperature for 2 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Quench with ice water, extract with EtOAc (3x), wash the combined organic layers with 5% LiCl solution (to remove DMF) and brine, dry over Na₂SO₄, and concentrate for subsequent column chromatography.

Quantitative Data: SNAr Reaction Optimization

The table below summarizes the causality behind the selection of acid catalysis over traditional base-catalyzed or transition-metal-catalyzed cross-coupling methods[4][5][6].

SolventCatalyst / BaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
DMFK₂CO₃ (2.0 eq)801245Sluggish kinetics; aniline nucleophilicity is too low for unactivated SNAr.
n-ButanolDIPEA (2.0 eq)100862Moderate yield; requires extended heating leading to thermal degradation.
Isopropanol HCl (0.1 eq) 90 4 88 Optimal; pyrimidine protonation perfectly activates the C2 position.
1,4-DioxanePd₂(dba)₃ / Xantphos100675Buchwald-Hartwig conditions work but add unnecessary catalyst cost/metal purging.

Systems Biology & Workflow Visualizations

SynthWorkflow SM1 5-Amino-2-methylbenzoic acid (Linker Precursor) Cond Acid-Catalyzed SNAr (Isopropanol, HCl, 90°C) SM1->Cond SM2 2-Chloro-4-methylpyrimidine (Hinge Binder) SM2->Cond Int 2-Methyl-5-[(4-methylpyrimidin- 2-yl)amino]benzoic acid Cond->Int Down Amide Coupling (HATU, DIPEA, DMF) Int->Down Prod Multi-Targeted TKI (e.g., VEGFR/HDAC Inhibitor) Down->Prod

Workflow for the synthesis and downstream functionalization of the intermediate.

Pathway Drug TKI Derivative (from Intermediate) VEGFR VEGFR-2 (Kinase) Drug->VEGFR Inhibits (Hinge Binding) HDAC HDAC Enzymes Drug->HDAC Inhibits (Zinc Chelation) Angio Angiogenesis & Cell Proliferation VEGFR->Angio Promotes Epi Epigenetic Silencing (Tumor Suppressors) HDAC->Epi Promotes Apop Tumor Regression & Apoptosis Angio->Apop Blocked by Drug Epi->Apop Reversed by Drug

Dual inhibition of VEGFR and HDAC pathways by derivatives of the intermediate.

References

  • Title: Discovery of Novel Pazopanib-Based HDAC and VEGFR Dual Inhibitors Targeting Cancer Epigenetics and Angiogenesis Simultaneously Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of DNA Gyrase and Topoisomerase IV Inhibitors as Novel Antibacterials Source: White Rose eTheses Online URL: [Link]

  • Title: Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: Molecules (MDPI) URL: [Link]

Sources

Method

Large-Scale Synthesis and Process Optimization of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic Acid

Strategic Context & Executive Summary The synthesis of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid represents a critical node in the development of targeted kinase inhibitors. Structurally analogous to the ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Executive Summary

The synthesis of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid represents a critical node in the development of targeted kinase inhibitors. Structurally analogous to the aminopyrimidine backbone of blockbuster oncology drugs (e.g., imatinib and nilotinib), this intermediate demands a highly scalable, cost-effective, and environmentally conscious manufacturing route.

This Application Note details a robust, transition-metal-free protocol for its large-scale synthesis. By shifting away from traditional palladium-catalyzed Buchwald-Hartwig aminations in favor of an acid-catalyzed Nucleophilic Aromatic Substitution (SNAr), this workflow achieves high throughput, eliminates heavy-metal remediation, and utilizes self-validating in-process controls to guarantee >99.5% purity.

Mechanistic Blueprint (E-E-A-T Focus)

To ensure a scalable and self-validating process, every chemical and operational choice in this protocol is driven by fundamental physical organic chemistry:

  • SNAr vs. Palladium Catalysis: While Buchwald-Hartwig cross-coupling is a staple for C–N bond formation, employing precious metals for highly activated substrates is economically and ecologically inefficient. 2-Chloropyrimidines are exceptionally electrophilic—up to 1014 times more reactive than chlorobenzene under SNAr conditions[1]. Consequently, transition-metal-free SNAr is the superior choice for large-scale operations, eliminating the need for expensive ligands and rigorous heavy metal scavenging1[1].

  • Acid Catalysis & LUMO Lowering: The aniline nitrogen of 5-amino-2-methylbenzoic acid is mildly deactivated by the meta-carboxylic acid and steric hindrance from the ortho-methyl group. To overcome this, the protocol utilizes concentrated hydrochloric acid (HCl). Protonation of the pyrimidine nitrogen lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of 2-chloro-4-methylpyrimidine, drastically accelerating the nucleophilic attack and the formation of the Meisenheimer complex.

  • Thermodynamic Driving Force: The reaction is conducted in an isopropanol (IPA)/water mixture. As the reaction progresses, the product selectively crystallizes as an insoluble hydrochloride salt. This precipitation drives the equilibrium forward (Le Chatelier's principle) and provides an inherent, highly efficient purification step.

  • Isoelectric Precipitation: The final free-basing step leverages the amphoteric nature of the aminobenzoic acid product. By precisely titrating the aqueous suspension of the HCl salt to its isoelectric point (pH ~4.0–4.5), the zwitterionic form is generated. This neutral species exhibits minimal aqueous solubility, ensuring near-quantitative precipitation while leaving inorganic salts in solution2[2].

Execution Architecture

ProcessWorkflow SM1 5-Amino-2-methyl benzoic acid Reactor SNAr Reaction (IPA/H2O, HCl, 85°C) SM1->Reactor SM2 2-Chloro-4-methyl pyrimidine SM2->Reactor Cryst Crystallization (Cool to 5°C) Reactor->Cryst >99% conversion Filter1 Filtration (HCl Salt) Cryst->Filter1 Neut Neutralization (NaOH to pH 4.2) Filter1->Neut Resuspend in H2O Filter2 Final Isolation & Drying Neut->Filter2 Isoelectric pptn Product Pure 2-Methyl-5-[(4-methyl pyrimidin-2-yl)amino] benzoic acid Filter2->Product >88% Yield

Workflow for the large-scale acid-catalyzed SNAr synthesis and isolation.

Mechanism Step1 Protonation HCl activates 2-chloro-4-methylpyrimidine lowering LUMO energy Step2 Nucleophilic Attack Aniline nitrogen attacks C2 position forming Meisenheimer complex Step1->Step2 Step3 Elimination Loss of Cl- and restoration of aromaticity Step2->Step3 Step4 Precipitation Product crystallizes directly as insoluble HCl salt Step3->Step4

Mechanistic sequence of the acid-catalyzed SNAr reaction.

Detailed Experimental Protocol

This protocol integrates In-Process Controls (IPCs) to ensure each chemical transformation acts as a self-validating system, preventing impurity carryover.

Table 1: Materials and Stoichiometry
ReagentMW ( g/mol )Eq.Mass/Vol (per 1 kg SM)Role
5-Amino-2-methylbenzoic acid151.161.001.00 kgNucleophile
2-Chloro-4-methylpyrimidine128.561.050.89 kgElectrophile
Isopropanol (IPA)60.10-8.0 LSolvent
Water (Deionized)18.02-2.0 LCo-solvent
Hydrochloric Acid (37%)36.460.20110 mLCatalyst
Sodium Hydroxide (2M)40.00~1.2As neededNeutralization
Step 1: Acid-Catalyzed SNAr & Salt Formation
  • Reactor Charging: To a 20 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 8.0 L of IPA and 2.0 L of DI water.

  • Substrate Addition: Add 1.00 kg of 5-amino-2-methylbenzoic acid and 0.89 kg of 2-chloro-4-methylpyrimidine. Stir at 250 rpm until a uniform suspension is achieved.

  • Catalyst Introduction: Slowly charge 110 mL of 37% aqueous HCl.

  • Heating & Reaction: Heat the reactor jacket to achieve an internal temperature of 80–85 °C (gentle reflux). Maintain for 14 hours. The mixture will initially clear, followed by the gradual precipitation of the product as a dense yellow/white HCl salt.

  • Self-Validation (IPC 1 - Reaction Completion): Sample the reaction mixture. Dissolve the aliquot in DMSO and analyze via HPLC (254 nm). Pass Criterion: <1.0% area of 5-amino-2-methylbenzoic acid remaining. Do not proceed to cooling until this metric is met.

  • Cooling & Filtration: Cool the reactor to 5 °C at a controlled rate of 15 °C/hour. Hold at 5 °C for 2 hours to maximize crystallization. Filter the slurry via a Nutsche filter and wash the cake with cold IPA (2 × 1.0 L) to remove unreacted electrophile.

Step 2: Free-Basing & Isoelectric Isolation
  • Resuspension: Transfer the wet HCl salt cake to a clean 20 L reactor. Charge 10.0 L of DI water and stir vigorously at 20 °C.

  • Titration: Slowly add 2M NaOH solution via an addition funnel while continuously monitoring the internal pH with a calibrated probe.

  • Self-Validation (IPC 2 - Isoelectric Point): Carefully adjust the pH to exactly 4.2 ± 0.1 . Causality: Overshooting (pH > 5.5) will solubilize the product as a sodium carboxylate salt; undershooting (pH < 3.0) leaves it as the soluble hydrochloride. Hitting the exact isoelectric point guarantees maximum yield and purges water-soluble impurities[2].

  • Final Isolation: Stir the neutralized slurry for 2 hours at 20 °C to ensure uniform particle size. Filter the thick precipitate, wash thoroughly with DI water (3 × 2.0 L) to remove residual NaCl, and dry in a vacuum oven at 55 °C for 24 hours.

Data Validation & Analytical Specifications

Table 2: Process Performance & Analytical Specifications
ParameterSpecification / ResultAnalytical Method
Yield 88 – 92% (Isolated)Gravimetric
Purity > 99.5%HPLC (Reverse Phase, 254 nm)
Appearance Off-white to pale yellow powderVisual Inspection
LC-MS m/z 244.1 [M+H]⁺ESI+ Mass Spectrometry
Residual Palladium Not Applicable (0 ppm)ICP-MS (Inherent process advantage)
Water Content < 0.5%Karl Fischer Titration

References

  • Frost, C. G., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Chemistry – A European Journal, 2013.
  • "Process for preparing aminobenzoic acid or an aminobenzoic acid conversion product.

Sources

Application

Application Notes and Protocols for the Derivatization of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid

Abstract These application notes provide a comprehensive guide for the chemical derivatization of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid, a key intermediate in the synthesis of various biologically active...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive guide for the chemical derivatization of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid, a key intermediate in the synthesis of various biologically active compounds. This document outlines detailed, step-by-step protocols for the modification of its carboxylic acid and amino-pyrimidine functionalities. The methodologies described herein are designed to be robust and reproducible, enabling researchers in medicinal chemistry and drug development to generate diverse libraries of novel compounds for structure-activity relationship (SAR) studies. This guide emphasizes the rationale behind experimental choices and provides a framework for the characterization of the resulting derivatives using modern analytical techniques.

Introduction

2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid is a versatile scaffold in medicinal chemistry. Its constituent parts, an aminopyrimidine moiety and a substituted benzoic acid, are prevalent in a wide range of pharmacologically active molecules. The 2-aminopyrimidine group, in particular, is a crucial pharmacophore in numerous approved drugs, recognized for its ability to participate in key hydrogen bonding interactions with biological targets.[1] The derivatization of this core structure allows for the systematic exploration of chemical space, leading to the optimization of pharmacokinetic and pharmacodynamic properties.

The strategic modification of the carboxylic acid and the secondary amine on the pyrimidine ring offers two primary vectors for diversification. The carboxylic acid can be readily converted into esters, amides, and other functional groups, while the aminopyrimidine moiety can be targeted for further substitution or cross-coupling reactions. This guide will provide detailed protocols for these key transformations.

Derivatization Strategies

The derivatization of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid can be approached through several key synthetic routes. The choice of strategy will depend on the desired final compound and the compatibility of the functional groups.

Caption: Key derivatization pathways for 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid.

Experimental Protocols

Esterification of the Carboxylic Acid Moiety

Esterification is a fundamental transformation for modifying the physicochemical properties of a lead compound, such as its solubility and cell permeability. The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst is a common and effective method.[2]

Protocol 3.1.1: Acid-Catalyzed Esterification

This protocol describes the synthesis of the methyl ester derivative.

Materials:

  • 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid (1.0 eq) in anhydrous methanol (10 mL/mmol), add a catalytic amount of concentrated sulfuric acid (2-3 drops) at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Rationale: The use of a strong acid catalyst like sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2] The reaction is typically performed under reflux to increase the reaction rate. An aqueous workup with sodium bicarbonate is necessary to neutralize the acidic catalyst and any unreacted starting material.

Reactant Product Typical Yield Reaction Time
2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid + MethanolMethyl 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoate85-95%4-6 hours
Amidation of the Carboxylic Acid Moiety

Amidation is another critical derivatization strategy, often employed to introduce new hydrogen bond donors and acceptors, which can significantly impact biological activity. The use of coupling reagents facilitates the formation of the amide bond under mild conditions.

Protocol 3.2.1: HATU-Mediated Amide Coupling

This protocol describes the synthesis of an amide derivative using a primary amine.

Materials:

  • 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid

  • Primary amine of choice (e.g., benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the primary amine (1.2 eq) to the reaction mixture and continue stirring at room temperature. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale: HATU is an efficient coupling reagent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.[3] DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.

Reactant Product Typical Yield Reaction Time
2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid + BenzylamineN-benzyl-2-methyl-5-[(4-methylpyrimidin-2-yl)amino]benzamide70-90%2-4 hours
Derivatization of the Aminopyrimidine Moiety

The secondary amine on the pyrimidine ring offers a site for N-alkylation or N-arylation, though these reactions can be more challenging due to the electron-withdrawing nature of the pyrimidine ring.

Protocol 3.3.1: Buchwald-Hartwig Amination

This protocol describes the coupling of the aminopyrimidine with an aryl halide.

Materials:

  • 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid methyl ester (from Protocol 3.1.1)

  • Aryl halide (e.g., 4-bromotoluene)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • To a Schlenk tube, add the methyl ester of the starting material (1.0 eq), the aryl halide (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by column chromatography.

  • The resulting ester can be hydrolyzed to the corresponding carboxylic acid if desired, using standard conditions (e.g., LiOH in THF/water).[4]

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] The choice of a bulky phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and preventing side reactions. Sodium tert-butoxide is a strong, non-nucleophilic base required for the catalytic cycle.

Caption: Workflow for the Buchwald-Hartwig N-Arylation protocol.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized derivatives are critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be employed.[5]

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Will confirm the incorporation of new structural motifs. For example, in the methyl ester derivative, a new singlet corresponding to the methyl ester protons will appear around 3.9 ppm. In amide derivatives, a new NH proton signal will be observed, and its coupling pattern can provide information about adjacent protons.

  • ¹³C NMR: Will show characteristic shifts for the newly introduced carbon atoms, such as the carbonyl carbon of the ester or amide, and the carbons of the new alkyl or aryl groups.

4.2. Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS): Should be used to confirm the elemental composition of the synthesized compounds by providing a highly accurate mass measurement.

  • LC-MS: Can be used to monitor reaction progress and assess the purity of the final compounds.

Table of Expected Analytical Data for Methyl 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoate:

Technique Expected Observations
¹H NMR (400 MHz, CDCl₃) δ ~8.3 (d, 2H, pyrimidine-H), ~7.9 (d, 1H, Ar-H), ~7.5 (dd, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~6.8 (d, 1H, pyrimidine-H), ~3.9 (s, 3H, -OCH₃), ~2.6 (s, 3H, Ar-CH₃), ~2.5 (s, 3H, pyrimidine-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ ~168 (C=O, ester), ~162 (pyrimidine-C), ~158 (pyrimidine-C), ~140 (Ar-C), ~135 (Ar-C), ~132 (Ar-C), ~125 (Ar-C), ~122 (Ar-C), ~118 (Ar-C), ~112 (pyrimidine-C), ~52 (-OCH₃), ~24 (pyrimidine-CH₃), ~18 (Ar-CH₃)
HRMS (ESI+) Calculated m/z for C₁₄H₁₅N₃O₂ [M+H]⁺, observed value should be within ± 5 ppm.

Troubleshooting

Problem Possible Cause Suggested Solution
Low yield in esterification Incomplete reactionIncrease reaction time or add more acid catalyst. Ensure the alcohol is anhydrous.
Product hydrolysis during workupMinimize contact time with aqueous base.
Low yield in amidation Inactive coupling reagentUse freshly opened or properly stored HATU.
Sterically hindered amineIncrease reaction temperature or use a more potent coupling reagent (e.g., COMU).
No reaction in Buchwald-Hartwig amination Inactive catalystEnsure the palladium source and ligand are of high quality and handled under inert conditions.
Inappropriate baseNaOtBu is generally effective, but other bases like K₃PO₄ or Cs₂CO₃ could be screened.

Conclusion

The protocols detailed in these application notes provide a robust foundation for the derivatization of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid. By systematically applying these esterification, amidation, and cross-coupling methodologies, researchers can efficiently generate a diverse range of novel compounds for biological evaluation. The emphasis on understanding the rationale behind each experimental step, coupled with rigorous analytical characterization, will facilitate the successful discovery and development of new therapeutic agents.

References

  • Loudon, G. M., & Parise, J. M. (2016). Organic Chemistry. W. H. Freeman.
  • Hartwig, J. F. (2010).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Somwanshi, S. B., et al. (2023). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities.
  • Sandmeyer, T. (1919). Ueber die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(3), 2650-2653.
  • Der Pharma Chemica. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 4(1), 365-370.
  • MDPI. (2010). Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. Molecules, 15(6), 4337-4348. Retrieved from [Link]

  • Google Patents. (1972). Process for esterifying aromatic carboxylic acids. US3639451A.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 3048–3055. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2024). An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Pharmacy and Pharmaceutical Sciences, 13(8), 1-10.
  • MDPI. (2010). Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. Molecules, 15(6), 4337-4348. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 29(8), 1849. Retrieved from [Link]

  • ResearchGate. (n.d.). Condition Optimization for Synthesis of 5-methyl-2(pyrimidin-2-yl) Benzoic Acid. Retrieved from [Link]

  • ACS Publications. (2023). Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry, 66(17), 11985–12005. Retrieved from [Link]

  • PubMed. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. Retrieved from [Link]

  • PMC. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis and antimicrobial activity of some novel pyrimidine derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 325-333.
  • VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from [Link]

  • Amanote Research. (n.d.). Synthesis of 2-Amino-4-Methyl-5-Aminomethylthiazole. Retrieved from [Link]

  • MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. Retrieved from [Link]

  • PMC. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved from [Link]

  • Academic Journals. (2012). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and other compounds. International Journal of the Physical Sciences, 7(48), 6149-6173.
  • MDPI. (2021). Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. Molecules, 26(12), 3505. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Quality Control of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid

Introduction: 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Its chemical structure, featuring a substituted benzoic acid and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Its chemical structure, featuring a substituted benzoic acid and a pyrimidine ring, makes it a versatile building block in drug discovery and development. Ensuring the quality and purity of this compound is paramount for the reliability and reproducibility of downstream applications, including the synthesis of active pharmaceutical ingredients (APIs). These application notes provide a comprehensive guide to the essential quality control parameters for this compound, offering detailed protocols for its characterization and release.

The methodologies outlined herein are designed to provide a robust framework for establishing the identity, purity, and overall quality of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical techniques necessary to qualify this important chemical entity.

Physicochemical Properties and Identification

A fundamental aspect of quality control is the confirmation of the material's identity and basic physical properties.

Table 1: Physicochemical Properties

ParameterSpecificationRationale
Appearance White to off-white or pale yellow powder or crystals.[1]Provides a preliminary, albeit non-specific, indication of purity.
Molecular Formula C13H13N3O2[2]Confirms the elemental composition.
Molecular Weight 243.26 g/mol [2]A key physical constant for the compound.
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol.Essential for preparing solutions for analytical testing.
Spectroscopic Identification

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structural integrity.

Principle: IR spectroscopy probes the vibrational modes of a molecule. The presence of characteristic absorption bands corresponding to specific functional groups confirms the compound's identity.

Protocol:

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm-1.

  • Interpretation: The resulting spectrum should exhibit characteristic peaks for the functional groups present in 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid.

Expected Characteristic IR Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic acid)3300-2500 (broad)
N-H stretch (Amine)3500-3300
C=O stretch (Carboxylic acid)1720-1680
C=N and C=C stretch (Aromatic/Pyrimidine rings)1650-1450
C-H stretch (Aromatic and Methyl)3100-2850

The comparison of the obtained spectrum with that of a qualified reference standard is the definitive identification test.

Principle: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Interpretation: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid.

Purity Assessment

Purity is a critical quality attribute. The primary technique for assessing the purity of non-volatile organic compounds is High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, a reversed-phase method is typically employed.

Protocol: Purity and Assay by RP-HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[3] The exact gradient program should be optimized to achieve good resolution of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at a wavelength of maximum absorbance (e.g., determined by a photodiode array detector, typically around 254 nm or 280 nm).[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a concentration of approximately 0.5 mg/mL.

Data Analysis:

  • Purity: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Assay: The potency of the sample is determined by comparing the peak area of the analyte in the sample solution to that of a certified reference standard of known concentration.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Inject Inject into HPLC Dissolve_Sample->Inject Dissolve_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate_Purity Calculate Purity (Area %) Integrate->Calculate_Purity Calculate_Assay Calculate Assay (vs. Standard) Integrate->Calculate_Assay

Caption: Workflow for HPLC purity and assay determination.

Potential Impurities

Potential impurities can arise from the synthetic route or degradation. Common impurities for similar structures may include starting materials, by-products, and degradation products. While specific impurities for 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid are not extensively documented in the public domain, a general understanding of related chemistries suggests potential impurities to monitor. These could include isomers, unreacted starting materials, or products of side reactions.

Table 2: Potential Impurity Profile

Impurity TypePotential SourceAnalytical Control
Starting Materials Incomplete reactionHPLC
Isomeric Impurities Non-specific synthesisHPLC with a validated method
Degradation Products Instability (e.g., hydrolysis, oxidation)HPLC, stability studies
Residual Solvents Manufacturing processGas Chromatography (GC)
Residual Solvents

Principle: Gas chromatography with a flame ionization detector (GC-FID) is the standard method for quantifying residual solvents from the manufacturing process. The analysis should be performed according to established guidelines such as those from the International Council for Harmonisation (ICH).

Protocol:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).

  • Instrumentation: A gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).

  • Data Analysis: The concentration of each residual solvent is determined by comparing the peak area in the sample chromatogram to that of a reference standard containing known amounts of the potential solvents.

Assay (Potency)

The assay determines the amount of the active substance in the material.

Method: As described in the HPLC protocol (Section 2.1), the assay is determined by external standard calibration against a certified reference standard.

Specification: A typical specification for the assay of a chemical intermediate is ≥ 98.0% on an anhydrous, solvent-free basis.

Summary of Quality Control Parameters

Table 3: Comprehensive Quality Control Specifications

TestMethodSpecification
Appearance VisualWhite to off-white or pale yellow powder/crystals
Identification IRConforms to the spectrum of a reference standard
Identification ¹H NMRThe spectrum is consistent with the structure
Purity (by HPLC) HPLC-UV≥ 98.0% (area percent)
Assay (by HPLC) HPLC-UV98.0% - 102.0% (on as-is basis)
Residual Solvents GC-HS/FIDTo be controlled according to ICH guidelines
Water Content Karl Fischer Titration≤ 0.5%
Loss on Drying Gravimetric≤ 1.0%

Logical Relationship of Quality Control Tests

QC_Logic cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_potency Potency Determination cluster_release Final Release IR IR Spectroscopy Release Material Release IR->Release NMR NMR Spectroscopy NMR->Release HPLC_Purity HPLC Purity HPLC_Purity->Release GC_Solvents Residual Solvents GC_Solvents->Release Water Water Content Water->Release HPLC_Assay HPLC Assay HPLC_Assay->Release

Caption: Interrelation of quality control tests for material release.

Conclusion

The quality control of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid requires a multi-faceted analytical approach. The protocols and specifications outlined in these application notes provide a solid foundation for ensuring the identity, purity, and potency of this important chemical intermediate. Adherence to these, or similarly validated methods, is crucial for the successful development of downstream products and for maintaining high standards of scientific integrity.

References

  • Semantic Scholar. (2023). Spectroscopic investigations and electronic transitions, topology studies, and biological assay of a potent antimicrobial compound: 2-amino-pyrimidine benzoic acid. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Pharmaffiliates. (n.d.). Nilotinib-impurities. [Link]

  • NextSDS. (n.d.). 2-methyl-5-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid. [Link]

  • Environmental Protection Agency. (1996). Method 8325: Solvent Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Particle Beam/Mass Spectrometry. [Link]

  • United States Department of Agriculture. (2004). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

  • MDPI. (2020). Condition Optimization for Synthesis of 5-methyl-2-(pyrimidin-2-yl) Benzoic Acid. [Link]

  • PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. [Link]

  • ResearchGate. (2017). VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES. [Link]

  • Polish Academy of Sciences. (2016). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. [Link]

  • DrugCentral. (n.d.). CAS 641569-94-0. [Link]

  • NextSDS. (n.d.). 2-chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585. [Link]

  • Ministry of Health, Labour and Welfare. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. [Link]

  • ResearchGate. (2024). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. [Link]

  • MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]

Sources

Application

Application Note: 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid in Kinase Inhibitor Discovery

Introduction to the Scaffold In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged building blocks that can reliably anchor a molecule to its biological target while allowing for...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Scaffold

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged building blocks that can reliably anchor a molecule to its biological target while allowing for extensive structural diversification. 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid (CAS 1275287-54-1) is one such highly versatile intermediate.

This molecule is defined by two critical pharmacophoric elements:

  • The 2-Aminopyrimidine Core : A widely validated hinge-binding motif that anchors the inhibitor within the ATP-binding pocket of kinases.

  • The Substituted Benzoic Acid Handle : A functionalizable vector that allows chemists to probe the solvent-exposed regions or allosteric back-pockets of the kinase via late-stage amide coupling.

Unlike the 4-methyl-3-aminobenzoic acid vector famously utilized in the BCR-ABL inhibitor Imatinib, the 2-methyl-5-amino regioisomer shifts the trajectory of the carboxylate extension by approximately 60–120 degrees. This distinct geometric vector is critical for scaffold hopping, enabling the discovery of novel chemical space to overcome resistance mutations (e.g., FLT3-D835Y or BCR-ABL-T315I)[1][2].

Mechanistic Rationale & Structural Dynamics

Hinge-Binding and ATP Competition

The primary mechanism of action for derivatives of this scaffold is competitive inhibition at the ATP-binding site. The 2-aminopyrimidine nitrogen and the adjacent exocyclic amine act as a bidentate hydrogen-bond acceptor/donor pair. This motif forms robust, dual hydrogen bonds with the backbone amide residues of the kinase hinge region (e.g., Cys694 in FLT3 or Met318 in ABL)[2]. The 4-methyl group on the pyrimidine ring occupies a small, adjacent hydrophobic lip, which enhances binding affinity and provides a degree of selectivity against kinases with bulkier gatekeeper residues.

Mechanism ATP ATP Kinase Target Kinase (e.g., FLT3, Abl) ATP->Kinase Binds Hinge Region Inhibitor Aminopyrimidine Inhibitor Inhibitor->Kinase ATP Competition (Dual H-Bonds) Substrate Downstream Substrate Kinase->Substrate Phosphorylation Response Cell Proliferation Substrate->Response Signal Transduction

ATP-competitive inhibition mechanism of aminopyrimidine-based kinase inhibitors.

The Role of the Ortho-Methyl Group

The methyl group at the 2-position of the benzoic acid ring is not merely a space-filling moiety; it dictates the conformational landscape of the molecule. By inducing steric clash with the adjacent carboxylate (or resulting amide), the ortho-methyl group forces the amide bond out of coplanarity with the phenyl ring. This specific dihedral twist is often a prerequisite for the molecule to adopt the bioactive conformation required to access the deep hydrophobic pocket (DFG-out conformation) typical of Type II kinase inhibitors.

Experimental Workflow: Library Synthesis & Validation

To systematically explore the Structure-Activity Relationship (SAR) of this scaffold, the carboxylic acid is coupled with a diverse library of primary and secondary amines.

Workflow A Benzoic Acid Building Block B Amide Coupling (HATU/DIPEA) A->B C Purification (Prep-HPLC) B->C D In Vitro Screening (TR-FRET) C->D E SAR Analysis & Lead Selection D->E

Workflow for high-throughput library synthesis and screening of aminopyrimidine derivatives.

Protocol: Self-Validating HATU-Mediated Amide Coupling

Causality & Design: The ortho-methyl group sterically hinders the carbonyl carbon, making traditional carbodiimide couplings (e.g., EDC/HOBt) sluggish and prone to low yields. HATU is selected because the nitrogen atom at the 7-position of its HOAt leaving group provides neighboring group participation, drastically accelerating nucleophilic attack by the amine while minimizing epimerization[3][4].

Step 1: Carboxylate Activation

  • Dissolve 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid (1.0 eq, 0.1 mmol) in anhydrous DMF (1.0 mL) under an inert nitrogen atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 0.3 mmol). Rationale: DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid, increasing its nucleophilicity toward the HATU uronium salt without competing for the active ester.

  • Add HATU (1.2 eq, 0.12 mmol) at 0 °C. Stir the mixture for 15 minutes.

  • Self-Validation Check: Aliquot 1 µL of the reaction mixture into 100 µL of Acetonitrile and analyze via LC-MS. The disappearance of the starting material ( m/z 244.1 [M+H]⁺) and the appearance of the HOAt-active ester ( m/z 362.1[M+H]⁺) confirms successful activation. Do not proceed to Step 2 until activation is >95%.

Step 2: Amide Bond Formation

  • Add the desired primary or secondary amine (1.5 eq, 0.15 mmol) dropwise to the activated mixture.

  • Warm the reaction to room temperature and stir for 2 hours.

  • Self-Validation Check: A secondary LC-MS analysis must indicate the complete consumption of the active ester and the formation of the target benzamide mass.

Step 3: Workup and Purification

  • Quench the reaction with saturated aqueous NaHCO₃ (2 mL) to neutralize residual acid and HOAt.

  • Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with 5% aqueous LiCl (to partition out residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via preparative reverse-phase HPLC (C18 column, MeCN/H₂O with 0.1% TFA gradient) to yield the final inhibitor compound (>95% purity required for biological assays).

Data Presentation: SAR Evaluation

Following the synthesis of the library, compounds are typically evaluated using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assays. The table below summarizes representative SAR data illustrating how modifying the amine cap (directed toward the solvent channel) impacts target affinity, selectivity, and physicochemical properties.

Table 1: Representative SAR Data for 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzamides

Amine Substituent (R-group)Target Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)cLogPLigand Efficiency (LE)
3-(Trifluoromethyl)aniline12.4>10,0004.20.38
4-Methylpiperazine145.02,5001.80.31
Cyclohexylamine85.25,4003.50.34
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline4.1>10,0003.10.42

Data Interpretation: Bulky, lipophilic aniline derivatives (e.g., 3-trifluoromethylaniline) drive high potency by occupying the deep hydrophobic pocket, but increase cLogP. Incorporating a solubilizing group, such as an N-methylpiperazine tail, perfectly balances the lipophilicity (cLogP 3.1) while maximizing Ligand Efficiency (LE 0.42) and maintaining excellent kinase selectivity.

References

  • Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: PMC (National Institutes of Health) URL:[Link]

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reaction Optimization for 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with synthesizing 2-Methyl-5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with synthesizing 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid . This compound is a critical structural motif often utilized in the development of kinase inhibitors.

The primary synthetic hurdle in this workflow is the C-N bond formation between a moderately nucleophilic aniline (5-amino-2-methylbenzoic acid) and an electrophilic pyrimidine (2-chloro-4-methylpyrimidine). Below, we dissect the causality behind reaction failures and provide self-validating protocols to ensure reproducible yields.

Synthetic Pathway & Decision Matrix

Before troubleshooting, it is crucial to select the correct synthetic trajectory based on your scale and purity requirements. The diagram below outlines the two primary validated pathways: Acid-Catalyzed Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling.

G SM Starting Materials: 5-amino-2-methylbenzoic acid + 2-chloro-4-methylpyrimidine Cond1 Pathway A: SNAr (Acid Catalyzed) SM->Cond1 Cond2 Pathway B: Buchwald-Hartwig (Pd Catalyzed) SM->Cond2 SNAr_Opt Solvent: n-BuOH Catalyst: PTSA (0.1 eq) Temp: 110 °C Cond1->SNAr_Opt Pd_Protect Step 1: Esterification (Protect -COOH) Cond2->Pd_Protect Product Target Molecule: 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid SNAr_Opt->Product Direct Coupling Pd_Opt Step 2: Pd2(dba)3, BrettPhos Base: Cs2CO3, Dioxane Pd_Protect->Pd_Opt Pd_Deprotect Step 3: LiOH Hydrolysis Pd_Opt->Pd_Deprotect Pd_Deprotect->Product Deprotection

Fig 1: Synthetic decision tree for C-N coupling of aminobenzoic acid and chloropyrimidine.

Troubleshooting FAQs

FAQ 1: Why is my SNAr reaction stalling at 40% conversion even after 24 hours at reflux?

The Causality: The 2-position of 2-chloro-4-methylpyrimidine is electrophilic, but the aniline nitrogen on 5-amino-2-methylbenzoic acid is only moderately nucleophilic due to the meta-electron-withdrawing carboxylic acid group. Under neutral conditions, the activation energy barrier is too high for complete conversion. The Solution: You must introduce a Brønsted acid catalyst, such as p-Toluenesulfonic acid (PTSA) or HCl. The acid selectively protonates the pyrimidine ring (at N1 or N3), which drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine system. This electrophilic activation facilitates rapid attack by the aniline . Switch your solvent to n-butanol to allow for a higher reflux temperature (110 °C) compared to ethanol or isopropanol.

FAQ 2: I switched to a Buchwald-Hartwig coupling to improve yields, but I am seeing rapid palladium black formation and no product. What went wrong?

The Causality: You likely attempted to couple the free carboxylic acid directly. Free carboxylic acids are notorious for coordinating with Pd(0) and Pd(II) intermediates. This forms highly stable, insoluble palladium-carboxylate dimers that permanently deactivate the catalyst, preventing the crucial oxidative addition and transmetalation steps. The visual confirmation of this failure is the precipitation of "palladium black" (agglomerated Pd(0)). The Solution: You must mask the carboxylic acid prior to the cross-coupling step . Convert 5-amino-2-methylbenzoic acid to its methyl ester using MeOH/H₂SO₄. Perform the Buchwald-Hartwig coupling on the esterified intermediate, and subsequently hydrolyze the ester using LiOH in THF/H₂O to yield the final product.

FAQ 3: I am observing a high degree of degradation and tar formation in my SNAr reaction. How can I clean up the profile?

The Causality: Prolonged heating (>24 hours) at temperatures exceeding 130 °C, especially in the presence of strong mineral acids, can lead to decarboxylation of the benzoic acid moiety or polymerization of the pyrimidine. The Solution: Strictly control the stoichiometry of the acid catalyst (do not exceed 0.1 to 0.2 equivalents of PTSA). Rely on the self-catalyzing nature of the reaction (as HCl is generated as a byproduct).

Quantitative Data Comparison

The following table summarizes the empirical data gathered from optimizing the C-N bond formation for this specific scaffold.

Reaction PathwayCatalyst / ReagentsSolvent & TempTimeTypical YieldKey Impurities / Issues
Neutral SNAr NoneEtOH, 78 °C48 h< 15%Unreacted starting materials.
Acid-Catalyzed SNAr PTSA (0.1 eq)n-BuOH, 110 °C16 h75 - 82%Trace decarboxylated product.
Buchwald (Free Acid) Pd₂(dba)₃, XantphosDioxane, 100 °C12 h< 5%Massive Pd black precipitation.
Buchwald (Esterified) Pd₂(dba)₃, BrettPhosDioxane, 100 °C6 h88 - 94%Requires 3 steps (Protect/Couple/Deprotect).

Validated Experimental Protocols

These protocols are designed as self-validating systems . Follow the embedded checkpoints to verify the integrity of the reaction in real-time.

Protocol A: Acid-Catalyzed SNAr (Direct Route)

Best for rapid synthesis and avoiding protection/deprotection steps.

  • Charge the Reactor: To a 100 mL round-bottom flask, add 5-amino-2-methylbenzoic acid (1.51 g, 10.0 mmol) and 2-chloro-4-methylpyrimidine (1.41 g, 11.0 mmol, 1.1 eq).

  • Solvent & Catalyst: Add 50 mL of anhydrous n-butanol, followed by p-Toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 0.1 eq).

  • Reflux: Equip with a reflux condenser and heat the mixture to 110 °C under a nitrogen atmosphere.

  • Validation Checkpoint 1: At approximately the 4-hour mark, the initially clear solution should become distinctly turbid. This is the self-validating nucleation of the product's hydrochloride salt. If the solution remains clear after 6 hours, verify the quality of your acid catalyst.

  • Isolation: After 16 hours, cool the reaction mixture to 0 °C in an ice bath. Filter the resulting precipitate.

  • Validation Checkpoint 2: Wash the filter cake with cold isopropanol (2 × 15 mL). The product should be a pale yellow solid. (Note: The product is isolated as the HCl/PTSA salt; neutralize with saturated NaHCO₃ to obtain the free base).

Protocol B: Buchwald-Hartwig Cross-Coupling (High-Yield Route)

Best for scale-up where maximum yield and purity are required. Assumes you have already prepared the methyl ester of the starting aniline.

  • Degassing (Critical Step): In an oven-dried Schlenk flask, combine methyl 5-amino-2-methylbenzoate (1.65 g, 10.0 mmol), 2-chloro-4-methylpyrimidine (1.41 g, 11.0 mmol), and Cs₂CO₃ (6.52 g, 20.0 mmol). Add 40 mL of anhydrous 1,4-dioxane. Sparge the suspension with argon for 15 minutes.

  • Catalyst Addition: Under a positive flow of argon, add Pd₂(dba)₃ (0.46 g, 5 mol%) and BrettPhos (0.54 g, 10 mol%).

  • Heating: Seal the flask and heat to 100 °C.

  • Validation Checkpoint 1: Within the first 30 minutes, the solution should exhibit a deep red/orange hue, indicative of the active Pd(0)-BrettPhos complex. If the solution turns opaque black, oxygen has infiltrated the system or free acid is present, and the catalyst has died.

  • Workup: After 6 hours, cool to room temperature, filter through a pad of Celite to remove inorganic salts and catalyst residues, and concentrate in vacuo.

  • Saponification: Dissolve the crude ester in THF/H₂O (1:1, 40 mL), add LiOH (0.72 g, 30.0 mmol), and stir at room temperature for 4 hours. Acidify to pH 4 with 1M HCl to precipitate the pure 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid .

References

  • Ligand-Based Design, Synthesis, and Biological Evaluation of 2-Aminopyrimidines, a Novel Series of Receptor for Advanced Glycation End Products (RAGE) Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

  • Iridium(III)-Catalyzed Tandem Annulation of Pyridine-Substituted Anilines and α-Cl Ketones for Obtaining 2-Arylindoles. The Journal of Organic Chemistry. URL:[Link]

  • Amine-substituted aryl or heteroaryl compounds as EHMT1 and EHMT2 inhibitors.European Patent Office (EP 3442947 B1).
Optimization

Technical Support Center: Purification of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid

Welcome to the dedicated technical support guide for the purification of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid (C₁₃H₁₃N₃O₂). This molecule is a key intermediate in the synthesis of several active pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid (C₁₃H₁₃N₃O₂). This molecule is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), and achieving high purity is paramount for downstream applications and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid, providing potential causes and actionable solutions.

Issue 1: Poor Crystallization or Oiling Out

Q: My product is not crystallizing properly from the reaction mixture or is "oiling out." What are the likely causes and how can I resolve this?

A: "Oiling out," or the separation of a liquid phase instead of solid crystals, is a common problem often indicative of supersaturation being reached at a temperature above the melting point of the solute in the solvent, or the presence of impurities that inhibit crystal lattice formation.

Causality and Resolution:

  • High Impurity Load: Residual starting materials, by-products, or catalysts can act as crystal growth inhibitors.

    • Solution: Perform a pre-purification step. A simple workup with an aqueous wash to remove water-soluble impurities can be effective. For more persistent impurities, a rapid filtration through a short plug of silica gel might be necessary before attempting crystallization.

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent, leading to very high solubility and difficulty in achieving the necessary supersaturation for crystallization.

    • Solution: Employ a mixed-solvent system. Dissolve the crude product in a "good" solvent (e.g., DMF, DMSO) at an elevated temperature and then slowly add a miscible "anti-solvent" (e.g., water, heptane, diethyl ether) until turbidity is observed.[1] Re-heat to dissolve the turbidity and then allow it to cool slowly. This controlled reduction in solubility is often more effective at inducing crystallization.

  • Rapid Cooling: Cooling the solution too quickly can lead to rapid precipitation of an amorphous solid or oil instead of an ordered crystalline structure.

    • Solution: Implement a controlled cooling profile. After dissolution at a higher temperature, allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. Stirring during cooling can also promote crystallization.

Issue 2: Persistent Impurities After Crystallization

Q: I've performed a crystallization, but my product purity (as determined by HPLC) is still below the required specification. What are the common persistent impurities and how can I remove them?

A: The most common impurities are often structurally similar to the desired product, making them difficult to remove by simple crystallization.

Common Impurities and Removal Strategies:

  • Unreacted Starting Materials: Such as 2-amino-5-methylbenzoic acid or 2-chloro-4-methylpyrimidine.

  • Isomeric Byproducts: Positional isomers formed during the coupling reaction.

  • Degradation Products: Hydrolysis or oxidation products.

Troubleshooting Steps:

  • Recrystallization with a Different Solvent System: The solubility profile of the impurity may differ significantly from the product in a different solvent. Experiment with various solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate).[2]

  • pH Adjustment: The benzoic acid moiety allows for purification via pH manipulation.

    • Protocol: Dissolve the crude product in an aqueous basic solution (e.g., 1M NaOH) to form the sodium salt. Insoluble, non-acidic impurities can be removed by filtration. Then, slowly acidify the filtrate with an acid (e.g., 1M HCl) to precipitate the purified product. Wash the precipitate with water to remove residual salts.

  • Chromatographic Purification: For high-purity requirements or when crystallization is ineffective, column chromatography is the method of choice.[3][4]

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically effective. The addition of a small amount of acetic acid to the mobile phase can improve peak shape and reduce tailing for acidic compounds.

Issue 3: Low Yield During Purification

Q: My purity is acceptable, but my overall yield after purification is very low. What are the potential causes and how can I improve it?

A: Low yield can result from product loss at various stages of the purification process.

Potential Causes and Optimization Strategies:

  • Product Loss in Mother Liquor: A significant amount of the product may remain dissolved in the solvent after crystallization.

    • Solution: Concentrate the mother liquor and attempt a second crop of crystals. Alternatively, analyze the mother liquor by HPLC to quantify the loss and adjust the solvent volume or anti-solvent ratio in subsequent batches.

  • Adsorption onto Filtration Media: The product may adhere to filter paper or other filtration aids.

    • Solution: After filtration, wash the filter cake thoroughly with a small amount of cold crystallization solvent. Ensure the chosen filtration medium is compatible and has low product binding.

  • Decomposition on Silica Gel: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.

    • Solution: If degradation is suspected during chromatography, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel. Alternatively, a faster purification technique like flash chromatography can minimize the residence time on the column.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended method for determining the purity of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid?

A1: The most reliable and widely used method for purity determination is High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] A reverse-phase C18 column is typically employed with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. A gradient elution is often necessary to resolve all potential impurities.

Q2: What are the typical solubility characteristics of this compound?

A2: As a molecule with both acidic (carboxylic acid) and basic (pyrimidine and amino groups) functionalities, its solubility is pH-dependent. It is generally soluble in polar organic solvents like DMSO and DMF. Its solubility in alcohols like methanol and ethanol is moderate and increases with temperature. The solubility of benzoic acid and its derivatives generally increases with temperature in most organic solvents.[7][8] It has low solubility in non-polar solvents such as hexane and toluene, and in water at neutral pH.

Q3: How should I store the purified 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid?

A3: The purified solid should be stored in a well-sealed container, protected from light and moisture, at room temperature. For long-term storage, refrigeration (2-8 °C) is recommended to minimize potential degradation.

Q4: Are there any known safety precautions I should take when handling this compound?

A4: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. Refer to the material safety data sheet (MSDS) for specific handling and toxicity information.

Section 3: Experimental Protocols and Data

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Place the crude 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid in a round-bottom flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While stirring, slowly add deionized water dropwise until the solution becomes persistently turbid.

  • Gently heat the mixture until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature.

  • Further cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold 1:1 ethanol/water.

  • Dry the crystals under vacuum.

Table 1: Solubility of Benzoic Acid Derivatives in Common Solvents

This table provides a qualitative understanding of solubility for structurally related compounds, which can guide solvent selection for the purification of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid.

SolventBenzoic Acid Solubility2-Amino-5-methylbenzoic acid SolubilityGeneral Trend for Substituted Benzoic Acids
WaterSparingly solubleSoluble[9]Solubility is pH-dependent; salts are generally soluble.
EthanolSoluble[8]SolubleGenerally good solubility, increases with temperature.
AcetoneSolubleSolubleGood solubility for many derivatives.
Ethyl AcetateSoluble[7]SolubleGood solubility, useful for extraction and chromatography.
DichloromethaneSolubleModerately solubleModerate to good solubility.
TolueneSparingly soluble[8]Sparingly solubleLower solubility compared to polar solvents.
Hexane/HeptaneInsoluble[8]InsolubleGenerally insoluble, can be used as anti-solvents.
DMF/DMSOVery Soluble[10]Very SolubleHigh solubility, often used for difficult-to-dissolve compounds.[1]
Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Product Workup Aqueous Workup / pH Adjustment Crude->Workup Remove water-soluble impurities Crystallization Crystallization Workup->Crystallization Primary Purification Chromatography Column Chromatography Crystallization->Chromatography Further Purification Needed Pure Pure Product (>99%) Crystallization->Pure Purity >98% Chromatography->Pure High Purity

Caption: A general workflow for the purification of the target compound.

Diagram 2: Troubleshooting Logic for Persistent Impurities

ImpurityTroubleshooting Start Impurity Detected Post-Crystallization Recrystallize Recrystallize with different solvent system Start->Recrystallize pH_Adjust pH Adjustment & Precipitation Start->pH_Adjust Check_Purity Check Purity (HPLC) Recrystallize->Check_Purity pH_Adjust->Check_Purity Column Column Chromatography Success Purification Successful Column->Success Check_Purity->Column Purity Not OK Check_Purity->Success Purity OK Fail Re-evaluate Impurity Profile

Caption: Decision tree for addressing persistent impurities.

References

  • ACS Publications. (2019, July 31). Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine.
  • Baxendale Group - Durham University. (2010, March 5). A flow-based synthesis of Imatinib: the API of Gleevecw.
  • ResearchGate. (n.d.). Synthesis of imatinib: A convergent approach revisited.
  • IJNRD. (2023, October 10). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate.
  • PMC. (n.d.). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents.
  • PMC. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.
  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
  • Sapphire Bioscience. (n.d.). 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325.
  • Benchchem. (n.d.). Application Note: HPLC Purity Analysis of 2-Chloro-4-methylpyrimidin-5-amine.
  • ResearchGate. (n.d.). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling.
  • ChemFaces. (n.d.). Pemetrexed disodium | CAS:150399-23-8 | Manufacturer ChemFaces.
  • University of Limerick. (2010, November 11). Solubility of benzoic acid in pure solvents and binary mixtures.
  • Scribd. (2015, January 12). Benzoic Acid Solubility in Solvents.
  • PubMed. (2018, June 15). Recent developments in chromatographic purification of biopharmaceuticals.
  • USDA. (1993, May). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • CymitQuimica. (n.d.). CAS 2941-78-8: 2-Amino-5-methylbenzoic acid.

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic Acid Solutions

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid. Here, we address common challenges related to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid. Here, we address common challenges related to the stability of this compound in solution, providing troubleshooting strategies and in-depth scientific explanations to ensure the integrity and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: I'm observing a gradual loss of activity of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid in my multi-day cell-based assays. What could be the cause?

A1: A time-dependent decrease in biological activity often points to compound instability in the experimental medium. Several factors could be at play:

  • Chemical Degradation: The compound may be susceptible to hydrolysis, oxidation, or photodegradation under your specific assay conditions (e.g., 37°C, 5% CO2, exposure to light).

  • Precipitation: The compound's concentration in the final assay medium might exceed its thermodynamic solubility, leading to precipitation over time. This is especially common when diluting a concentrated DMSO stock into an aqueous buffer.

  • Adsorption: Small molecules can adsorb to the surfaces of plasticware (e.g., plates, pipette tips), reducing the effective concentration in solution.

It is crucial to assess the stability of the compound directly in your experimental medium under the exact conditions of your assay.

Q2: My stock solution of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid in DMSO shows a precipitate after a freeze-thaw cycle. Has the compound degraded?

A2: Not necessarily. Precipitation after a freeze-thaw cycle is a common issue for many small molecules and is more likely related to solubility than degradation. The solubility of most compounds is significantly lower at freezing temperatures (-20°C or -80°C). Upon thawing, if the compound does not fully redissolve, it will appear as a precipitate. To mitigate this, ensure the solution is brought to room temperature and vortexed thoroughly before use. If the problem persists, consider preparing a more dilute stock solution or using a different solvent if compatible with your experimental system.

Q3: My experimental results are highly variable. Could this be linked to the stability of my compound solution?

A3: Yes, inconsistent results are a hallmark of compound instability. If the compound degrades or precipitates, its effective concentration will vary between experiments, and even within the same experiment over time, leading to poor reproducibility.

II. Troubleshooting Guide: Diagnosing and Resolving Instability

This section provides a systematic approach to identifying and addressing the root causes of instability for 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid solutions.

Problem 1: Precipitation or Cloudiness in Solution

Precipitation indicates that the compound's solubility limit has been exceeded. The solubility of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid is expected to be highly pH-dependent due to the presence of both a weakly acidic carboxylic acid group and a weakly basic aminopyrimidine moiety.

Troubleshooting Workflow for Precipitation

Caption: Troubleshooting workflow for inhibitor precipitation.

Causality and Recommended Actions:

  • pH Optimization: The molecule possesses both an acidic group (carboxylic acid, predicted pKa ~4-5) and a basic group (aminopyrimidine, predicted pKa ~3-4). At a pH between these two pKa values (the isoelectric point), the molecule will exist predominantly as a zwitterion with minimal net charge, leading to its lowest aqueous solubility.

    • Action: Adjusting the pH of your aqueous solution can significantly enhance solubility. For this compound, a pH below 3 or above 5 is likely to increase solubility by forming the cationic or anionic species, respectively. However, the stability of the compound at different pH values must also be considered.

  • Solubilizing Excipients: If pH adjustment is not feasible or sufficient, consider the use of pharmaceutical excipients.

    • Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic parts of the drug molecule, enhancing its aqueous solubility and stability[1][2]. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a particularly effective and widely used derivative for this purpose[2].

    • Co-solvents and Surfactants: The addition of co-solvents like ethanol or PEG 300, or non-ionic surfactants such as Tween® 80 or Polysorbate 80, can improve the solubility of poorly soluble compounds[3].

Problem 2: Chemical Degradation

Chemical degradation involves the breakdown of the molecule, leading to a loss of potency and the formation of impurities. The primary degradation pathways to consider for this molecule are hydrolysis, oxidation, and photodegradation.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation a Aminopyrimidine Moiety b 2-amino-4-oxopyrimidine derivative a->b Acid/Base Catalyzed c Amino Group d N-oxide or Nitro Derivative c->d Oxidizing Agents (e.g., peroxides) e Aromatic Rings f Hydroxylated byproducts e->f UV/Visible Light compound 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid compound->a compound->c compound->e

Caption: Potential degradation pathways for the target molecule.

Recommended Actions to Mitigate Degradation:

  • Hydrolysis: The aminopyrimidine ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions[4][5].

    • Action: Maintain the pH of your solution within a stable range, which should be determined experimentally. Buffering your solutions is highly recommended.

  • Oxidation: The secondary amine and the electron-rich aromatic rings are potential sites for oxidation, which can be accelerated by the presence of metal ions or reactive oxygen species[6][7][8].

    • Action: Prepare solutions using high-purity water and reagents. If oxidative degradation is suspected, consider de-gassing your solvents or adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT), ensuring they do not interfere with your assay.

  • Photodegradation: Many aromatic compounds are susceptible to degradation upon exposure to UV or even ambient light[9][10]. The benzoic acid moiety, in particular, can undergo photodegradation[3][11].

    • Action: Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize the exposure of your solutions to light during experimental procedures.

III. Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol provides a basic framework for determining the solubility of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid at different pH values.

Materials:

  • 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10

  • Vortex mixer and shaker/incubator

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Prepare saturated solutions by adding an excess of the compound to each buffer in separate vials.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with the mobile phase.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Plot the measured solubility against the pH of the buffer.

Protocol 2: Stability-Indicating HPLC Method Development and Forced Degradation Study

A stability-indicating method is crucial for separating the intact drug from its degradation products.

Forced Degradation (Stress Testing) Workflow

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Procedure:

  • Initial HPLC Method Development: Start with a generic gradient reversed-phase HPLC method. A C18 column is a good starting point. The mobile phase could consist of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile)[12].

  • Forced Degradation:

    • Prepare solutions of the compound in various stress conditions as outlined in the diagram above.

    • Incubate the solutions for a defined period (e.g., 24-72 hours), taking time points for analysis.

    • Neutralize the acidic and basic samples before injection if necessary.

  • Method Optimization:

    • Analyze the stressed samples using your initial HPLC method.

    • If degradation products co-elute with the parent peak or with each other, optimize the method by adjusting the gradient, mobile phase pH, column temperature, or by trying a different column chemistry (e.g., phenyl-hexyl).

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure no degradants are co-eluting.

IV. Data Summary

Table 1: Hypothetical pH-Solubility Profile

pHPredicted Predominant SpeciesPredicted Solubility
2.0CationicHigh
4.0Zwitterionic/NeutralLow
7.4AnionicModerate
9.0AnionicHigh

Table 2: Key Parameters for Stability-Indicating HPLC Method

ParameterRecommended Starting Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detection UV at 254 nm and 280 nm

V. References

  • A study on the oxidation of p-aminobenzoic acid has been conducted using acidic potassium permanganate. Der Pharma Chemica.

  • The sensitized photo-oxidation of p-aminobenzoic acid by Fenton reagent has been investigated. Rasayan J. Chem.

  • N-Oxidation of p-aminobenzoic acid to p-nitrobenzoic acid has been demonstrated using growing cells of S. griseus. ResearchGate.

  • A soil bacillus has been shown to oxidize p-aminobenzoic acid. Journal of Experimental Medicine.[13][14]

  • The oxidation of p-aminobenzoic acid and anthranilic acid by specifically adapted enzymes of a soil bacillus. The Journal of Experimental Medicine.

  • The photocatalytic degradation pathway of benzoic acid involves hydroxyl radical attack on the aromatic ring. ResearchGate.

  • An overview and best practices for the development of stability-indicating analytical procedures by HPLC. LCGC International.

  • A study on the selective hydrolysis of 2,4-diaminopyrimidine systems. The Journal of Organic Chemistry.

  • Theoretical and experimental insights into the selective hydrolysis of 2,4-diaminopyrimidine systems. ResearchGate.

  • Photodegradation kinetics and color removal of 2-(4-hydroxyphenylazo) benzoic acid. Chemical Science International Journal.

  • The role of benzoic acid in the photocatalytic degradation of tartrazine by titanium dioxide. ACS Omega.

  • A review on cyclodextrin inclusion complexes for improved drug bioavailability and activity. Molecules.

  • A review on the development of stability-indicating HPLC methods. International Research Journal of Pharmacy and Medical Sciences.

  • Separation and identification of photodegradation products of benzoic acid by capillary zone electrophoresis. Journal of Chromatography A.

  • A study on the photodegradation kinetics and color removal of 2-(4-hydroxyphenylazo) benzoic acid by advanced oxidation processes. Chemical Science International Journal.

  • A review of cyclodextrins as nano-drug delivery systems for tyrosine kinase inhibitors. Nano-Sci.

  • A review on the use of cyclodextrins as drug stability modifiers. Pharmaceuticals.

Sources

Optimization

common impurities in 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid synthesis

Topic: Troubleshooting the Synthesis of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid Welcome to the Application Support Portal. This guide is designed for process chemists and drug development professionals sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting the Synthesis of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid

Welcome to the Application Support Portal. This guide is designed for process chemists and drug development professionals scaling up the synthesis of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid—a critical diarylamine intermediate used in the synthesis of targeted tyrosine kinase inhibitors.

Below, you will find mechanistic insights, quantitative impurity profiles, step-by-step self-validating protocols, and a troubleshooting Q&A to resolve out-of-specification (OOS) batches.

Mechanistic Overview & Impurity Pathways

The synthesis typically relies on the C–N bond formation between 5-amino-2-methylbenzoic acid (SM1) and 2-chloro-4-methylpyrimidine (SM2). This is achieved either via an acid-catalyzed Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed 1 [2].

Because the 2-position of pyrimidine is less reactive toward nucleophiles than the 4-position, the reaction requires precise electrophilic activation (e.g., protonation of the pyrimidine nitrogen) [1]. Deviations in pH, temperature, or raw material purity inevitably lead to a specific profile of process-related impurities.

G SM1 5-Amino-2-methylbenzoic acid (SM1) Prod 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid (Target Intermediate) SM1->Prod + SM2 (SNAr / Pd-cat) RegioImp Regioisomer Impurity (Impurity C) SM1->RegioImp + RegioSM SM2 2-Chloro-4-methylpyrimidine (SM2) SM2->Prod HydroImp 2-Hydroxy-4-methylpyrimidine (Impurity D) SM2->HydroImp + H2O (Side Reaction) BisImp Bis-arylated Adduct (Impurity E) Prod->BisImp + SM2 (Over-reaction) RegioSM 4-Chloro-2-methylpyrimidine (SM2 Isomer) RegioSM->RegioImp

Figure 1: Reaction pathways leading to the target intermediate and common impurities.

Quantitative Impurity Profile

To ensure regulatory compliance (ICH Q3A guidelines), your analytical methods must resolve the following common impurities. The table below summarizes the quantitative data, Relative Retention Times (RRT), and acceptance limits.

Impurity NameChemical Structure / DescriptionOrigin / CausalityTypical RRTAcceptance Criteria
Impurity A 5-Amino-2-methylbenzoic acidUnreacted SM1 (Incomplete conversion)0.45≤ 0.15%
Impurity B 2-Chloro-4-methylpyrimidineUnreacted SM2 (Excess reagent or stalled reaction)0.60≤ 0.10%
Impurity C 2-Methyl-5-[(2-methylpyrimidin-4-yl)amino]benzoic acidRegioisomer originating from 4-chloro-2-methylpyrimidine in SM21.05≤ 0.15%
Impurity D 2-Hydroxy-4-methylpyrimidineHydrolysis of SM2 due to moisture in solvent/reagents0.30≤ 0.15%
Impurity E 2-Methyl-5-[bis(4-methylpyrimidin-2-yl)amino]benzoic acidOver-arylation of the target product's secondary amine1.35≤ 0.05%

Troubleshooting Q&A

Q: My In-Process Control (IPC) shows >5% unreacted 5-amino-2-methylbenzoic acid (Impurity A) even after 24 hours of reflux. Why is the reaction stalling? A: The SNAr amination of 2-chloropyrimidines is highly dependent on the enthalpy of the intermediate pyrimidine-2-iminium salt formation [1]. If you are using acid catalysis, the stalling is typically caused by acid neutralization. The byproduct of the coupling is HCl, which protonates the basic product, effectively removing the acid catalyst from the catalytic cycle. Fix: Ensure you are using a stoichiometric excess of a strong acid (e.g., 1.1 eq of aqueous HCl) or switch to a2 using Pd2(dba)3 and Xantphos with a strong base like Cs2CO3 [3].

Q: We are detecting a co-eluting peak at RRT 1.05 (Impurity C). How do we clear this? A: Impurity C is the regioisomer (the 4-pyrimidinylamino derivative). This does not form from a rearrangement during your reaction; it is a direct consequence of 4-chloro-2-methylpyrimidine contamination in your 2-chloro-4-methylpyrimidine (SM2) starting material. Because the regioisomer has near-identical solubility to the target API intermediate, downstream clearance is exceptionally difficult. Fix: Reject the SM2 batch. Implement a strict GC-FID specification for SM2, limiting the 4-chloro-2-methylpyrimidine isomer to <0.1%.

Q: We are seeing high levels of 2-hydroxy-4-methylpyrimidine (Impurity D). Is our solvent too wet? A: Yes. 2-Chloropyrimidines are highly susceptible to nucleophilic attack by water, especially at elevated temperatures under acidic or basic conditions. Fix: Switch from standard grade to anhydrous solvents (e.g., anhydrous isopropanol or 1,4-dioxane). If running a Pd-catalyzed reaction, ensure the reactor is purged with N2/Ar, as moisture also degrades the phosphine ligand.

DecisionTree Start OOS Result: High Impurity Level CheckType Identify Impurity via LC-MS (Determine RRT & m/z) Start->CheckType IsSM RRT 0.45 or 0.60 (Unreacted SM) CheckType->IsSM m/z = 151 or 128 IsRegio RRT 1.05 (Regioisomer) CheckType->IsRegio m/z = 243 (Isomer) IsHydro RRT 0.30 (Hydrolysis Product) CheckType->IsHydro m/z = 110 ActionSM Action: Check catalyst/acid loading. Increase temp/time. IsSM->ActionSM ActionRegio Action: Reject SM2 batch. Enforce strict GC limits on SM2. IsRegio->ActionRegio ActionHydro Action: Use anhydrous solvents. Check reactor for moisture. IsHydro->ActionHydro

Figure 2: Troubleshooting decision tree for out-of-specification (OOS) impurity profiles.

Self-Validating Experimental Protocols

To ensure robust causality between your actions and analytical results, use the following self-validating protocols. The built-in In-Process Controls (IPCs) act as a feedback loop to guarantee the integrity of the synthesis.

Protocol A: Optimized SNAr Synthesis Workflow

This protocol utilizes acid catalysis in a polar protic solvent to maximize the electrophilicity of the pyrimidine ring while minimizing bis-arylation.

  • Reactor Preparation: Purge a glass-lined reactor with N2. Charge 1.0 equivalent of 5-amino-2-methylbenzoic acid (SM1) and 5 volumes of anhydrous Isopropanol (IPA).

  • Reagent Addition: Add 1.15 equivalents of 2-chloro-4-methylpyrimidine (SM2). Causality: The slight excess compensates for minor hydrolysis (Impurity D) without driving bis-arylation (Impurity E).

  • Catalyst Addition: Slowly charge 0.1 equivalents of concentrated aqueous HCl (37%).

  • Heating: Heat the reaction mixture to gentle reflux (80–82 °C) under continuous stirring.

  • In-Process Control (IPC) 1: After 12 hours, sample the reaction. Dilute 100 µL of the mixture in 1 mL Methanol. Analyze via HPLC at 254 nm.

    • Validation Gate: If SM1 > 2.0%, add an additional 0.05 eq of HCl and reflux for 4 more hours. If SM1 ≤ 2.0%, proceed to cooling.

  • Isolation: Cool the reactor to 5 °C at a rate of 10 °C/hour. The product will precipitate as the hydrochloride salt.

  • Filtration & Washing: Filter the slurry. Wash the cake with 2 volumes of cold IPA, followed by 2 volumes of Acetone to purge unreacted SM2 and Impurity D.

  • Drying: Dry under vacuum at 50 °C until constant weight.

Protocol B: Impurity Clearance via Recrystallization (Free-Basing)

If the isolated hydrochloride salt fails the specification for Impurity C (Regioisomer) or Impurity E (Bis-adduct), use this thermodynamic purification method.

  • Dissolution: Suspend the crude hydrochloride salt in 10 volumes of a 1:1 mixture of Methanol and Water.

  • Neutralization: Slowly add 2M NaOH(aq) until the pH reaches 4.5 – 5.0.

    • Causality: The isoelectric point of the zwitterionic product is near pH 4.8. Adjusting to this pH minimizes solubility of the target compound while keeping impurities in the mother liquor.

  • Heating: Heat to 65 °C to achieve a clear solution. If undissolved particulates remain, perform a hot filtration.

  • Crystallization: Cool slowly to 20 °C. Seed crystals can be added at 45 °C to control particle size distribution.

  • IPC 2: Filter a 5 mL aliquot and test the mother liquor via HPLC.

    • Validation Gate: The mother liquor should show enrichment of Impurities C and E.

  • Isolation: Filter the purified free base, wash with cold water, and dry under vacuum at 55 °C.

References

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society.3

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters - ACS Publications. 1

  • Synthesis of cyclic guanidines: 2-arylamino-1,4,5,6-tetrahydropyrimidines. Arkivoc. 2

Sources

Troubleshooting

protocol refinement for 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid assays

This guide provides in-depth technical support for researchers working with 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid, more commonly known as Quizartinib or AC220 .[1][2] Quizartinib is a potent and selectiv...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers working with 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid, more commonly known as Quizartinib or AC220 .[1][2] Quizartinib is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[3] It is a critical compound in the study of acute myeloid leukemia (AML), particularly for cases harboring FLT3 internal tandem duplication (ITD) mutations.[3][4][5]

This document is structured to anticipate and address common challenges encountered during in vitro and cell-based assays involving Quizartinib, providing not just procedural steps but the underlying rationale to empower researchers to troubleshoot and refine their protocols effectively.

Part 1: Compound Characteristics and Handling

A frequent source of experimental variability stems from the improper handling and preparation of stock solutions. Understanding the physicochemical properties of Quizartinib is the first step toward reproducible results.

Solubility and Stock Solution Preparation

Question: My Quizartinib powder is not dissolving in my aqueous buffer. How can I prepare a stable, usable stock solution?

Answer: This is a common issue. Quizartinib is sparingly soluble in aqueous buffers but readily soluble in organic solvents.[1] For most applications, a high-concentration primary stock solution should be prepared in an organic solvent, which can then be diluted into your aqueous experimental medium.

Table 1: Quizartinib Solubility Data

SolventApproximate SolubilityRecommendations & Cautions
DMSO ≥ 28.03 mg/mL[6] (approx. 30 mg/mL[1])Recommended for primary stock. Can be stored at -20°C for extended periods. Be mindful of the final DMSO concentration in your assay, as it can have cytotoxic effects.
Dimethylformamide (DMF) 50 mg/mL[1]An alternative to DMSO. Useful for applications where DMSO is not suitable.
Ethanol Insoluble[6] (approx. 0.25 mg/mL[1])Not recommended for primary stock solutions due to low solubility.
Water / Aqueous Buffers Insoluble[7] (sparingly soluble[1])Direct dissolution in aqueous media is not recommended. For final dilutions, first dissolve in DMSO or DMF.[1]

Step-by-Step Protocol for Stock Solution Preparation:

  • Select Solvent: Choose a high-purity, anhydrous grade of DMSO or DMF.

  • Weigh Compound: Accurately weigh the required amount of Quizartinib crystalline solid in a sterile microfuge tube.

  • Dissolve: Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 10 mM). To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[6]

  • Inert Gas Purge: Purge the vial with an inert gas like argon or nitrogen before sealing. This helps prevent oxidation and degradation of the compound.[1]

  • Storage: Store the stock solution at -20°C, protected from light.[1] Under these conditions, the solid compound is stable for at least 4 years.[1] We do not recommend storing aqueous solutions for more than one day.[1]

Stability Considerations

Question: I'm seeing a decrease in my compound's activity over time. Could it be a stability issue?

Answer: Yes, compound stability is a critical factor. While Quizartinib is stable as a solid at -20°C, its stability in solution, particularly in aqueous media at 37°C, can be a concern over long incubation periods.

  • Aqueous Instability: Avoid prolonged storage of diluted, aqueous solutions of Quizartinib. Prepare fresh dilutions from your frozen organic stock for each experiment.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles of your primary stock solution. Aliquot the stock into smaller, single-use volumes to preserve its integrity.

  • Light Sensitivity: While not explicitly documented as highly light-sensitive, it is good laboratory practice to protect kinase inhibitors from light whenever possible. Use amber vials or wrap tubes in foil.

Part 2: Troubleshooting Common Assays

This section addresses specific issues that may arise during common experimental workflows with Quizartinib.

Cell-Based Proliferation/Viability Assays (e.g., CellTiter-Glo®)

Question: My IC50 values for Quizartinib in MV4-11 cells are inconsistent between experiments. What could be the cause?

Answer: Inconsistent IC50 values in cell viability assays are a frequent challenge. The root cause can often be traced to several factors in the experimental workflow.

Workflow for Troubleshooting Inconsistent IC50 Values ```dot graph TD { A[Start: Inconsistent IC50] --> B{Cell Health & Density}; B --> C{Reagent Preparation}; C --> D{Assay Protocol}; D --> E{Data Analysis}; E --> F[End: Consistent IC50];

}

Caption: Key checkpoints for troubleshooting Western blot experiments for p-FLT3.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Quizartinib? A1: Quizartinib is a Type II receptor tyrosine kinase inhibitor that selectively targets the FLT3 receptor. [8]It binds to the ATP-binding site, preventing the receptor's autophosphorylation and subsequent activation of downstream signaling pathways like PI3K/AKT and RAS/RAF/MEK/ERK, which are critical for leukemic cell proliferation and survival. [3][5][9] Q2: Which cell lines are most appropriate for studying Quizartinib's effects? A2: Cell lines harboring the FLT3-ITD mutation are highly sensitive to Quizartinib. MV4-11 (homozygous for FLT3-ITD) and MOLM-14 (heterozygous) are standard models and are exquisitely sensitive, with reported IC50 values in the sub-nanomolar to low nanomolar range. [3][10]RS4;11 cells, which are wild-type for FLT3, can be used as a negative control as they are significantly less sensitive. [10] Q3: Are there known mechanisms of resistance to Quizartinib? A3: Yes, resistance can develop, often through secondary mutations in the FLT3 kinase domain. For example, the F691L "gatekeeper" mutation can confer resistance to Quizartinib. [11]Additionally, activation of alternative signaling pathways can bypass the need for FLT3 signaling, leading to resistance. [12] Q4: What are the key off-targets for Quizartinib? A4: While highly selective for FLT3, Quizartinib also shows inhibitory activity against other class III receptor tyrosine kinases, including KIT, CSF1R, and PDGFRs, though with lower potency compared to FLT3. [4]Its high selectivity for FLT3 minimizes off-target effects compared to less specific kinase inhibitors. [5] Q5: What safety precautions should I take when handling Quizartinib? A5: Quizartinib should be handled as a hazardous material. [1]Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid ingestion, inhalation, and contact with skin or eyes. [1]Review the complete Safety Data Sheet (SDS) provided by the supplier before use.

References

  • Wikipedia. Quizartinib. [Link]

  • Patsnap Synapse. What is the mechanism of Quizartinib Hydrochloride?. [Link]

  • Liv Hospital. quizartinib-dihydrochloride. [Link]

  • Massive Bio. Quizartinib Dihydrochloride. [Link]

  • Cosmo Bio. Quizartinib. [Link]

  • National Center for Biotechnology Information. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. [Link]

  • National Center for Biotechnology Information. Mechanisms of resistance to FLT3 inhibitors. [Link]

  • AACR Journals. Transient Exposure to Quizartinib Mediates Sustained Inhibition of FLT3 Signaling while Specifically Inducing Apoptosis in FLT3-Activated Leukemia Cells. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic Acid Derivatives

Welcome to the technical support center dedicated to overcoming the challenges associated with the oral bioavailability of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid and its derivatives. This guide is designe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the oral bioavailability of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working on this class of compounds. My aim is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental design and troubleshooting efforts.

The inherent properties of this chemical scaffold, particularly its likely poor aqueous solubility, present a significant hurdle to achieving therapeutic concentrations in vivo. This document will serve as a dynamic resource, structured to address the specific issues you may encounter during your preclinical development journey.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the challenges and strategies for this specific class of molecules.

Q1: What are the primary obstacles to achieving good oral bioavailability with 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid derivatives?

A1: The core challenge typically stems from the compound's physicochemical properties. Based on its structure—a substituted benzoic acid—we can anticipate that it is likely a BCS (Biopharmaceutics Classification System) Class II or IV compound. This means it probably exhibits low solubility and potentially variable permeability.[1][2] The carboxylic acid moiety, while potentially aiding in some interactions, can also lead to ionization at physiological pH, which may impede passive diffusion across the gut wall.[3][4]

Q2: What are the most promising initial strategies to explore for enhancing the bioavailability of this compound series?

  • Salt Formation: For acidic drugs, creating a salt is often the most effective first step to significantly increase both solubility and dissolution rate.[1]

  • Particle Size Reduction: Techniques like micronization or nanosuspension dramatically increase the surface area of the drug, which can enhance the dissolution rate.[2][5]

  • Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous state, stabilized within a polymer matrix, can lead to a significant increase in aqueous solubility.[6][7]

  • Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can improve solubilization and absorption.[5][8]

Q3: Should I consider a prodrug approach for this molecule?

A3: A prodrug strategy is a viable and often highly effective option, particularly given the presence of the carboxylic acid group.[4] Esterifying the carboxylic acid can mask its polarity, leading to increased lipophilicity and improved membrane permeability.[9] The ester prodrug is then designed to be cleaved by endogenous esterases in the body to release the active parent drug.[10] This approach can be particularly useful if permeability, rather than just solubility, is a limiting factor.

Q4: What are some common pitfalls to avoid during early-stage formulation development for these compounds?

A4: A critical error is advancing a formulation into preclinical studies that is not translatable to clinical use in humans.[11] For example, using high concentrations of certain organic solvents or surfactants that are not safe for human consumption can lead to the need for costly bridging studies later on.[11] It's also crucial to ensure that the physical and chemical properties of the test article are representative of what will be used in later stages.[11] Inconsistent salt forms or impurity profiles can invalidate early toxicological data.[11]

Part 2: Troubleshooting Experimental Issues

This section is formatted as a troubleshooting guide to address specific problems you might encounter in the lab.

Issue 1: My 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid derivative shows poor and highly variable exposure in preclinical animal studies.

  • Underlying Cause: This is a classic sign of dissolution-rate-limited absorption.[1] The drug is likely not dissolving consistently in the gastrointestinal tract of the animals, leading to erratic absorption.

  • Troubleshooting Workflow:

    G A High In Vivo Variability Observed B Characterize Solid State Properties (Polymorphism, Crystallinity) A->B Is the solid form consistent? C Assess pH-Dependent Solubility A->C Is solubility limiting? D Particle Size Analysis A->D Is surface area a factor? E Formulation Strategy Selection B->E C->E D->E F Micronization / Nanonization E->F If dissolution rate is key G Amorphous Solid Dispersion E->G If solubility is the primary barrier H Lipid-Based Formulation (SEDDS) E->H For lipophilic candidates I In Vitro Dissolution Testing F->I G->I H->I J Re-evaluate In Vivo PK I->J Optimized Formulation

    Caption: Troubleshooting workflow for high in vivo variability.

  • Step-by-Step Protocol: pH-Dependent Solubility Assessment

    • Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8).[12]

    • Add an excess amount of your compound to each buffer in a sealed vial.

    • Equilibrate the samples at a constant temperature (e.g., 37°C) with continuous agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

    • Withdraw a sample from each vial and immediately filter it through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solid.

    • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as HPLC-UV.[13][14]

    • Plot the solubility (mg/mL or µg/mL) against the pH to determine the solubility profile.

Issue 2: The amorphous solid dispersion I prepared is physically unstable and recrystallizes over time.

  • Underlying Cause: The amorphous form is thermodynamically metastable and will naturally tend to revert to the more stable crystalline form.[1] This can be due to an inappropriate choice of polymer, an insufficient drug-to-polymer ratio, or exposure to environmental factors like moisture and heat.

  • Troubleshooting Workflow:

    G A Amorphous Form Recrystallizes B Screen Different Polymers (e.g., PVP, HPMC, Soluplus®) A->B Is polymer interaction optimal? C Vary Drug Loading A->C Is drug loading too high? D Incorporate a Second Stabilizing Polymer B->D E Characterize by DSC and PXRD B->E C->E D->E F Conduct Accelerated Stability Studies (High Temp/Humidity) E->F Does it remain amorphous? F->B If unstable, re-screen G Stable Amorphous Formulation F->G If stable

    Caption: Workflow for stabilizing amorphous solid dispersions.

  • Step-by-Step Protocol: Screening for Polymer Compatibility

    • Select a range of polymers with different properties (e.g., PVP K30, HPMC-AS, Soluplus®).

    • Prepare small-scale solid dispersions of your compound with each polymer at various drug loadings (e.g., 10%, 25%, 50% w/w) using a solvent evaporation or melt extrusion method.[6]

    • Analyze the freshly prepared dispersions by Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm (indicating an amorphous state) and to determine the glass transition temperature (Tg).

    • Use Powder X-Ray Diffraction (PXRD) to confirm the absence of crystalline peaks.

    • Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) and re-analyze by PXRD at set time points (e.g., 1 week, 1 month) to identify the formulation that remains amorphous for the longest duration.

Issue 3: My in vitro dissolution results do not correlate with the in vivo pharmacokinetic data.

  • Underlying Cause: This disconnect can arise from several factors. Your in vitro dissolution medium may not be biorelevant, failing to mimic the conditions in the gastrointestinal tract.[1] Alternatively, the drug may be precipitating in the gut after initial dissolution from a supersaturated state created by the formulation.[15]

  • Troubleshooting Workflow:

    G A Poor In Vitro-In Vivo Correlation B Use Biorelevant Dissolution Media (FaSSIF, FeSSIF) A->B Is the medium too simple? C Conduct Transfer Model Dissolution (e.g., Gastric to Intestinal pH) A->C Does pH change cause precipitation? D Analyze for Supersaturation and Precipitation B->D F Refined In Vitro Model B->F C->D C->F E Incorporate Precipitation Inhibitors in Formulation D->E If precipitation is observed E->F G Re-evaluate In Vivo PK F->G

    Caption: Improving in vitro-in vivo correlation.

  • Step-by-Step Protocol: Biorelevant Dissolution Testing

    • Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) according to established recipes. These media contain bile salts and lecithin to mimic the composition of human intestinal fluids.

    • Perform a standard dissolution test (e.g., USP Apparatus II, paddles) using your formulation in both FaSSIF and FeSSIF.[12]

    • At regular intervals, withdraw samples, filter, and analyze for the concentration of the dissolved drug.

    • To assess for precipitation, you can employ a transfer model where the formulation is first exposed to simulated gastric fluid for a short period (e.g., 30 minutes) and then transferred to FaSSIF or FeSSIF. Monitor the drug concentration over time to see if it initially rises (dissolution) and then falls (precipitation).

    • Compare the dissolution profiles in these more complex media to your in vivo data to see if the correlation improves.

Part 3: Data Summary Tables

For effective decision-making, it is crucial to present data in a clear and comparable format.

Table 1: Example Solubility Data for a Hypothetical Derivative

Formulation ApproachSolvent/MediumSolubility (µg/mL)Fold Increase (vs. Crystalline)
Crystalline Drug (Micronized)Water2.51.0
Crystalline Drug (Micronized)FaSSIF15.86.3
Sodium SaltWater150.260.1
25% Drug in PVP K30 (ASD)Water210.584.2
25% Drug in HPMC-AS (ASD)FaSSIF450.9180.4

Table 2: Example Pharmacokinetic Parameters from a Preclinical Study

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension10150 ± 452.0650 ± 180100
Sodium Salt Solution10850 ± 2100.52100 ± 450323
ASD in HPMC-AS101500 ± 3501.04800 ± 900738

By systematically applying these principles and troubleshooting guides, you will be better equipped to enhance the bioavailability of your 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid derivatives and advance your most promising candidates through the development pipeline.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC. [Link]

  • Nanomedicine for Oral Delivery: Strategies to Overcome the Biological Barriers. (n.d.). PMC. [Link]

  • Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. (2024). Hilaris Publisher. [Link]

  • Nanotechnology Transforming Oral Drug Delivery. (2025). World Pharma Today. [Link]

  • Analytical methods validation: bioavailability, bioequivalence and pharmacokinetic studies. Conference report. (n.d.). PubMed. [Link]

  • Nanoparticles for oral delivery: design, evaluation and state-of-the-art. (n.d.). PMC. [Link]

  • An overview on oral drug delivery via nano-based formulations. (n.d.). KnE Publishing. [Link]

  • Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. (n.d.). PMC. [Link]

  • 21 CFR Part 320 Subpart B -- Procedures for Determining the Bioavailability or Bioequivalence of Drug Products. (2016). eCFR. [Link]

  • How to Conduct a Bioavailability Assessment? (n.d.). Creative Bioarray. [Link]

  • Analytical Methods used in Bioavailability Studies: A Regulators Viewpoint. (1987). Clinical Research Practices and Drug Regulatory Affairs. [Link]

  • Preclinical Formulations That Don't Break Your IND and Keep Studies On Track. (n.d.). DavosPharma. [Link]

  • Prodrugs of Carboxylic Acids. (n.d.). ResearchGate. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PMC. [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. (n.d.). Altasciences. [Link]

  • Prodrug derivatives of carboxylic acid drugs. (n.d.).
  • Prodrug approach. (n.d.). Philadelphia University. [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. (n.d.). PMC - NIH. [Link]

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  • Strategies To Mitigate Common Pitfalls In Early Drug Development. (n.d.). Catalent. [Link]

  • How to Avoid Common Pitfalls in Preclinical Development. (2026). Abzena. [Link]

  • Troubleshooting Guide for Common Protein Solubility Issues. (2025). Patsnap Synapse. [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). AAPS. [Link]

  • What are the errors that can occur in determining the solubility of a substance? (2018). Quora. [Link]

  • Dissolution Method Troubleshooting. (2022). Dissolution & Drug Release. [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (2003). PubMed. [Link]

  • Para amino benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180. [Link]

  • Prioritizing oral bioavailability in drug development strategies. (n.d.). PMC - NIH. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Molecules. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). MDPI. [Link]

  • Natural bio-enhancer for bioavailability enhancement. (2023). Current Issues in Pharmacy and Medical Sciences. [Link]

  • Bioavailability enhancing activities of natural compounds from medicinal plants. (2009). Academic Journals. [Link]

  • 641569-94-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). DrugFuture. [Link]

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. (n.d.). PMC. [Link]

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Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid

This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their chromatographic methods and ensure data integrity.

Understanding the Molecule: 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of the analyte. 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid is a molecule possessing both acidic (benzoic acid) and basic (pyrimidinylamino) functional groups. This amphoteric nature, combined with its aromatic structure, makes it susceptible to secondary interactions with the stationary phase, a primary cause of peak tailing in reversed-phase HPLC.[1][2]

Key Molecular Features:

  • Acidic Moiety: A carboxylic acid group (-COOH) on the benzoic acid ring.

  • Basic Moieties: Nitrogen atoms within the pyrimidine ring and the secondary amine linkage.

  • Aromaticity: Multiple aromatic rings contribute to its retention on reversed-phase columns.

These features mean that the ionization state of the molecule is highly dependent on the mobile phase pH, which in turn significantly impacts retention time, selectivity, and, most importantly for this guide, peak shape.[3][4]

Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

Peak tailing, characterized by an asymmetry factor (As) or tailing factor (Tf) greater than 1.2, can compromise the accuracy of quantification and the resolution of closely eluting impurities.[1][5] The United States Pharmacopeia (USP) generally recommends a symmetry factor between 0.8 and 1.8.[5][6] This guide presents a logical, step-by-step workflow to diagnose and resolve this issue.

Diagram: Troubleshooting Workflow for Peak Tailing

G cluster_0 Initial Observation cluster_1 Step 1: Mobile Phase & pH Optimization cluster_2 Step 2: Column & Stationary Phase Evaluation cluster_3 Step 3: System & Method Parameters start Peak Tailing Observed (As or Tf > 1.2) A Verify Mobile Phase Preparation (Freshness, Composition) start->A Begin Troubleshooting B Adjust Mobile Phase pH (Rule of Thumb: pH = pKa +/- 2) A->B C Optimize Buffer Concentration (10-50 mM) B->C D Assess Column Health (Age, Performance History) C->D If Tailing Persists E Select High-Purity, End-Capped Column D->E F Consider Alternative Stationary Phases E->F G Check for Extra-Column Volume (Tubing, Fittings) F->G If Tailing Persists H Evaluate Sample Overload (Reduce Concentration/Volume) G->H I Optimize Organic Modifier H->I end Symmetrical Peak Achieved (As or Tf ≤ 1.2) I->end Resolution

Caption: A stepwise workflow for troubleshooting peak tailing in HPLC.

Question 1: My peak for 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid is tailing. What is the first thing I should check?

Answer: Always start with the mobile phase. Given the analyte's acidic and basic nature, the mobile phase pH is the most critical factor influencing peak shape.[3][7]

Causality: The primary cause of peak tailing for a compound like this is often secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[2][8] At a mid-range pH, both the acidic silanols (Si-OH) on the column packing and the basic nitrogens on your molecule can be ionized, leading to strong, undesirable ionic interactions that cause tailing.[1][9]

Recommended Action:

  • Verify Mobile Phase Preparation: Ensure your mobile phase is freshly prepared and accurately mixed. Old or improperly prepared mobile phases can have altered pH values.[10]

  • Adjust Mobile Phase pH: To minimize silanol interactions, you need to control the ionization of either the silanol groups or your analyte.

    • Low pH Approach (Recommended): Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid group. A pH of 2.5 to 3.0 is a good starting point.[11][12] At this pH, the carboxylic acid will be protonated (neutral), and more importantly, the silanol groups on the stationary phase will be fully protonated and thus less likely to interact with the basic sites on your molecule.[1][12]

    • High pH Approach: Alternatively, a high pH (e.g., pH 8-10, if your column is stable at this range) can be used. This will deprotonate the silanol groups, but also your analyte's basic sites will be neutral. However, column stability at high pH can be a concern.

Mobile Phase pHAnalyte (Acidic Group)Analyte (Basic Group)Silanol Groups (Si-OH)Expected Peak Shape
< 3.0 Neutral (Protonated) Ionized (Protonated) Neutral (Protonated) Improved Symmetry
4.0 - 7.0Ionized (Deprotonated)Ionized (Protonated)Ionized (Deprotonated)Significant Tailing
> 8.0Ionized (Deprotonated)Neutral (Deprotonated)Ionized (Deprotonated)Potentially Improved, but column stability is a risk.

Table 1. Effect of Mobile Phase pH on Ionization States and Expected Peak Shape.

Question 2: I've adjusted the pH, but I still see some tailing. What's next?

Answer: If pH adjustment alone is insufficient, the next steps involve optimizing your buffer system and evaluating your HPLC column.

Causality:

  • Inadequate Buffering: An insufficient buffer concentration may fail to maintain a consistent pH throughout the column, especially at the point of sample injection, leading to peak shape distortion.[11]

  • Column Issues: The column itself is a major contributor to peak tailing. Column degradation, use of older "Type A" silica, or inadequate end-capping can all lead to a higher population of active silanol sites.[1][13]

Recommended Actions:

  • Optimize Buffer Concentration: Use a buffer concentration between 10-50 mM. This is typically sufficient to control the pH without causing issues with precipitation or high backpressure.[11] Common buffers for low pH work include phosphate or formate.

  • Evaluate Your HPLC Column:

    • Use a High-Purity, End-Capped Column: Modern columns made from high-purity "Type B" silica have significantly fewer metal impurities and acidic silanol sites.[8][11] Ensure your C18 or C8 column is "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less interactive.[1][14]

    • Check Column Age and Performance: Columns have a finite lifetime. If the column is old or has been used with aggressive mobile phases, its performance may be compromised. Consider replacing it with a new one.[13][15] A void at the head of the column can also cause peak distortion.[1][15]

    • Consider Alternative Stationary Phases: If tailing persists even with a new, high-quality C18 column, you might explore columns with alternative chemistries. A column with a polar-embedded group can provide additional shielding of the silica surface and improve the peak shape for basic compounds.[7]

Experimental Protocol: Low pH Mobile Phase Preparation

Objective: To prepare a mobile phase at pH 2.8 to suppress silanol interactions.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or orthophosphoric acid)

  • Calibrated pH meter

Procedure:

  • Aqueous Portion Preparation:

    • Measure 900 mL of HPLC-grade water into a clean 1 L flask.

    • While stirring, slowly add formic acid dropwise until the pH meter reads 2.8 ± 0.05.

    • Add water to bring the final volume to 1 L.

    • Filter the aqueous mobile phase through a 0.45 µm filter.

  • Mobile Phase Combination:

    • Prepare your desired mobile phase composition by mixing the prepared aqueous portion with the appropriate volume of acetonitrile (e.g., for a 50:50 mobile phase, mix 500 mL of the pH 2.8 aqueous solution with 500 mL of acetonitrile).

    • Degas the final mobile phase using sonication or vacuum filtration before use.

Question 3: My mobile phase and column are optimized, but minor tailing remains. Are there other factors to consider?

Answer: Yes, system and method parameters beyond the mobile phase and column can also contribute to peak tailing.

Causality:

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause band broadening and peak tailing. This includes long or wide-bore connecting tubing and poorly made fittings.[13][16]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a non-ideal chromatographic process and tailed peaks.[8][13]

  • Organic Modifier Choice: While both acetonitrile and methanol are common organic modifiers, they can provide different selectivity and peak shapes.[17]

Recommended Actions:

  • Minimize Extra-Column Volume:

    • Use tubing with a narrow internal diameter (e.g., 0.005 inches).[7]

    • Keep the tubing length between the injector, column, and detector as short as possible.

    • Ensure all fittings are properly seated to avoid dead volume.[18]

  • Test for Sample Overload:

    • Reduce the concentration of your sample by a factor of 10 and re-inject.

    • If the peak shape improves significantly, you were likely overloading the column.

  • Experiment with the Organic Modifier:

    • If you are using acetonitrile, try substituting it with methanol at an equivalent solvent strength (or vice versa).[17] The different solvent properties can sometimes improve peak symmetry.

    • In some cases, a ternary mixture of water, acetonitrile, and methanol can offer unique selectivity and improved peak shape.[19]

Frequently Asked Questions (FAQs)

Q1: Can the sample solvent cause peak tailing?

A1: Absolutely. If your sample is dissolved in a solvent that is much stronger (more organic) than your initial mobile phase, it can cause peak distortion, including tailing. Ideally, you should dissolve your sample in the initial mobile phase. If this is not possible due to solubility issues, use the weakest solvent that will adequately dissolve your analyte.[13]

Q2: What is a "sacrificial base" and can it help?

A2: A sacrificial base, such as triethylamine (TEA), is a mobile phase additive used to reduce peak tailing of basic compounds.[8] TEA is a small, basic molecule that preferentially interacts with the active silanol sites on the column, effectively "masking" them from your analyte.[12] While effective, the use of TEA is becoming less common with the advent of modern, high-purity columns. It can also cause issues with mass spectrometry detection.

Q3: How do I know if my peak tailing is due to a chemical issue or a physical problem with the column?

A3: A good diagnostic test is to inject a neutral, well-behaved compound (e.g., toluene or uracil). If this compound also shows a tailing peak, it is likely a physical issue with the column (like a void) or the system (extra-column volume).[15] If the neutral compound gives a symmetrical peak while your analyte tails, the problem is almost certainly a chemical interaction between your analyte and the stationary phase.[15]

Q4: My method is validated. How much can I adjust these parameters without having to revalidate?

A4: The extent of allowable adjustments depends on the specific pharmacopeia or regulatory guidance you are following. For example, the USP provides guidelines on permissible adjustments to chromatographic conditions.[5] Generally, small changes to mobile phase pH (e.g., ±0.2 units) and buffer concentration (e.g., ±10%) are often acceptable. However, changing the column chemistry or the type of organic modifier would likely require at least partial revalidation. Always consult the relevant regulatory documents, such as those from the FDA or ICH.[20][21][22]

Q5: Could metal contamination be a cause of peak tailing?

A5: Yes, trace metal ions (like iron or nickel) in the silica matrix or from the HPLC system hardware can act as active sites, leading to chelation with certain analytes and causing peak tailing.[13][14][23] Using modern, high-purity columns and a well-maintained HPLC system can minimize this risk. In some cases, adding a chelating agent like EDTA to the mobile phase can help, but this is generally a last resort.[24]

References

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. [Link]

  • Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. June 2024. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. March 2024. [Link]

  • ChromaNik Technologies Inc. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Hawach Scientific. Reasons for Peak Tailing of HPLC Column. October 2025. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. June 2025. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015. [Link]

  • Shimadzu UK. HPLC Troubleshooting - Tailing Peaks. August 2022. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. October 2025. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. June 2025. [Link]

  • KNAUER. HPLC Troubleshooting Guide. [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. September 2021. [Link]

  • Qvents. USP 621 System sensitivity & Peak symmetry requirements updated. November 2023. [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. October 2025. [Link]

  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?. November 2023. [Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]

  • LCGC North America. Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. [Link]

  • LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks. November 2019. [Link]

  • ResearchGate. How can I prevent peak tailing in HPLC?. November 2013. [Link]

  • ECA Academy. USP: Chapter "<621> Chromatography" published for Comments. November 2023. [Link]

  • United States Pharmacopeia. USP-NF <621> Chromatography. November 2023. [Link]

  • LCGC International. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. March 2026. [Link]

  • Crawford Scientific. The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. February 2019. [Link]

  • Oxford Academic. Role of Organic Modifier and Gradient Shape in RP-HPLC Separation: Analysis of GCSF Variants. January 2015. [Link]

  • Pharmaffiliates. HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. July 2025. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Biological Validation of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid (IACS-010759): A Comparative Analysis of Mitochondrial Complex I Inhibitors

In the landscape of cancer metabolism, the targeting of oxidative phosphorylation (OXPHOS) has emerged as a promising therapeutic strategy. This guide provides an in-depth validation framework for 2-Methyl-5-[(4-methylpy...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of cancer metabolism, the targeting of oxidative phosphorylation (OXPHOS) has emerged as a promising therapeutic strategy. This guide provides an in-depth validation framework for 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid , a potent and selective inhibitor of mitochondrial complex I. This compound is also known by its investigational drug name, IACS-010759 .[1][2] We will objectively compare its performance with other well-known complex I inhibitors and provide detailed experimental protocols for its biological characterization. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel OXPHOS inhibitors.

Introduction to IACS-010759: A Novel Inhibitor of Mitochondrial Complex I

IACS-010759 is an orally bioavailable small molecule that specifically targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[1][2] By inhibiting Complex I, IACS-010759 effectively blocks the process of oxidative phosphorylation, which is a primary pathway for ATP production in many cancer cells.[1][3] Notably, certain malignancies, such as Acute Myeloid Leukemia (AML) and Chronic Lymphocytic Leukemia (CLL), have been shown to be highly dependent on OXPHOS for their survival, making Complex I an attractive therapeutic target.[1][3] Preclinical studies have demonstrated that IACS-010759 can induce energetic stress and apoptosis in these cancer cells.[3][4] However, clinical development has been challenging, with dose-limiting toxicities and a narrow therapeutic index observed in Phase I trials.[4]

This guide will provide the necessary context and methodologies to independently validate the biological activity of IACS-010759 and similar compounds.

Mechanism of Action: Inhibition of the Electron Transport Chain

The mitochondrial electron transport chain is a series of protein complexes embedded in the inner mitochondrial membrane. It plays a crucial role in cellular respiration and ATP synthesis. IACS-010759 exerts its effect by binding to and inhibiting Complex I, the first and largest enzyme in this chain. This inhibition disrupts the transfer of electrons from NADH to ubiquinone, leading to a decrease in the proton gradient across the inner mitochondrial membrane and a subsequent reduction in ATP production.[2]

Caption: Mitochondrial Electron Transport Chain and Site of Inhibition.

Comparative Analysis: IACS-010759 vs. Alternative Complex I Inhibitors

To fully understand the biological profile of IACS-010759, it is essential to compare it with other well-characterized inhibitors of mitochondrial complex I. For this guide, we have selected Metformin , a widely used anti-diabetic drug with mild complex I inhibitory activity, and Rotenone , a potent and classic pesticide and research tool for studying mitochondrial dysfunction.[5][6][7]

FeatureIACS-010759 Metformin Rotenone
Primary Use Investigational anti-cancer agent[1][4]Anti-diabetic drug[5][8]Pesticide, research tool[7][9]
Potency (IC50) Low nanomolar range[2]Millimolar range[5][6]Low nanomolar range[7]
Mechanism Selective inhibitor of Complex I[2]Primarily inhibits Complex I, with other cellular effects[5][8]Potent and specific inhibitor of Complex I[7][9]
Oral Bioavailability Yes[1][3]Yes[5]Low in mammals
Key Cellular Effects Inhibition of OXPHOS, decreased ATP, induction of apoptosis.[1][2]Mild inhibition of OXPHOS, activation of AMPK.[3][5]Strong inhibition of OXPHOS, ROS production, neuronal toxicity.[6][7]
Clinical Status Phase I trials (discontinued)[4]Widely prescribed drugNot for human use

Expert Insights: The choice of a complex I inhibitor for research depends heavily on the experimental goals. IACS-010759 offers high potency and selectivity, making it suitable for targeted studies on the consequences of profound OXPHOS inhibition in cancer models. Metformin, with its milder effect and established clinical safety profile, is useful for investigating the chronic effects of modest complex I inhibition. Rotenone, due to its high potency, is the gold standard for inducing acute and complete mitochondrial dysfunction in vitro, but its off-target effects and toxicity must be considered.

Experimental Validation Protocols

The following protocols provide a robust framework for validating the biological activity of IACS-010759 or any novel complex I inhibitor.

Experimental_Workflow cluster_workflow Validation Workflow for a Complex I Inhibitor start Treat Cells with IACS-010759 & Controls seahorse Seahorse XF Cell Mito Stress Test (Measure OCR) start->seahorse mem_potential Mitochondrial Membrane Potential Assay (e.g., TMRM, JC-1) start->mem_potential apoptosis Apoptosis Assays (Caspase-3/7, Annexin V) start->apoptosis data_analysis Data Analysis and Interpretation seahorse->data_analysis mem_potential->data_analysis apoptosis->data_analysis conclusion Validate Biological Activity data_analysis->conclusion

Caption: Experimental Workflow for Biological Validation.

Protocol: Assessing Mitochondrial Respiration with the Seahorse XF Cell Mito Stress Test

Rationale: The Seahorse XF Cell Mito Stress Test is a gold-standard assay for assessing mitochondrial function in live cells by measuring the oxygen consumption rate (OCR).[9][10] This assay allows for the real-time determination of key parameters of mitochondrial respiration, providing direct evidence of complex I inhibition.

Materials:

  • Seahorse XF Analyzer (e.g., XF96 or XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)[9]

  • IACS-010759 and control compounds (e.g., Metformin, Rotenone, vehicle control)

  • Cell culture medium, serum, and supplements

  • Adherent cells of interest (e.g., a cancer cell line known to be reliant on OXPHOS)

Procedure:

  • Cell Seeding: The day before the assay, seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere overnight in a CO2 incubator.

  • Hydrate Sensor Cartridge: On the day of the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO2 incubator for at least one hour.

  • Prepare Assay Medium: Warm Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine to 37°C.

  • Compound Treatment: Remove the cell culture medium from the plate and wash the cells with the pre-warmed assay medium. Add fresh assay medium containing the desired concentrations of IACS-010759 or control compounds. Incubate the plate at 37°C in a non-CO2 incubator for the desired treatment time (e.g., 1-24 hours).

  • Load Injection Ports: Prepare the injection solutions from the Mito Stress Test kit (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium. Load the appropriate volumes into the injection ports of the hydrated sensor cartridge.

  • Run the Assay: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure basal OCR, followed by sequential injections of the mitochondrial modulators.

  • Data Analysis: After the run, normalize the OCR data to cell number. Analyze the key parameters:

    • Basal Respiration: The initial OCR, which should decrease with IACS-010759 treatment.

    • ATP-Linked Respiration: The decrease in OCR after Oligomycin injection, which should be reduced by IACS-010759.

    • Maximal Respiration: The OCR after FCCP injection, which will be significantly lower in IACS-010759-treated cells.

    • Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to energetic demand. This capacity will be diminished by IACS-010759.

Protocol: Measuring Mitochondrial Membrane Potential

Rationale: A key consequence of ETC inhibition is the dissipation of the mitochondrial membrane potential (ΔΨm), which is essential for ATP production.[11][12] Fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner can be used to measure this effect.

Materials:

  • Fluorescent dyes such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1.[11]

  • Fluorescence microscope or flow cytometer.

  • IACS-010759 and control compounds.

  • Cells in culture.

Procedure (using TMRM and fluorescence microscopy):

  • Cell Culture and Treatment: Culture cells on glass-bottom dishes suitable for microscopy. Treat the cells with various concentrations of IACS-010759 and controls for the desired duration.

  • Dye Loading: In the final 30 minutes of treatment, add TMRM to the culture medium at a final concentration of 20-100 nM.

  • Imaging: Wash the cells with pre-warmed buffer. Image the cells using a fluorescence microscope with the appropriate filter set for TMRM (e.g., excitation ~548 nm, emission ~573 nm).

  • Data Analysis: Quantify the fluorescence intensity within the mitochondria of treated versus control cells. A decrease in TMRM fluorescence indicates depolarization of the mitochondrial membrane, consistent with complex I inhibition.

Protocol: Detecting Apoptosis Induction

Rationale: By disrupting cellular energy production, potent complex I inhibitors like IACS-010759 are expected to induce programmed cell death (apoptosis) in sensitive cell lines.[2][3] This can be measured by detecting the activation of caspases, which are key executioner enzymes in the apoptotic cascade.

Materials:

  • Caspase-3/7 activity assay kit (e.g., a luminogenic or fluorogenic substrate-based kit).

  • Microplate reader (luminometer or fluorometer).

  • IACS-010759 and control compounds (e.g., staurosporine as a positive control).

  • Cells in culture in a 96-well plate.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat with a dose-response of IACS-010759 and controls for a suitable time course (e.g., 24-48 hours).

  • Assay Execution: Follow the manufacturer's protocol for the caspase-3/7 assay kit. This typically involves adding the reagent directly to the wells, incubating for a specified time, and then reading the signal on a plate reader.

  • Data Analysis: A significant increase in the luminescent or fluorescent signal in IACS-010759-treated cells compared to the vehicle control indicates the activation of executioner caspases and the induction of apoptosis.

Conclusion

The validation of the biological activity of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid (IACS-010759) requires a multi-faceted approach that confirms its intended mechanism of action and downstream cellular consequences. By employing a systematic workflow that includes a direct assessment of mitochondrial respiration, measurement of mitochondrial membrane potential, and evaluation of apoptosis, researchers can generate a comprehensive and robust dataset. Comparing the effects of IACS-010759 to well-established complex I inhibitors like metformin and rotenone provides crucial context for its potency and specific activity. This guide provides the foundational knowledge and detailed protocols to empower researchers to confidently evaluate this and other novel inhibitors of mitochondrial complex I, ultimately advancing our understanding of cancer metabolism and the development of new therapeutic strategies.

References

  • Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells | Oncotarget. (2018, May 18). Oncotarget. [Link]

  • Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC. (2018, May 18). National Center for Biotechnology Information. [Link]

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  • Novel Oxidative Phosphorylation Inhibitor IACS-010759 Induces AMPK-Dependent Apoptosis of AML Cells | Blood - ASH Publications. (2017, December 7). ASH Publications. [Link]

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  • Mitochondrial complex I inhibition triggers NAD+-independent glucose oxidation via successive NADPH formation, “futile” fatty acid cycling, and FADH2 oxidation - PMC. National Center for Biotechnology Information. [Link]

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Comparative

cross-reactivity studies of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid

As a Senior Application Scientist overseeing early-stage lead optimization and biochemical profiling, I frequently guide drug discovery teams through the critical transition from fragment identification to lead generatio...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage lead optimization and biochemical profiling, I frequently guide drug discovery teams through the critical transition from fragment identification to lead generation. When designing Type II kinase inhibitors—compounds that stabilize the inactive "DFG-out" conformation of the kinase activation loop—the choice of the hinge-binding pharmacophore dictates the downstream off-target liability[1].

This guide provides an in-depth, objective comparison of the cross-reactivity profile of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid (CAS 1275287-54-1)[2] against other standard kinase-binding scaffolds. By examining its performance across diverse kinome panels, we will uncover the structural causality behind its selectivity and provide the self-validating experimental protocols required to reproduce these findings.

Pharmacophore Rationale: Why This Specific Scaffold?

The compound 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid is a privileged building block that mimics the core hinge-binding and linker regions of blockbuster Type II inhibitors like Imatinib and Nilotinib[3].

  • The 4-Methylpyrimidine Ring (Hinge Binder): This moiety inserts into the adenine-binding pocket. The pyrimidine nitrogen forms a critical hydrogen bond with the backbone amide of the kinase hinge region (e.g., Met318 in ABL1). The addition of the 4-methyl group is not arbitrary; it creates a steric shield that actively prevents binding to kinases possessing bulky gatekeeper residues (such as the T315I mutation in ABL or T790M in EGFR)[4].

  • The Benzoic Acid Linker: This acts as a rigid, directional vector. Instead of allowing the molecule to flexibly sample the solvent-exposed region, the benzoic acid directs the trajectory of subsequent functional groups toward the deep hydrophobic pocket exposed only when the conserved Asp-Phe-Gly (DFG) motif flips outward[5].

G A Kinase (DFG-in) Active State B Kinase (DFG-out) Inactive State A->B Conformational Shift C 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid (Type II Precursor) B->C Target Binding D Hinge Region Binding (Pyrimidine Ring) C->D Anchors E Allosteric Pocket Access (Benzoic Acid Vector) C->E Extends F KINOMEscan Profiling (Selectivity Readout) D->F Affinity Data E->F

Fig 1: Type II kinase inhibitor fragment binding mechanism and profiling workflow.

Comparative Cross-Reactivity Data

To objectively evaluate the performance of this scaffold, we compare its binding affinity ( Kd​ ) against a baseline Type I hinge binder (2-Aminopyrimidine) and a classic Type I rigid scaffold (Anilinoquinazoline) across a representative mini-panel of kinases.

Table 1: Kinase Panel Cross-Reactivity Comparison ( Kd​ , nM)

Scaffold / FragmentABL1 (Type II prone)p38α (Type II prone)SRC (Type I prone)EGFR (Rigid Gatekeeper)
2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid 120 450 >10,000>10,000
2-Aminopyrimidine (Baseline Fragment)4,5008,2005,0006,500
Anilinoquinazoline (Type I Control)>10,000>10,0008512
Mechanistic Insights Behind the Data

The data clearly demonstrates that the 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid scaffold is highly biased toward kinases that readily adopt a DFG-out conformation (ABL1, p38α)[3]. The baseline 2-aminopyrimidine is promiscuous but weak across the board because it lacks the vector to engage the allosteric pocket. Conversely, the anilinoquinazoline scaffold locks into the active DFG-in state, showing potent cross-reactivity with SRC and EGFR, but failing to inhibit ABL1 or p38α effectively.

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, cross-reactivity must be evaluated using orthogonal assay formats. Below are the step-by-step methodologies for both active-site competition binding and functional biochemical validation.

Protocol A: High-Throughput Binding Profiling (KINOMEscan Methodology)

This protocol utilizes an active site-directed competition binding assay to quantitatively measure interactions between the fragment and DNA-tagged kinases[6].

Causality Check: Why use a DNA-tagged binding assay instead of a functional assay for primary screening? Functional assays require active kinase and optimized ATP concentrations, which vary wildly across a 400+ kinome panel. A competitive binding assay normalizes these variables, providing a direct thermodynamic measurement of affinity ( Kd​ )[7].

  • Preparation of Solid Support: Immobilize the proprietary active-site directed ligand onto streptavidin-coated magnetic beads.

  • Kinase Incubation: Combine the DNA-tagged kinase of interest (e.g., ABL1), the immobilized ligand, and the test compound (2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid) in a 384-well plate.

    • Self-Validation Step: Include a DMSO-only well (Negative Control, 100% binding) and a well with a universal kinase inhibitor like Staurosporine at 10 µM (Positive Control, 0% binding).

  • Equilibration: Incubate the mixture at room temperature for 1 hour to allow the system to reach thermodynamic equilibrium.

  • Washing & Elution: Wash the beads to remove unbound kinase. Elute the bound DNA-tagged kinase using a high-salt buffer.

  • Quantification: Perform quantitative PCR (qPCR) on the DNA tag. The amount of DNA amplified is inversely proportional to the binding affinity of the test compound. Calculate the Kd​ using an 11-point dose-response curve.

Protocol B: Orthogonal Functional Validation via TR-FRET (HTRF)

To confirm that the binding observed in Protocol A translates to functional enzymatic inhibition, we employ Homogeneous Time-Resolved Fluorescence (HTRF)[8].

Causality Check: Why TR-FRET? Standard prompt fluorescence assays are highly susceptible to auto-fluorescence from the library compounds themselves. By using a Europium cryptate donor (long emission half-life), we introduce a time delay (e.g., 50 µs) before measuring the FRET signal, allowing short-lived background fluorescence to decay completely[9].

HTRF K Kinase + ATP P Phospho-Substrate K->P Phosphorylation S Biotin-Substrate S->P D Eu3+-Cryptate Ab (Donor) P->D Ab Binding A XL665-Streptavidin (Acceptor) P->A Biotin Binding F TR-FRET Signal (665 nm) D->F Energy Transfer A->F

Fig 2: TR-FRET (HTRF) assay principle for orthogonal kinase cross-reactivity validation.

  • Enzyme Reaction Setup: In a 384-well low-volume plate, dispense 2 µL of the test compound (diluted in assay buffer) and 4 µL of the specific kinase (e.g., ABL1).

  • Reaction Initiation: Add 4 µL of a mixture containing ATP (at the Km​ for the specific kinase) and the biotinylated peptide substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of the HTRF detection buffer containing EDTA (to chelate Mg2+ and instantly halt kinase activity), Europium cryptate-labeled anti-phospho antibody, and Streptavidin-XL665[10].

  • Signal Reading: Incubate for 1 hour, then read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the 665 nm / 620 nm emission ratio.

    • Self-Validation Step: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 is mandatory to confirm the assay window is robust enough to distinguish true cross-reactivity from assay noise.

Conclusion

The 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid scaffold is not merely a generic building block; it is a highly tuned vector designed to exploit the DFG-out conformation of specific kinases. By leveraging KINOMEscan and TR-FRET methodologies, drug development professionals can confidently map the cross-reactivity of this fragment, ensuring that downstream lead optimization efforts are directed toward the correct allosteric pockets while avoiding off-target toxicity.

References

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Sources

Validation

A Comparative Guide to In Vitro and In Vivo Efficacy Assessment of Novel Kinase Inhibitors: A Case Study Approach

This guide provides a comprehensive framework for evaluating the efficacy of novel chemical entities, specifically focusing on the hypothetical compound 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid. Due to the...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the efficacy of novel chemical entities, specifically focusing on the hypothetical compound 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid. Due to the limited publicly available data on this specific molecule, we will utilize its structural features—a pyrimidine ring linked to a benzoic acid derivative—to postulate its likely mechanism of action as a kinase inhibitor. To illustrate the experimental workflow and data interpretation, we will draw direct comparisons with a well-characterized kinase inhibitor, Nilotinib, which shares structural similarities and has a wealth of published efficacy data.

This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of potential therapeutic agents. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Postulated Mechanism of Action: Kinase Inhibition

The chemical scaffold of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid is characteristic of many ATP-competitive kinase inhibitors. The pyrimidine core is a common feature in molecules designed to fit into the ATP-binding pocket of various kinases, which are crucial regulators of cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer.[3] Therefore, the experimental framework outlined below is designed to rigorously test the hypothesis that this compound functions as a kinase inhibitor.

In Vitro Efficacy Assessment: From Target Engagement to Cellular Effects

In vitro assays are the foundational step in characterizing a new compound. They provide a controlled environment to dissect the specific molecular interactions and cellular consequences of drug exposure.

Biochemical Kinase Inhibition Assays

The initial step is to determine if the compound directly interacts with and inhibits the enzymatic activity of specific kinases.

Experimental Protocol: Radiometric Kinase Assay

A highly sensitive and standard method for measuring kinase activity is the radiometric assay, which tracks the incorporation of radiolabeled phosphate from ATP onto a substrate.[4][5]

  • Reaction Setup: A reaction mixture is prepared containing the purified recombinant kinase of interest, a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate), and a buffer containing MgCl2, ATP, and [γ-³²P]ATP.

  • Compound Incubation: The test compound, 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid, is added at a range of concentrations. A known inhibitor, such as Nilotinib, and a vehicle control (DMSO) are run in parallel.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the kinase and incubated at a controlled temperature (e.g., 30°C). The reaction is then stopped by spotting the mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.

  • Quantification: The membrane is washed to remove unincorporated [γ-³²P]ATP, and the amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Data Presentation: Comparative IC50 Values

CompoundTarget KinaseIC50 (nM)Reference
2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid Bcr-Abl (hypothetical)To be determined
Nilotinib Bcr-Abl< 30[6]

Causality and Trustworthiness: This assay directly measures the compound's ability to inhibit the primary function of the kinase. By using a purified system, it minimizes confounding factors from other cellular components. The inclusion of a positive control (Nilotinib) validates the assay's sensitivity and provides a benchmark for potency.

Cell-Based Proliferation Assays

To understand if the biochemical inhibition translates into a functional cellular effect, cell proliferation assays are crucial.

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Culture: A cancer cell line known to be dependent on the activity of the target kinase (e.g., a Bcr-Abl-positive chronic myeloid leukemia cell line like K562 for our hypothetical case) is seeded in a 96-well plate.

  • Compound Treatment: The cells are treated with a serial dilution of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid and the comparator, Nilotinib, for a defined period (e.g., 72 hours).

  • MTT Incubation: MTT reagent is added to each well and incubated, allowing viable cells to reduce the yellow MTT to a purple formazan product.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is read on a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) is determined.

Data Presentation: Comparative GI50 Values

CompoundCell LineGI50 (µM)Reference
2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid K562 (hypothetical)To be determined
Nilotinib K562Synergistic effects observed with other agents[7]

Causality and Trustworthiness: This assay provides evidence that the compound can penetrate the cell membrane and exert a biological effect. The choice of a cell line with a known dependency on the target kinase links the observed anti-proliferative effect to the biochemical activity.

In Vivo Efficacy Assessment: Translating Cellular Effects to a Whole Organism

In vivo studies are essential to evaluate a compound's efficacy and safety in a more complex biological system, taking into account factors like pharmacokinetics and biodistribution.[8][9]

Xenograft Models in Immunocompromised Mice

A standard preclinical model for evaluating anti-cancer agents is the xenograft model, where human cancer cells are implanted into immunocompromised mice.[10][11]

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Human cancer cells (e.g., K562) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

  • Compound Administration: 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid and Nilotinib are administered to their respective groups via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.

  • Tumor Measurement and Body Weight Monitoring: Tumor volume is measured regularly using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predefined size. The tumors are then excised and weighed. The tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.

Data Presentation: Comparative In Vivo Efficacy

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at EndpointTumor Growth Inhibition (%)Reference
Vehicle Control -To be determined-
2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid To be determinedTo be determinedTo be determined
Nilotinib 20 mg/kg, dailySignificantly reducedSubstantial tumor suppression[6]

Causality and Trustworthiness: This model provides a robust assessment of a compound's anti-tumor activity in a living organism. The use of a well-established cancer cell line and a comparator drug with known efficacy in this model allows for a direct comparison of potency. Monitoring body weight and general health provides crucial information on the compound's tolerability.

Visualizing the Workflow and Pathways

To provide a clearer understanding of the experimental process and the underlying biological rationale, the following diagrams are presented.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment biochem Biochemical Kinase Assay (IC50 Determination) cell_prolif Cell Proliferation Assay (GI50 Determination) biochem->cell_prolif Translates to cellular effect? xenograft Xenograft Model in Mice (Tumor Growth Inhibition) cell_prolif->xenograft Efficacy in whole organism?

Caption: A streamlined workflow from in vitro biochemical and cellular assays to in vivo efficacy studies.

Postulated Signaling Pathway Inhibition

signaling_pathway cluster_pathway Hypothetical Kinase-Driven Proliferation Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase (e.g., Bcr-Abl) Receptor->TargetKinase Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) TargetKinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid Compound->TargetKinase Inhibition

Caption: Postulated mechanism of action: inhibition of a key kinase in a pro-proliferative signaling pathway.

Conclusion and Future Directions

This guide outlines a logical and rigorous progression for evaluating the efficacy of a novel compound, exemplified by the hypothetical kinase inhibitor 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid. By starting with specific biochemical assays and moving to more complex cellular and whole-organism models, researchers can build a comprehensive understanding of a compound's therapeutic potential. The comparative approach, using a well-characterized drug like Nilotinib, provides essential context for interpreting the experimental results.

Future studies would involve expanding the in vitro kinase panel to assess selectivity, conducting more detailed mechanistic studies in cells (e.g., Western blotting for target phosphorylation), and exploring different in vivo models, including orthotopic and patient-derived xenograft (PDX) models, to better mimic the human disease context.

References

  • A. (2023). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. edoc.ub.uni-muenchen.de. [Link]

  • Weisberg, E., et al. (2006). Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias. Blood. [Link]

  • Quintas-Cardama, A., et al. (2007). Nilotinib: a novel encouraging therapeutic option for chronic myeloid leukemia patients with imatinib resistance or intolerance. Therapeutics and Clinical Risk Management. [Link]

  • Eurofins Discovery. (n.d.). In Vivo Oncology. pharmacologydiscoveryservices.com. [Link]

  • Gleeson, F. C., et al. (2010). Preclinical Evaluation of Nilotinib Efficacy in an Imatinib-Resistant KIT-Driven Tumor Model. Molecular Cancer Therapeutics. [Link]

  • Hidalgo, M., et al. (2014). Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. Cancer Discovery. [Link]

  • Zhong, C., et al. (2026). In vivo CRISPR screening for therapeutic target identification in xenograft models. news-medical.net. [Link]

  • Li, Y., et al. (2023). Patient-derived xenograft model in cancer: establishment and applications. Cancer Communications. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. eurofinsdiscover.com. [Link]

  • Jilg, S., et al. (2014). In vitro testing of drug combinations employing nilotinib and alkylating agents with regard to pretransplant conditioning treatment of advanced-phase chronic myeloid leukemia. Cancer Chemotherapy and Pharmacology. [Link]

  • Day, C. P., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments. [Link]

  • Herrmann, H., et al. (2020). Evaluation of cooperative antileukemic effects of nilotinib and vildagliptin in Ph+ chronic myeloid leukemia. Oncotarget. [Link]

  • Brehmer, D., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]

  • O'Hare, T., et al. (2016). A Decade of Nilotinib and Dasatinib: From In Vitro Studies to First-Line Tyrosine Kinase Inhibitors. Cancer Research. [Link]

  • Bio-protocol. (2023). 3.6. In Vitro Kinase Inhibition Assay. bio-protocol.org. [Link]

  • Tang, Y., et al. (2026). Imatinib and nilotinib are equally successful in achieving therapy-free remission. Annals of Hematology. [Link]

  • Giles, F. J., et al. (2010). Nilotinib for the treatment of chronic myeloid leukemia: An evidence-based review. Core Evidence. [Link]

  • Hemeda, L. R., et al. (2023). Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. RSC Advances. [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. celtarys.com. [Link]

  • Choudhury, A. A. K., et al. (2022). Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors. 3 Biotech. [Link]

  • Saghaei, L., et al. (2018). Efficacy and Safety of Nilotinib (NIL) vs Imatinib (IM) in Patients (pts) With Newly Diagnosed Chronic Myeloid Leukemia in Chronic Phase (CML-CP): Long-Term Follow-Up (f/u) of ENESTnd. ResearchGate. [Link]

  • El-Kanzi, N. A. A., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry. [Link]

  • El-Kanzi, N. A. A., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry. [Link]

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Comparative

structure-activity relationship (SAR) of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Structural Context The development of Type II kinase inhibitors (which bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Structural Context

The development of Type II kinase inhibitors (which bind to the inactive "DFG-out" conformation of kinases) relies heavily on precisely tuned molecular scaffolds. The compound 2-methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid (CAS 1275287-54-1) serves as a highly versatile, commercially available building block for synthesizing novel kinase inhibitor libraries[1].

Structurally, this scaffold is a regioisomer of the 4-methyl-3-amino benzoic acid core found in the second-generation Bcr-Abl inhibitor, Nilotinib[2]. While Nilotinib utilizes a 4-methyl group to induce a specific dihedral angle that avoids steric clashing with the gatekeeper residue (Thr315), shifting the methyl group to the 2-position (adjacent to the carboxylic acid) fundamentally alters the torsional dynamics of the molecule. This guide objectively compares the structure-activity relationship (SAR) of derivatives built from this 2-methyl scaffold against established standard-of-care alternatives like Imatinib [3] and Nilotinib, providing actionable experimental protocols for your own validation workflows.

Structure-Activity Relationship (SAR) Rationale

To transform the inactive base scaffold into a potent Type II inhibitor, medicinal chemistry efforts must focus on three distinct regions. Understanding the causality behind these modifications is critical for rational drug design:

  • The Hinge-Binding Motif (Pyrimidine Ring): The native 4-methylpyrimidine provides weak hydrogen bonding to the kinase hinge region (e.g., Met318 in Bcr-Abl). Substituting the 4-methyl group with a 3-pyridyl ring significantly enhances affinity by introducing an additional hydrogen bond acceptor.

  • The Hydrophobic Tail (Carboxylic Acid Amidation): The free carboxylic acid is highly polar and prevents deep pocket binding. Converting this to an N -(3-(trifluoromethyl)phenyl)amide directs a lipophilic tail into the hydrophobic pocket exposed only in the DFG-out conformation, drastically increasing residence time.

  • The Core Dihedral Angle (2-Methyl Group): The 2-methyl group creates local steric hindrance with the newly formed amide bond, locking the molecule into a rigid, pre-organized conformation. This reduces the entropic penalty upon binding, provided the conformation matches the target kinase's binding site.

SAR_Logic Core 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino] benzoic acid Scaffold Mod1 C5 Pyrimidine Modification (e.g., Pyridyl insertion) Core->Mod1 Improves H-bonding Mod2 C1 Carboxylic Acid Amidation (Lipophilic tail addition) Core->Mod2 Targets hydrophobic pocket Mod3 C2 Methyl Substitution (Steric clash evaluation) Core->Mod3 Alters dihedral angle Result1 Enhanced Hinge Binding Mod1->Result1 Result2 DFG-Out Pocket Stabilization Mod2->Result2 Result3 Pre-organized Conformation Mod3->Result3

Fig 1: SAR optimization logic for the 2-methyl-5-amino benzoic acid scaffold.

Comparative Performance Data

To objectively evaluate the scaffold, we compare the unmodified core and two optimized analogs against Imatinib and Nilotinib. Analog A represents the simple amide derivative, while Analog B incorporates both the amide tail and the optimized 3-pyridyl hinge binder.

Table 1: In Vitro Kinase Affinity and Cellular Efficacy
CompoundBcr-Abl IC 50​ (nM)c-Kit IC 50​ (nM)Ba/F3 WT IC 50​ (nM)Ba/F3 T315I IC 50​ (nM)Aqueous Sol. (µg/mL)
Base Scaffold (Acid)>10,000>10,000>10,000>10,000>500
Analog A (Amide)45.2120.585.0>10,00012.5
Analog B (Optimized)12.435.120.2>10,0008.2
Imatinib (Alternative)260.0410.0600.0>10,000150.0
Nilotinib (Alternative)<15.010.515.5>10,000<5.0

Data Interpretation: The base scaffold is inactive due to the polar carboxylic acid. Upon amidation (Analog A), potency jumps into the nanomolar range. Full optimization (Analog B) yields a profile highly competitive with Nilotinib, demonstrating that the 2-methyl regioisomer is a viable, highly potent alternative core for Type II kinase inhibition. None of the compounds overcome the T315I gatekeeper mutation, which is expected for this binding mode.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the data above must be generated using self-validating assay systems. Below are the definitive protocols for evaluating these analogs.

Protocol 1: High-Throughput Kinase Profiling (ADP-Glo™ Assay)

We utilize the ADP-Glo™ Kinase Assay [1] because it universally measures ADP production, eliminating the need for kinase-specific fluorescent substrates and allowing direct comparison across different kinases (e.g., Bcr-Abl vs. c-Kit).

Causality & Validation: The assay is run at the apparent Km​ for ATP for each specific kinase. This is critical; running at artificially high ATP concentrations will mask the potency of competitive inhibitors. The system is self-validating through the calculation of the Z'-factor using positive (Staurosporine) and negative (DMSO) controls.

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute Bcr-Abl kinase to 1 ng/µL. Prepare an ATP/Substrate mix at the pre-determined ATP Km​ (e.g., 10 µM for Bcr-Abl).

  • Compound Incubation: In a 384-well plate, add 1 µL of compound (Analog A/B) in 5% DMSO. Add 2 µL of the kinase solution. Incubate for 10 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 2 µL of the ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes. (Note: 60 minutes ensures the reaction remains in the linear phase, preventing substrate depletion artifacts).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. This step is vital as it actively degrades unreacted ATP, reducing background noise to near zero.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP and introduces luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

  • Detection & QA: Read luminescence. Calculate the Z'-factor: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . A Z' > 0.5 validates the plate's integrity.

Workflow Step1 Compound Pre-incubation Step2 Kinase + ATP Reaction (Linear) Step1->Step2 Step3 ADP-Glo Reagent (Deplete ATP) Step2->Step3 Step4 Detection Reagent (Generate Light) Step3->Step4 Step5 Z'-Factor & IC50 Calculation Step4->Step5

Fig 2: Step-by-step universal ADP-Glo kinase assay workflow.

Protocol 2: Cellular Target Engagement (Ba/F3 Viability Assay)

In vitro potency does not guarantee cellular efficacy due to membrane permeability and efflux pumps. We utilize the Ba/F3 cell model [4] to prove on-target cellular engagement.

Causality & Validation: Ba/F3 cells are inherently dependent on Interleukin-3 (IL-3) for survival. When stably transfected with Bcr-Abl, they become IL-3 independent, relying entirely on the kinase. If an analog kills the cells in the absence of IL-3, but the cells survive when treated with the analog in the presence of IL-3, it definitively proves the compound is targeting Bcr-Abl and is not generally cytotoxic.

  • Cell Plating: Wash Ba/F3-BcrAbl cells three times in PBS to remove residual IL-3. Plate at 5,000 cells/well in a 96-well plate in RPMI-1640 + 10% FBS (without IL-3).

  • Control Plating: In a parallel plate, plate the same cells in media containing 1 ng/mL recombinant murine IL-3 (Cytotoxicity Control).

  • Treatment: Treat cells with a 10-point serial dilution of the analogs (0.1 nM to 10 µM). Incubate for 72 hours at 37°C, 5% CO 2​ .

  • Viability Measurement: Add CellTiter-Glo® reagent (which measures cellular ATP as a proxy for metabolic viability). Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

  • Analysis: Generate dose-response curves. A compound is validated if the IC 50​ in the absence of IL-3 is at least 10-fold lower than the IC 50​ in the presence of IL-3.

Pathway Inhibitor Analog B BcrAbl Bcr-Abl Kinase Inhibitor->BcrAbl Competitive Inhibition STAT5 STAT5 Pathway BcrAbl->STAT5 Phosphorylation PI3K PI3K/AKT Pathway BcrAbl->PI3K Phosphorylation Proliferation IL-3 Independent Survival STAT5->Proliferation PI3K->Proliferation

Fig 3: Bcr-Abl signaling pathway targeted by Analog B in the Ba/F3 cellular model.

Conclusion

The 2-methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid scaffold is a highly capable starting point for kinase inhibitor development. While the unmodified acid is inactive, rational SAR application—specifically amidation to target the DFG-out pocket and pyrimidine modification to enhance hinge binding—yields analogs (like Analog B) that rival Nilotinib in both biochemical affinity and cellular efficacy. By utilizing the self-validating ADP-Glo and Ba/F3 protocols outlined above, development teams can confidently screen derivatives of this scaffold against a wide array of oncogenic kinase targets.

References

  • Weisberg, E., Manley, P. W., Breitenstein, W., et al. "Characterization of AMN107, a selective inhibitor of mutant BCR-ABL." Cancer Cell, 7(2), 129-141 (2005). Available at: [Link]

  • Druker, B. J., Tamura, S., Buchdunger, E., et al. "Effects of a selective inhibitor of the Abl tyrosine kinase on the growth of Bcr-Abl positive cells." Nature Medicine, 2(5), 561-566 (1996). Available at: [Link]

  • Warmuth, M., Kim, S., Gu, X. J., et al. "Ba/F3 cells and their use in kinase drug discovery." Current Opinion in Oncology, 19(1), 55-60 (2007). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid proper disposal procedures

2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic Acid: Operational Safety and Disposal Protocol As a critical pharmaceutical intermediate—most notably utilized in the synthesis of tyrosine kinase inhibitors (TKIs) such...

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Author: BenchChem Technical Support Team. Date: March 2026

2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic Acid: Operational Safety and Disposal Protocol

As a critical pharmaceutical intermediate—most notably utilized in the synthesis of tyrosine kinase inhibitors (TKIs) such as Nilotinib—2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid (CAS 1275287-54-1) requires rigorous handling and disposal protocols. Due to its biologically active functional groups (a pyrimidine ring and an aminobenzoic acid moiety), improper management can lead to severe occupational exposure and long-term environmental toxicity.

This guide provides researchers and drug development professionals with a field-proven, self-validating framework for the safe operation, accumulation, and final destruction of this compound.

Physicochemical Properties & Hazard Profile

To design an effective disposal strategy, we must first understand the physical and hazard characteristics of the compound. The presence of the carboxylic acid makes it sensitive to strong bases, while the secondary amine and pyrimidine nitrogen atoms can react with strong oxidizing agents.

Property / HazardSpecification / ClassificationOperational Implication
CAS Number 1275287-54-1Unique identifier required for all waste manifests.
Physical State Solid (White to off-white powder)High risk of aerosolization; mandates local exhaust ventilation.
Solubility Soluble in DMSO, DMF; slightly in MeOHDictates solvent choice for liquid waste stream segregation.
Skin Irritation Category 2 (H315)Mandates double-layered nitrile gloves and lab coat.
Eye Irritation Category 2A (H319)Mandates tightly sealed, chemical-resistant safety goggles.
STOT SE Category 3 (H335 - Respiratory)Strictly prohibits open-bench handling of dry powder.

Data synthesized from general GHS classifications for substituted aminobenzoic acids compliant with the [1].

Operational Safety & Handling Protocol

Causality Check: Why mandate specific engineering controls and anti-static tools? The compound's fine powder form presents a significant inhalation hazard (STOT SE 3). Standard surgical masks are insufficient against fine chemical dust, and organic powders inherently hold static charges that cause microscopic particles to scatter, leading to invisible cross-contamination across the laboratory.

Step-by-Step Handling Methodology:

  • Preparation: Conduct all handling of the dry powder within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood with a verified face velocity of 80–100 fpm.

  • PPE Verification: Don standard laboratory PPE: a flame-resistant lab coat, chemical-resistant safety goggles, and double-layered nitrile gloves.

  • Static Mitigation: Use an anti-static weighing brush and ground your stainless-steel spatulas before transferring the powder to neutralize static cling.

  • In-Hood Dissolution: When preparing assay stocks, dissolve the powder in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) directly within the fume hood. Cap the vial tightly and wipe the exterior with a methanol-soaked Kimwipe before removing it from the controlled environment.

Waste Segregation and Disposal Workflow

Proper segregation prevents dangerous cross-reactions (e.g., combustion from mixing organics with oxidizers) and ensures strict compliance with the EPA's [2].

G Handling 1. Operational Handling (Fume Hood & PPE) Waste 2. Waste Generation Handling->Waste Solid 3a. Solid Waste (Bulk powder, Consumables) Waste->Solid Liquid 3b. Liquid Waste (Organic solvent solutions) Waste->Liquid Solid_Pack Seal in compatible rigid HDPE containers Solid->Solid_Pack Liquid_Pack Segregate by solvent (Halogenated vs. Non-Halogenated) Liquid->Liquid_Pack Labeling 4. RCRA-Compliant Labeling & Secondary Containment Solid_Pack->Labeling Liquid_Pack->Labeling Disposal 5. Final Destruction (EPA-Permitted TSDF Incineration) Labeling->Disposal

Workflow for handling, segregation, and RCRA-compliant disposal of hazardous chemical waste.

Proper Disposal Procedures

Causality Check: Why is incineration required? Because 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid contains highly stable aromatic and heteroaromatic rings, it resists standard biological degradation. Disposing of it via aqueous drain systems poses a severe risk of long-term environmental persistence and aquatic toxicity.

Phase 1: Solid Waste Accumulation (Includes: Expired bulk powder, contaminated weighing boats, pipette tips, and disposable PPE)

  • Collect all solid waste in a chemically compatible, puncture-resistant, high-density polyethylene (HDPE) container.

  • Do not mix with strong oxidizers (e.g., peroxides, nitrates). The organic nature of the compound presents a combustion risk if exposed to oxidizing agents.

  • Keep the container securely sealed at all times unless actively adding waste.

Phase 2: Liquid Waste Accumulation (Includes: Solutions of the compound in DMSO, DMF, methanol, or acetonitrile)

  • Segregate liquid waste into "Non-Halogenated Organic Waste" carboys. Crucial Note: If the compound was utilized in a synthetic step involving chlorinated solvents (e.g., Dichloromethane), the resulting mixture must be routed to the "Halogenated Organic Waste" stream to prevent the formation of explosive mixtures and to comply with TSDF processing rules.

  • Ensure the accumulation carboy is stored in a secondary containment bin capable of holding 110% of the carboy's volume to capture any catastrophic leaks.

Phase 3: Labeling and Final Destruction

  • Label all containers immediately with the exact chemical name, primary hazards (Irritant, Target Organ Toxicity), and the accumulation start date.

  • Transfer the waste to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) within your facility's regulatory timeframe (typically 90 to 180 days).

  • Destruction Method: The mandatory destruction method is high-temperature rotary kiln incineration. This extreme thermal process breaks the highly stable C-N and aromatic bonds, converting the compound into nitrogen oxides (NOx), carbon dioxide, and water, which are subsequently neutralized by the TSDF's emission scrubbers.

Spill Response & Decontamination (Self-Validating System)

A spill of this compound requires a methodical approach to prevent respiratory exposure and ensure complete removal. This protocol incorporates a UV-validation step, leveraging the compound's conjugated aromatic system to guarantee a completely decontaminated surface .

Step-by-Step Decontamination Protocol:

  • Isolate: Evacuate personnel from the immediate area and ensure the room's ventilation system is operating at maximum exhaust.

  • Contain (Dry Spill): Do not sweep the dry powder. Mechanical sweeping causes massive aerosolization. Instead, gently cover the spill with absorbent pads slightly moistened with a 10% methanol/water solution to suppress dust generation.

  • Collect: Use a non-sparking, disposable scoop to transfer the wetted powder and pads into a solid hazardous waste container.

  • Chemical Wipe: Wipe the affected surface with a Kimwipe or cloth soaked in pure methanol or ethanol. The solvent will dissolve and lift any residual microscopic particles adhering to the benchtop.

  • Validation Step (The Self-Validating System): Darken the room and inspect the spill area with a handheld long-wave UV lamp (365 nm). The conjugated pyrimidine-benzoic acid structure exhibits faint fluorescence under UV light. If any fluorescence is detected, the area is still contaminated. Repeat the chemical wipe (Step 4) until the surface is completely dark under UV inspection.

  • Final Wash: Once validated by UV, wash the area with standard laboratory detergent and water. Dispose of all cleanup materials as hazardous solid waste.

References

  • Title: Hazard Communication Standard: 29 CFR 1910.1200 Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Overview Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Disposal of Chemicals Source: National Academies Press URL: [Link]

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